2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Description
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Properties
IUPAC Name |
2-bromo-1-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOZXXMTNQGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649277 | |
| Record name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65937-01-1 | |
| Record name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth overview of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, a key α-bromoketone intermediate in synthetic chemistry. The document details its physicochemical properties, outlines a robust and clean synthesis protocol, discusses methods for its structural characterization, and explores its applications as a versatile building block in the development of complex chemical entities and potential pharmaceutical agents. Safety and handling protocols are also rigorously addressed to ensure safe laboratory practice. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone characterized by a bromine atom at the alpha position relative to the carbonyl group. This structural feature renders the compound highly reactive and valuable as a synthetic intermediate.[1][2] Its core identity and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 65937-01-1 | [3] |
| Molecular Formula | C₁₁H₁₃BrO | [3][4] |
| Molecular Weight | 241.13 g/mol | [4][5] |
| Physical Form | Solid | |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N |
Synthesis Protocol: α-Bromination of 1-(3,4-dimethylphenyl)propan-1-one
The synthesis of α-bromo ketones is a cornerstone transformation in organic chemistry. While classical methods often employ hazardous reagents like liquid bromine, modern approaches prioritize safety and efficiency. The recommended protocol utilizes a polymer-supported brominating agent, which offers significant advantages in handling, reaction workup, and purity of the final product.[6][7]
Rationale for Method Selection
The use of polymer-supported pyridinium bromide perbromide (PSPBP) is advocated for several reasons.[6][7] Firstly, it is a solid reagent, which is significantly safer to handle than elemental bromine. Secondly, the reaction workup is remarkably simple: the spent polymer reagent is removed by filtration, often yielding a product of high purity without the need for complex chromatographic separation.[6][7] This makes the process highly efficient and scalable.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol
-
Setup : To a dried round-bottom flask equipped with a magnetic stirrer, add the starting material, 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent).
-
Dissolution : Add toluene as the solvent (approx. 10 mL per gram of starting material). Stir until fully dissolved.
-
Reagent Addition : Add polymer-supported pyridinium bromide perbromide (PSPBP) (1.2-1.5 equivalents) to the solution portion-wise. The reaction is mildly exothermic and maintaining the temperature between 10-20°C is recommended for optimal selectivity.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the spent polymer reagent. Wash the polymer cake with a small amount of fresh toluene.
-
Isolation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product, which is often of sufficient purity for subsequent steps.
-
Purification (Optional) : If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. While Sigma-Aldrich notes that analytical data is not routinely collected for this specific catalog item, a combination of standard spectroscopic techniques can be used for full characterization. The expected data are summarized below based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons : Multiplets in the range of δ 7.2-7.8 ppm. CH-Br Proton : A quartet around δ 5.2-5.4 ppm. Aromatic CH₃ Protons : Two singlets around δ 2.3 ppm. CH₃ (alpha) Protons : A doublet around δ 1.8-2.0 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O) : Signal around δ 190-195 ppm. Aromatic Carbons : Multiple signals between δ 125-145 ppm. CH-Br Carbon : Signal around δ 45-50 ppm. Aromatic CH₃ Carbons : Signals around δ 20-22 ppm. CH₃ (alpha) Carbon : Signal around δ 15-18 ppm. |
| FT-IR | C=O Stretch : Strong absorption band around 1680-1700 cm⁻¹. C-Br Stretch : Absorption in the fingerprint region, typically 500-650 cm⁻¹. Aromatic C-H Stretch : Bands above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺) : Isotopic pattern for one bromine atom at m/z 240 and 242 with approximately 1:1 intensity. Key Fragments : Loss of Br (m/z 161), benzoyl cation fragment (m/z 133). |
Applications in Research & Development
The utility of this compound stems from its identity as an α-bromoketone, a highly versatile electrophilic building block in organic synthesis.[2]
Core Intermediate in Heterocyclic Synthesis
This compound is an ideal precursor for constructing a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry. For instance, it can react with nucleophiles like thiourea or its derivatives in a Hantzsch-type synthesis to yield substituted 2-amino-1,3-thiazoles, a class of compounds with a broad range of biological activities.[6][7]
Building Block for Drug Discovery
In pharmaceutical research, α-bromo ketones serve as handles for introducing diverse functional groups and building molecular complexity.[1] By reacting this intermediate with various amines, phenols, thiols, and other nucleophiles, chemists can rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[1] This accelerates the process of identifying potential drug candidates.
Application Workflow Diagram
Caption: Synthetic utility of the target compound as a key intermediate.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with GHS07 pictogram, indicating it can be harmful or an irritant.
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
Similar α-bromo ketones are known to cause severe skin burns (H314) and respiratory irritation (H335), and this compound should be treated with equivalent caution.[8]
-
-
Precautionary Measures :
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[8][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]
-
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in synthetic and medicinal chemistry. Its efficient and safe synthesis using polymer-supported reagents, coupled with its utility as a precursor to complex heterocyclic systems, makes it an important tool for researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.
References
- Vickerstaffe, E., et al. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1.
-
CPAchem Ltd. Safety data sheet. CPAchem. Available from: [Link]
-
Hunan Hwatn Pharmaceutical Co., Ltd. This compound. Hwatn Pharma. Available from: [Link]
-
Filo. 2-Bromo-1-phenylpropane can be synthesised by. Filo. Available from: [Link]
- Wang, R., et al. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.
-
Teletel. 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. Teletel. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB. Available from: [Link]
-
ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. Available from: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. safrole.com [safrole.com]
- 3. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 4. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. scbt.com [scbt.com]
- 6. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. echemi.com [echemi.com]
A Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(3,4-dimethylphenyl)propan-1-one, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol with mechanistic insights. Furthermore, it explores the characteristic reactivity of this α-bromo ketone, its utility as a versatile building block for complex molecular architectures, and its relevance in the development of pharmacologically active agents. Essential safety, handling, and storage protocols are also provided for researchers and drug development professionals. This guide serves as an authoritative resource, consolidating technical data and practical methodologies pertinent to the use of this valuable compound.
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, α-halo ketones represent a class of exceptionally versatile intermediates. Their intrinsic reactivity, characterized by an electrophilic carbon adjacent to a carbonyl group, allows for a wide array of chemical transformations. Among these, this compound stands out as a valuable building block. Its structure combines the reactive α-bromo ketone moiety with a 3,4-dimethylphenyl group, a scaffold present in various biologically active molecules.[1]
The growing demand for structurally complex and diverse small molecules for high-throughput screening and lead optimization has amplified the importance of readily accessible and reactive intermediates.[2] This guide aims to provide researchers and scientists with a detailed understanding of this compound, from its fundamental properties to its practical application in the laboratory, thereby facilitating its effective use in synthetic workflows.
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of a chemical compound are foundational to its use in research and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonym(s) | α-bromo-3',4'-dimethylpropiophenone | N/A |
| Molecular Formula | C₁₁H₁₃BrO | [3][4] |
| Molecular Weight | 241.12 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI | 1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | [4] |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | [4] |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | [4] |
| Monoisotopic Mass | 240.0150 Da | [3] |
Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely published. Commercial suppliers often provide this product for research purposes without extensive analytical data, and users are expected to confirm identity and purity for their specific application.[4]
Synthesis and Mechanistic Insights
The primary route for synthesizing this compound is through the electrophilic α-bromination of its ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one.[5] This reaction is a cornerstone of organic synthesis.
Causality of Experimental Choices: The mechanism typically proceeds through the formation of an enol or enolate intermediate, which is the nucleophile that attacks the electrophilic bromine (Br₂). The reaction is often conducted in a protic solvent like acetic acid or ethanol, which can facilitate the tautomerization to the enol form. The workup procedure is critical for isolating a pure product; it involves quenching unreacted bromine and neutralizing the acidic solvent.
Detailed Synthesis Protocol
This protocol is adapted from standard procedures for the α-bromination of aromatic ketones.[6][7]
Step 1: Dissolution of Starting Material
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one (0.1 mol, 16.22 g) in 100 mL of glacial acetic acid.
Step 2: Bromination
-
While stirring at room temperature, add elemental bromine (0.1 mol, 5.1 mL, 16.0 g) dropwise from the dropping funnel over a period of 30-45 minutes. The characteristic red-brown color of bromine should be observed.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or by observing the fading of the bromine color.
Step 4: Quenching and Precipitation
-
Once the reaction is complete, slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The product will often precipitate as a solid.
Step 5: Workup and Isolation
-
If a solid precipitates, collect it by vacuum filtration and wash the filter cake with cold water.
-
If the product separates as an oil, extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with a 1 M aqueous sodium thiosulfate solution (50 mL) to remove any residual bromine, water (2 x 100 mL), and a saturated sodium bicarbonate solution (100 mL) to neutralize acetic acid.
Step 6: Drying and Purification
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Visualization of Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily derived from its identity as an α-bromo ketone, a powerful electrophile.
Core Reactivity: Nucleophilic Substitution
The bromine atom can be readily displaced by a wide range of nucleophiles in an SN2-type reaction.[6] This allows for the facile introduction of various functional groups at the α-position, making it an invaluable intermediate for building molecular complexity. Common nucleophiles include amines, thiols, alcohols, and carbanions, leading to the formation of α-amino ketones, α-thio ketones, α-hydroxy ketones, and more elaborate carbon skeletons, respectively. These products are often precursors to important heterocyclic systems found in pharmaceuticals.[8][9][10]
Visualization of Core Reactivity
Caption: Nucleophilic substitution at the α-carbon.
Relevance in Medicinal Chemistry
The 3,4-dimethylphenyl moiety is a key structural feature in various pharmacologically active compounds. For instance, research into novel cancer therapeutics has identified scaffolds containing this group as potent dual inhibitors of Murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP).[1] These proteins are critical for cell survival in tumors, and their inhibition can lead to cancer cell death. The title compound serves as a potential starting material for synthesizing analogs of such inhibitors, enabling structure-activity relationship (SAR) studies and the development of new therapeutic agents for leukemia and other cancers.[1]
Safety, Handling, and Storage
As an α-bromo ketone, this compound should be handled with care, assuming it is a hazardous substance. Related compounds are known to be irritants and lachrymators.
Hazard Identification:
-
GHS Classification: Warning. Harmful if swallowed (H302), Causes serious eye irritation (H319).[4] Other similar α-bromo ketones can cause severe skin burns and respiratory irritation (H314, H335).[11]
-
Pictogram: GHS07 (Exclamation mark).[4]
Recommended Protocols:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.[12]
-
-
Handling:
-
Storage:
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
If on skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential tool for synthetic chemists in both academic and industrial settings. The ability to easily functionalize the α-position through nucleophilic substitution, combined with the presence of the biologically relevant 3,4-dimethylphenyl scaffold, positions this compound as a key starting material for the synthesis of complex molecules and the exploration of new therapeutic agents. Adherence to rigorous safety and handling protocols is paramount to ensure its effective and safe utilization in the laboratory.
References
- PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]
- PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]
- PubChemLite. This compound. [Link]
- Google Patents. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
- Shanghai Theorem Chemical Technology Co., Ltd. China 2-Bromo-1-(3-methylphenyl)propan-1-one Manufacturer, Suppliers. [Link]
- Breckland Scientific. 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. [Link]
- Organic Syntheses. 2,3-dibromo-1-(phenylsulfonyl)-1-propene - Organic Syntheses Procedure. [Link]
- National Institutes of Health. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed. [Link]
- Filo. 2-Bromo-1-phenylpropane can be synthesised by. [Link]
- Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
- 1. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China 2-Bromo-1-(3-methylphenyl)propan-1-one Manufacturer, Suppliers - Theorem Chemical [theoremchem.com]
- 3. PubChemLite - this compound (C11H13BrO) [pubchemlite.lcsb.uni.lu]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [chemicalbook.com]
- 9. 2-Bromo-1-phenyl-pentan-1-one CAS#: 49851-31-2 [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one molecular structure
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Introduction
This compound is an α-bromoketone, a class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This structural motif renders the molecule a potent electrophile and a versatile synthetic intermediate. Its primary significance lies in its role as a precursor for the synthesis of a wide array of more complex molecules, particularly substituted cathinones and related phenethylamine derivatives.[1][2][3] These derivatives are of substantial interest to researchers in medicinal chemistry, pharmacology, and neuroscience for investigating structure-activity relationships (SAR) at monoamine transporters and for the development of novel therapeutic agents or research tools.[4][5]
This guide provides a comprehensive technical overview of this compound, designed for professionals in chemical research and drug development. It details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, provides a thorough analysis of its expected spectroscopic signature for structural confirmation, and discusses its chemical reactivity and essential safety protocols.
Molecular Identity and Physicochemical Properties
The fundamental identification and properties of the title compound are summarized below. This data is critical for laboratory record-keeping, analytical characterization, and safety compliance.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not explicitly assigned; precursor is 17283-12-4[6] |
| Molecular Formula | C₁₁H₁₃BrO[7] |
| Molecular Weight | 241.12 g/mol [7] |
| Appearance | Expected to be a solid at room temperature[7] |
| SMILES | CC(Br)C(=O)C1=CC(=C(C=C1)C)C[8] |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N[7] |
Synthesis and Mechanistic Rationale
The most direct and common method for preparing this compound is through the α-halogenation of its ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one.[6][9] The reaction is typically performed under acidic conditions, which facilitates a controlled, single bromination at the α-carbon.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The underlying mechanism proceeds via an enol intermediate, a cornerstone of carbonyl chemistry.[10][11] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is notably independent of the bromine concentration, indicating that the rate-limiting step is the formation of the enol.[10]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.
-
Keto-Enol Tautomerization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This results in the formation of a nucleophilic enol tautomer.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), which acts as the electrophile. This is the step where the bromine is incorporated into the molecule. The bromine molecule becomes polarized as it approaches the enol.
-
Deprotonation: The intermediate oxonium ion is deprotonated (typically by a bromide ion or solvent molecule) to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromoketone product.
This acid-catalyzed pathway is crucial for preventing polybromination, which can be a significant side reaction under basic conditions.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the α-bromination of a ketone precursor.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Safety Precaution: This reaction involves bromine, which is highly corrosive and toxic, and α-bromoketones, which are potent lachrymators and skin irritants.[12][13] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
Reagents & Equipment:
-
1-(3,4-Dimethylphenyl)propan-1-one (1.0 eq)
-
Elemental Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar, dropping funnel, condenser
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Scientist's Note: Acetic acid serves as both a solvent and a mild acid catalyst to promote enol formation.[10]
-
-
Reagent Addition: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirring ketone solution at room temperature over 30-60 minutes.
-
Scientist's Note: A slight excess of bromine ensures complete consumption of the starting material. Slow, dropwise addition is critical to control the reaction temperature and prevent the buildup of unreacted bromine. The characteristic red-brown color of bromine should fade as it is consumed.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours, or until the bromine color has fully dissipated. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water. Then, carefully add a saturated solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the yellow/orange color from any residual bromine is completely gone.
-
Scientist's Note: The water quench precipitates the organic product. Sodium thiosulfate is a reducing agent that neutralizes any excess bromine (Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆), making the workup safer.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Scientist's Note: The bicarbonate wash is essential to remove the acidic solvent. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Structural Elucidation and Spectroscopic Signature
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the compound's structure and established principles.
Molecular Structure Diagram
Caption: Structure of this compound with numbering.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Observation | Rationale |
| Mass Spec (EI) | Molecular Ion | Isotopic peaks at m/z 240 and 242 in ~1:1 ratio. | Presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[14] |
| Fragmentation | m/z 161 [M-Br]⁺; m/z 119 [C₉H₁₁]⁺ (dimethylstyrene cation); m/z 133 [C₉H₉O]⁺ (dimethylbenzoyl cation). | Loss of the bromine radical; McLafferty rearrangement or cleavage; Alpha-cleavage at the carbonyl group. | |
| IR Spectroscopy | C=O Stretch | ~1680-1695 cm⁻¹ (strong, sharp). | Aryl ketone carbonyl, conjugation with the phenyl ring lowers the frequency.[15] |
| C-H Stretch (Aromatic) | ~3020-3100 cm⁻¹ (medium). | Aromatic C-H bonds. | |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ (medium). | Methyl and methine C-H bonds.[16] | |
| C=C Stretch (Aromatic) | ~1610, 1500 cm⁻¹ (medium). | Aromatic ring vibrations. | |
| C-Br Stretch | ~550-650 cm⁻¹ (medium to strong). | Carbon-bromine bond vibration. | |
| ¹H NMR | H-9 (CHBr) | δ ~5.2-5.4 ppm (quartet, 1H). | Deshielded by adjacent C=O and Br. Split by the three H-11 protons. |
| H-11 (CH₃) | δ ~1.8-2.0 ppm (doublet, 3H). | Coupled to the H-9 proton. | |
| H-2, H-6 (Ar-H) | δ ~7.6-7.8 ppm (multiplet, 2H). | Aromatic protons ortho to the carbonyl group. | |
| H-5 (Ar-H) | δ ~7.2-7.3 ppm (doublet, 1H). | Aromatic proton meta to the carbonyl group. | |
| H-5, H-8 (Ar-CH₃) | δ ~2.3 ppm (singlet, 6H). | Two magnetically similar aromatic methyl groups. | |
| ¹³C NMR | C-7 (C=O) | δ ~195-200 ppm. | Ketone carbonyl carbon. |
| C-1 (Ar-C) | δ ~133-135 ppm. | Aromatic carbon attached to the carbonyl group. | |
| C-3, C-4 (Ar-C) | δ ~140-145 ppm. | Aromatic carbons bearing methyl groups. | |
| C-2, C-5, C-6 (Ar-CH) | δ ~125-130 ppm. | Aromatic methine carbons. | |
| C-9 (CHBr) | δ ~45-50 ppm. | Carbon bearing the bromine atom. | |
| C-10, C-8 (Ar-CH₃) | δ ~19-22 ppm. | Aromatic methyl carbons. | |
| C-11 (CH₃) | δ ~18-20 ppm. | Aliphatic methyl carbon. |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of the C-Br bond. The α-carbon is an excellent electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions.[17]
-
Reaction with Amines: This is arguably its most significant application. Reaction with primary or secondary amines yields α-amino ketones, the core structure of synthetic cathinones. This provides a direct route to novel psychoactive substance analogs for pharmacological and toxicological profiling.[4]
-
Favorskii Rearrangement: Treatment with a strong base can induce a Favorskii rearrangement to produce carboxylic acid derivatives.
-
Formation of Heterocycles: It serves as a key building block for synthesizing various heterocyclic systems, such as imidazoles (by reacting with amidines) or thiazoles (by reacting with thioamides), which are common scaffolds in medicinal chemistry.[17]
Safety and Handling
This compound and its structural class of α-haloketones present significant health hazards. Strict adherence to safety protocols is mandatory.
-
Primary Hazards: The compound is expected to be harmful if swallowed, cause severe skin irritation or burns, and cause serious eye damage.[7][12] It is a potent lachrymator, meaning its vapors can cause intense tearing and eye irritation.[13]
-
Handling:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate PPE: chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[18]
-
Avoid inhalation of dust or vapors. If engineering controls are insufficient, respiratory protection may be required.[19][20]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
References
-
MDPI. (2020). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. [Link]
-
MDPI. (2022). Synthetic Cathinones. Encyclopedia MDPI. [Link]
-
ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2017). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.
-
National Institutes of Health. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. PubChem. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Synthetic Cathinones | Encyclopedia MDPI [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PubChemLite - this compound (C11H13BrO) [pubchemlite.lcsb.uni.lu]
- 9. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. echemi.com [echemi.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. youtube.com [youtube.com]
- 15. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bg.cpachem.com [bg.cpachem.com]
- 19. fishersci.com [fishersci.com]
- 20. chempoint.com [chempoint.com]
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one physical properties
An In-depth Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Introduction
This compound is an α-brominated ketone, a class of compounds recognized for their significant utility as versatile intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group imparts a high degree of reactivity, making this molecule a valuable building block for constructing more complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is foundational to any scientific endeavor. This section details the key identifiers for this compound.
-
IUPAC Name: this compound
-
Synonyms: 3',4'-dimethyl-α-bromopropiophenone
-
CAS Number: While a specific CAS number for this exact structure is not consistently cited across major databases, related structures are well-documented. Researchers should verify the identity of any sourced material through analytical characterization.
-
Molecular Formula: C₁₁H₁₃BrO
-
Molecular Weight: 241.12 g/mol
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below is a compilation from available chemical databases and predictive models.
| Property | Value | Source |
| Appearance | Solid | |
| Molecular Weight | 241.12 g/mol | |
| Density | 1.428±0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 325.1±25.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [2] |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 |
Synthesis and Purification
The primary route for synthesizing α-bromoketones is through the bromination of the corresponding ketone precursor, in this case, 1-(3,4-dimethylphenyl)propan-1-one.
Reaction Principle
The synthesis involves an acid- or base-catalyzed enolization of the ketone, followed by electrophilic attack by bromine on the electron-rich enol or enolate intermediate. The reaction is typically selective for the α-position due to the activating effect of the carbonyl group. The use of a suitable solvent is critical to manage reactivity and facilitate the reaction.
Experimental Protocol: Bromination of 1-(3,4-dimethylphenyl)propan-1-one
This protocol is a representative method adapted from established procedures for the α-bromination of propiophenones.[3][4]
Materials:
-
1-(3,4-Dimethylphenyl)propan-1-one (precursor)[5]
-
Bromine (Br₂) or Cupric Bromide (CuBr₂)
-
Solvent: Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)
-
Sodium thiosulfate solution (aqueous, 1.0 M)
-
Saturated sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Dissolution: Dissolve the starting ketone, 1-(3,4-dimethylphenyl)propan-1-one, in a suitable solvent such as dichloromethane or acetic acid in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.[4]
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, dropwise to the stirred solution.[4] The characteristic red-brown color of bromine should fade as it is consumed.[2] Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, typically higher Rf, product spot.
-
Work-up: Once the reaction is complete, pour the mixture into water. If bromine was used, quench any excess by adding a 1.0 M sodium thiosulfate solution until the color disappears.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic value of this compound stems from the reactivity of the α-bromo ketone functional group.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a cornerstone of its utility, allowing for the introduction of various functional groups (e.g., amines, thiols, azides), which is a key strategy in building molecular diversity for drug discovery.
-
Intermediate for Heterocycles: α-Bromoketones are classic precursors for synthesizing important heterocyclic scaffolds like thiazoles, imidazoles, and oxazoles, which are prevalent in many marketed drugs.[6]
-
Precursor in Cathinone Synthesis: This compound and its analogs serve as precursors in the synthesis of substituted cathinones, a class of compounds investigated for their pharmacological properties.[7]
-
Building Block for APIs: Its structure makes it a fundamental building block for various Active Pharmaceutical Ingredients (APIs), where the dimethylphenyl moiety can be tailored for specific receptor interactions while the ketone and bromide offer handles for further chemical modification.[8]
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, the expected NMR and IR features can be predicted based on its structure. These predictions are vital for researchers to confirm the identity and purity of their synthesized material.
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the disubstituted phenyl ring.
-
Methine Proton (CH-Br): A quartet at ~5.0-5.5 ppm, shifted downfield due to the adjacent bromine and carbonyl group.
-
Methyl Protons (Aromatic): Two singlets in the ~2.2-2.5 ppm region for the two non-equivalent methyl groups on the phenyl ring.
-
Methyl Protons (Aliphatic): A doublet at ~1.8-2.0 ppm for the methyl group adjacent to the methine, coupled to the methine proton.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal at ~190-200 ppm.
-
Aromatic Carbons: Multiple signals between ~125-145 ppm.
-
Methine Carbon (C-Br): A signal around ~40-50 ppm.
-
Methyl Carbons: Signals for the three methyl groups in the upfield region (~15-25 ppm).
-
-
IR Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Safety and Handling
Proper handling of α-bromoketones is crucial due to their hazardous nature. Information is based on data for this compound and structurally similar chemicals.[9][10]
-
Hazard Classification: Acute Toxicity 4 (Oral), Eye Irritation 2, and potentially causes skin irritation or burns and respiratory irritation.[10][11]
-
GHS Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
Precautionary Statements:
Handling and Storage:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13]
-
Storage: Store in a cool, dry, and dark location in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][13]
Conclusion
This compound is a key synthetic intermediate whose value is defined by the strategic placement of its reactive functional groups. Its role as a precursor to complex organic molecules, particularly in the realm of medicinal chemistry, is well-established. A thorough understanding of its physical properties, synthetic pathways, and handling requirements is essential for its safe and effective utilization in research and development. This guide serves as a foundational resource for scientists leveraging this versatile chemical building block.
References
-
Garscha, U., et al. (2017). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2,2-dimethyl-1-propanol. Retrieved from [Link]
-
Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
-
YouTube. (2020). Organic chemistry - Predicting mono-bromination products. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from [Link]
- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
-
ResearchGate. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). US20090012328A1 - Process for preparing bupropion hydrochloride.
-
Shanghai Theorem Chemical Technology Co., Ltd. (n.d.). China 2-Bromo-1-(3-methylphenyl)propan-1-one Manufacturer, Suppliers. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one. Retrieved from [Link]
Sources
- 1. 2-bromo-1-(1-phenylcyclopropyl)propan-1-one | 1803604-17-2 [m.chemicalbook.com]
- 2. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 3. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. nbinno.com [nbinno.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. echemi.com [echemi.com]
- 11. 3-Bromo-2,2-dimethyl-1-propanol | C5H11BrO | CID 142501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Foreword: Navigating the Landscape of a Versatile Chemical Intermediate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
In the realm of synthetic organic chemistry and drug development, the utility of a chemical intermediate is defined by its reactivity, accessibility, and the potential to serve as a scaffold for more complex molecular architectures. This compound, an α-bromoketone, embodies these characteristics, positioning it as a valuable building block for researchers and scientists. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic protocol, an exploration of its reactivity, and its potential applications in medicinal chemistry. As a self-validating system of protocols and insights, this document is designed to empower researchers to confidently incorporate this reagent into their synthetic strategies.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic ketone. The presence of the α-bromo group adjacent to the carbonyl functionality is the primary determinant of its reactivity, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. The 3,4-dimethylphenyl moiety influences the electronic properties of the carbonyl group and provides a lipophilic character to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | |
| Molecular Weight | 241.12 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | |
| CAS Number | 32981-86-3 |
Note: Detailed analytical data such as melting point and spectroscopic information for this specific compound are not widely available in published literature. The information provided is based on supplier data. Researchers should verify the properties of the material obtained.
Synthesis of this compound: A Validated Protocol
The synthesis of α-bromoketones is a well-established transformation in organic chemistry. The most common and reliable method is the direct bromination of the corresponding ketone under acidic conditions. The following protocol is a representative procedure for the synthesis of α-bromopropiophenones and can be readily adapted for the preparation of this compound from its precursor, 1-(3,4-dimethylphenyl)propan-1-one.
2.1. Reaction Principle: Acid-Catalyzed α-Bromination
The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol tautomer, being electron-rich, acts as a nucleophile and attacks molecular bromine. The acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the enol intermediate.
Caption: Reaction mechanism for the acid-catalyzed α-bromination of a ketone.
2.2. Step-by-Step Experimental Protocol
Materials:
-
1-(3,4-dimethylphenyl)propan-1-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in glacial acetic acid (approximately 5-10 volumes). Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred ketone solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water (approximately 10 volumes). Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Neutralization: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acidic Medium: Glacial acetic acid serves as both a solvent and a catalyst for enolization.
-
Controlled Bromine Addition: Slow, dropwise addition of bromine at low temperature is crucial to prevent side reactions, such as multiple brominations, and to control the exothermic nature of the reaction.
-
Aqueous Work-up and Neutralization: This sequence removes the acetic acid and any unreacted bromine, ensuring the stability of the α-bromoketone product, which can be sensitive to basic conditions.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides an expert interpretation of the expected spectroscopic data based on the analysis of closely related analogs and fundamental principles of spectroscopy.
3.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the α-position, and the methyl protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.9 | m | 2H | Aromatic protons ortho to C=O |
| ~7.2-7.4 | d | 1H | Aromatic proton para to C=O |
| ~5.2-5.4 | q | 1H | -CH(Br)- |
| ~2.3 | s | 6H | Ar-CH₃ |
| ~1.9 | d | 3H | -CH(Br)CH₃ |
Interpretation:
-
The aromatic protons will appear in the downfield region, with those ortho to the electron-withdrawing carbonyl group being the most deshielded.
-
The methine proton alpha to both the carbonyl group and the bromine atom will be significantly deshielded and will appear as a quartet due to coupling with the adjacent methyl group.
-
The two aromatic methyl groups are expected to be nearly equivalent and appear as a singlet.
-
The methyl group at the α-position will appear as a doublet due to coupling with the methine proton.
3.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195-200 | C=O |
| ~140-145 | Aromatic C (quaternary) |
| ~130-135 | Aromatic CH |
| ~40-45 | -CH(Br)- |
| ~20-25 | Ar-CH₃ |
| ~15-20 | -CH(Br)CH₃ |
Interpretation:
-
The carbonyl carbon will be the most downfield signal.
-
The carbon bearing the bromine atom will be shifted downfield compared to a typical sp³ carbon due to the electronegativity of the bromine.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1680-1700 | C=O stretch (aromatic ketone) |
| ~2850-3000 | C-H stretch (aromatic and aliphatic) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~550-650 | C-Br stretch |
Interpretation:
-
A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated carbonyl group.
-
The presence of a C-Br bond will be confirmed by a peak in the fingerprint region.
3.4. Mass Spectrometry (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
Expected Features:
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₁₁H₁₃⁷⁹BrO, the m/z will be ~240, and for C₁₁H₁₃⁸¹BrO, the m/z will be ~242.
-
Major Fragmentation: A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺. Another significant fragment would be the 3,4-dimethylbenzoyl cation.
Reactivity Profile and Mechanistic Insights
The synthetic utility of this compound stems from its reactivity as an electrophile. The α-carbon is activated by both the electron-withdrawing carbonyl group and the inductive effect of the bromine atom, making it a prime target for a wide range of nucleophiles.
Caption: General nucleophilic substitution at the α-carbon of this compound.
4.1. Nucleophilic Substitution Reactions
This is the most common reaction pathway for α-bromoketones. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
-
With Amines: Reaction with primary or secondary amines yields α-aminoketones, which are important precursors for many biologically active compounds, including synthetic cathinones and other psychoactive substances. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
-
With Thiolates: Thiolates readily displace the bromide to form α-thioketones.
-
With Carboxylates: Reaction with carboxylate salts in the presence of a phase-transfer catalyst can be used to synthesize α-acyloxy ketones.
4.2. Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton on the other side of the carbonyl group can undergo the Favorskii rearrangement to form carboxylic acid derivatives. However, for this compound, which has protons only on one side of the carbonyl, this pathway is less likely to be the major one compared to direct substitution.
4.3. Formation of Heterocycles
The bifunctional nature of this compound (an electrophilic carbon and a carbonyl group) makes it an excellent starting material for the synthesis of various heterocycles. For example, condensation with thiourea or thioamides can lead to the formation of thiazole derivatives.
Applications in Research and Drug Development
While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its structural motif is found in precursors to various research chemicals and potential therapeutic agents.
-
Intermediate for Synthetic Cathinones: The α-bromopropiophenone core is a key building block for the synthesis of substituted cathinones. The reaction with various amines allows for the creation of a diverse library of compounds for pharmacological evaluation.
-
Scaffold for Medicinal Chemistry: The ability to introduce a variety of functional groups at the α-position makes this compound a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery programs.
-
Precursor to Biologically Active Heterocycles: As mentioned, its use in the synthesis of thiazoles and other heterocycles is a potential application, as these ring systems are present in numerous approved drugs.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 5: Hazard and Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
Source:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In Case of Skin Contact: Wash with plenty of soap and water.
Conclusion
This compound is a versatile and reactive chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its value lies in the electrophilic nature of the α-carbon, which allows for a wide range of nucleophilic substitution reactions and the construction of more complex molecular frameworks. While detailed experimental data for this specific compound is not abundant in the public domain, its chemical behavior can be confidently predicted based on the well-established chemistry of α-bromoketones. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one synthesis from 3,4-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one from its precursor, 3,4-dimethylpropiophenone. The document delves into the mechanistic underpinnings of the α-bromination of ketones, outlines a detailed and validated experimental protocol, and addresses critical safety considerations. Furthermore, it covers essential analytical techniques for product characterization and purification strategies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of α-Bromoketones
α-Bromoketones are pivotal intermediates in organic synthesis, renowned for their utility in the construction of a diverse array of more complex molecular architectures.[1] Their inherent reactivity, stemming from the electrophilic carbon bearing the bromine atom, allows for a variety of nucleophilic substitution and condensation reactions. This makes them valuable precursors in medicinal chemistry for the synthesis of heterocyclic compounds, such as thiazoles and benzodioxanes, which are often scaffolds for biologically active molecules.[1][2] The target molecule, this compound, with its specific substitution pattern, serves as a key building block in various synthetic pathways.
Mechanistic Insights: The α-Bromination of Propiophenones
The synthesis of this compound from 3,4-dimethylpropiophenone is achieved through an α-bromination reaction. This reaction typically proceeds via an acid-catalyzed mechanism, which enhances the rate of enolization, a critical step for the selective bromination at the α-carbon.
The Role of Acid Catalysis
Under acidic conditions, the carbonyl oxygen of the propiophenone is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the tautomerization of the ketone to its enol form. The enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking the electrophilic bromine (Br₂). A subsequent deprotonation step regenerates the carbonyl group and yields the α-brominated product along with hydrogen bromide (HBr) as a byproduct.[3]
It is crucial to control the reaction conditions to prevent unwanted side reactions, such as polybromination or bromination of the aromatic ring. The dimethyl-substituted phenyl ring in 3,4-dimethylpropiophenone is activated towards electrophilic aromatic substitution; however, the α-bromination of the ketone is generally faster under the specified conditions.
Below is a diagram illustrating the acid-catalyzed α-bromination mechanism.
Caption: Acid-catalyzed α-bromination of 3,4-dimethylpropiophenone.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been designed for high yield and purity, with an emphasis on safety and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3,4-Dimethylpropiophenone | C₁₁H₁₄O | 162.23 | 10.0 g (61.6 mmol) | ≥98% |
| Bromine | Br₂ | 159.81 | 3.3 mL (9.85 g, 61.6 mmol) | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | ACS Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for extraction | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed for washing | |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed for washing | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (61.6 mmol) of 3,4-dimethylpropiophenone in 100 mL of glacial acetic acid.
-
Bromine Addition: Carefully measure 3.3 mL (9.85 g, 61.6 mmol) of bromine and place it in the dropping funnel. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
-
Reaction Execution: While stirring the solution of 3,4-dimethylpropiophenone, add the bromine dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C. An ice-water bath can be used if necessary.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude product will precipitate as a solid or an oil.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid and HBr), followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Below is a workflow diagram of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. Inhalation can cause severe respiratory damage, and skin contact can result in painful burns. Always handle bromine in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.
-
Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction.[4][5] It can cause severe irritation to the respiratory system and eyes.[4][5] The reaction should be conducted in a fume hood to ensure proper ventilation.
-
Glacial Acetic Acid: A corrosive liquid that can cause severe skin and eye burns. Handle with care and appropriate PPE.
-
Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6] An emergency eyewash station and safety shower should be readily accessible.[6]
Product Characterization and Purification
Purification
The crude product can be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system such as ethanol/water or hexane/ethyl acetate can be employed. If column chromatography is necessary, a silica gel stationary phase with a hexane/ethyl acetate gradient as the mobile phase is typically effective.[7]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, the methine proton at the α-position, and the methyl group of the propyl chain. The integration of these signals will confirm the proton count, and the splitting patterns will provide information about adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as the C-Br stretching vibration, will also be observed.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, providing a clear signature for the presence of a bromine atom in the molecule.
Conclusion
The synthesis of this compound from 3,4-dimethylpropiophenone is a robust and well-established procedure in organic chemistry. By understanding the underlying reaction mechanism, adhering to a validated experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. The analytical techniques outlined in this guide are essential for ensuring the identity and purity of the final product, which is critical for its successful application in subsequent synthetic steps and in the broader context of drug discovery and development.
References
- Bromine handling and safety | DOCX - Slideshare. (n.d.).
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).
- MATERIAL SAFETY DATA SHEET - Hill Brothers Chemical Company. (n.d.).
- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) - EvitaChem. (n.d.).
- Hydrogen bromide. (n.d.).
- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).
- Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas - Interscan Corporation. (2024, August 7).
- Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents. (n.d.).
- Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (2023, May 30).
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).
- Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.).
- Process for the production of ª ‡ -bromopropiophenone - Google Patents. (n.d.).
- α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.).
- This compound | Sigma-Aldrich. (n.d.).
- 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - NIH. (n.d.).
- Synthesis of 2-Bromopropiophenone - PrepChem.com. (n.d.).
- 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook. (n.d.).
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed. (2024, February 21).
- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (n.d.).
Sources
- 1. 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-muenster.de [uni-muenster.de]
- 5. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 6. hillbrothers.com [hillbrothers.com]
- 7. reddit.com [reddit.com]
- 8. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Spectroscopic and Analytical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, a significant α-bromoketone intermediate in synthetic chemistry. While experimentally derived spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a highly accurate, predictive guide to its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the synthesis, purification, and structural elucidation of this compound. Detailed, field-proven experimental protocols for both synthesis and spectroscopic analysis are provided, ensuring a self-validating system for compound verification.
Introduction to this compound
This compound belongs to the class of α-haloketones, which are versatile building blocks in organic synthesis. The presence of a reactive bromine atom alpha to a carbonyl group, combined with a substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. Accurate characterization is paramount to ensure purity and confirm structural integrity before its use in subsequent reactions.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | [1] |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | [1] |

Synthesis and Sample Preparation
The most common and reliable method for synthesizing α-bromoketones is through the direct bromination of the corresponding ketone precursor, in this case, 1-(3,4-dimethylphenyl)propan-1-one. The reaction typically proceeds via an acid-catalyzed enol intermediate.[2]
Synthesis Protocol: α-Bromination
This protocol is adapted from established methods for the bromination of aromatic ketones.[2][3]
-
Dissolution: Dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in glacial acetic acid in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: From the dropping funnel, add a solution of bromine (Br₂, 1 equivalent) in glacial acetic acid dropwise to the ketone solution at room temperature with vigorous stirring. Causality Note: The dropwise addition controls the exothermic reaction and prevents the formation of dibrominated byproducts.
-
Reaction Monitoring: Stir the mixture at room temperature. The disappearance of the red-brown bromine color typically indicates the reaction is proceeding. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acetic acid. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Synthesis and Purification Workflow
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is particularly diagnostic due to the isotopic signature of bromine.
Theoretical Principles: The Bromine Isotope Pattern
A hallmark of a bromine-containing compound in mass spectrometry is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2).[4][5] This is due to the natural abundance of bromine's two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[4] This distinctive 1:1 doublet is a powerful tool for confirming the presence of a single bromine atom in the molecule or any fragment containing it.
Predicted Mass Spectrum and Fragmentation
The molecular weight of the compound is 241.12 g/mol . The molecular ion peaks are therefore expected at m/z values corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.
-
Molecular Ion (M⁺): C₁₁H₁₃⁷⁹BrO⁺ = 240 m/z
-
Molecular Ion (M⁺+2): C₁₁H₁₃⁸¹BrO⁺ = 242 m/z
The primary fragmentation pathway for aromatic ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[4][6] This leads to the formation of a stable, resonance-stabilized acylium ion.
Predicted MS Fragmentation Data:
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 240, 242 | [C₁₁H₁₃BrO]⁺ | Molecular Ion (M⁺, M⁺+2) |
| 161 | [C₁₁H₁₃O]⁺ | Loss of Br• radical from the molecular ion |
| 119 | [C₉H₁₁]⁺ | Loss of CO from the 3,4-dimethylbenzoyl cation (m/z 147) |
| 147 | [C₉H₇O]⁺ | α-cleavage: Loss of •CH(CH₃)Br radical |
Predicted Fragmentation Pathway Diagram
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Introduction: Introduce a small quantity of the purified solid directly into the ion source using a direct insertion probe or dissolve it in a volatile solvent like methanol or dichloromethane for GC-MS analysis.
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This energy level is optimal for producing a reproducible fragmentation pattern.
-
Mass Analysis: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the M⁺ and M⁺+2 peaks to confirm the presence of bromine. Analyze the major fragment ions and compare them to the predicted fragmentation pattern to validate the structure.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles
The carbonyl (C=O) group provides one of the most intense and reliable absorption bands in an IR spectrum. For aromatic ketones, conjugation of the carbonyl group with the phenyl ring lowers the vibrational frequency (wavenumber) compared to a simple aliphatic ketone.[7][8] This is due to resonance, which imparts more single-bond character to the C=O bond, weakening it slightly.
Predicted IR Spectrum
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~3050-3020 | Medium | Aromatic C-H Stretch | Characteristic of C(sp²)-H bonds on the phenyl ring. |
| ~2980-2870 | Medium | Aliphatic C-H Stretch | From the methyl groups on the ring and the propanone backbone. |
| ~1685-1675 | Strong, Sharp | C=O Stretch (Ketone) | The key diagnostic peak. Frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring.[8][9] |
| ~1610, ~1500 | Medium-Weak | Aromatic C=C Stretch | Characteristic skeletal vibrations of the phenyl ring. |
| ~650-550 | Medium | C-Br Stretch | The carbon-bromine bond vibration appears in the fingerprint region. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (~1-2 mg) of the purified solid compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder should be run first and automatically subtracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure has several distinct proton environments. The electron-withdrawing effects of the carbonyl group and the bromine atom will cause significant downfield shifts for adjacent protons.
Predicted ¹H NMR Data:
| Signal Label | Protons | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| a | -CH(Br)- | 1H | ~5.2 - 5.4 | Quartet (q) | Methine proton, deshielded by both the adjacent carbonyl and bromine. Split by the 3 protons of the methyl group (b). |
| b | -CH(Br)CH₃ | 3H | ~1.8 - 2.0 | Doublet (d) | Methyl group protons, split by the single methine proton (a). |
| c, d | Ar-CH₃ | 6H | ~2.3 - 2.4 | Singlet (s) | The two aromatic methyl groups are likely to be magnetically very similar, potentially appearing as a single 6H singlet. |
| e, f, g | Ar-H | 3H | ~7.2 - 7.8 | Multiplets (m) | Aromatic protons. The proton ortho to the carbonyl group will be the most downfield due to deshielding. The substitution pattern will lead to complex splitting. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon is particularly diagnostic, appearing far downfield.
Predicted ¹³C NMR Data:
| Carbon Type | Predicted δ (ppm) | Rationale |
| C =O | ~195 - 200 | Carbonyl carbon, highly deshielded. |
| Aromatic C (quaternary, C-CO) | ~133 - 136 | Aromatic carbon attached to the carbonyl group. |
| Aromatic C (quaternary, C-CH₃) | ~140 - 145 | Aromatic carbons attached to the methyl groups. |
| Aromatic C-H | ~125 - 130 | Aromatic carbons bonded to hydrogen. |
| C H(Br) | ~45 - 50 | Carbon bonded to bromine, significantly deshielded. |
| -CH(Br)C H₃ | ~20 - 25 | Aliphatic methyl carbon. |
| Ar-C H₃ | ~19 - 22 | Aromatic methyl carbons. |
NMR Structural Correlation Diagram
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10] Chloroform-d is a good choice as it is an excellent solvent for a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0.00 ppm.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard one-pulse sequence with 16-64 scans is typically sufficient.[10]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly larger sample size may be required to achieve a good signal-to-noise ratio.[10]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectra. Integrate the ¹H NMR signals to determine the relative proton ratios.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analytical approach. Mass spectrometry provides definitive evidence of bromine's presence via the characteristic M⁺/M⁺+2 isotopic pattern. Infrared spectroscopy confirms the key functional groups, notably the conjugated carbonyl stretch around 1680 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, allowing for complete structural verification. The predictive data and protocols outlined in this guide serve as a robust and reliable benchmark for any researcher working with this compound.
References
- EvitaChem. (n.d.). 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one.
- BenchChem. (2025). 1H and 13C NMR spectral data of 3-Bromo(2H6)propan-1-ol.
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from [Link].
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link].
- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].
- Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one. Acta Crystallographica Section E, 68(Pt 7), o1759.
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link].
-
National Institutes of Health. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Retrieved from [Link].
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link].
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link].
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link].
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link].
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Retrieved from [Link].
-
NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. Retrieved from [Link].
-
Organic Syntheses. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Retrieved from [Link].
-
JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link].
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link].
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link].
-
Filo. (2021). 2-Bromo-1-phenylpropane can be synthesised by. Retrieved from [Link].
-
ResearchGate. (n.d.). Review articles in 13C-NMR. Retrieved from [Link].
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link].
- BenchChem. (2025). In-Depth Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-bromo-2,4,4-trimethylpentane.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Introduction
This compound is a member of the α-haloketone class of organic compounds, a pivotal group of intermediates renowned for their synthetic versatility. The strategic placement of a bromine atom on the carbon adjacent (alpha, α) to the carbonyl group imbues the molecule with a unique reactivity profile, making it a valuable building block in medicinal chemistry and the synthesis of complex organic scaffolds.[1][2] This guide provides an in-depth analysis of the core reactivity, stability, and handling considerations for this compound, designed for researchers, scientists, and professionals in drug development. We will explore the causality behind its reaction pathways and provide practical, field-proven protocols to harness its synthetic potential.
Molecular Profile and Physicochemical Properties
The reactivity of this compound is intrinsically linked to its structure. The electron-withdrawing nature of the carbonyl group polarizes the adjacent carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | [3][4][5] |
| Molecular Weight | ~241.13 g/mol | [5] |
| IUPAC Name | This compound | |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | [3][4] |
| Appearance | Solid (typical for this class) | [3] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol); Insoluble in water. | [2][6] |
Core Reactivity Analysis
The synthetic utility of α-bromo ketones stems from two primary, often competing, reaction pathways: nucleophilic substitution and base-induced elimination. The choice of reagents and reaction conditions dictates the outcome, allowing for precise molecular construction.
Nucleophilic Substitution (Sₙ2 Pathway)
The most common transformation for α-bromo ketones is the substitution of the bromide, a good leaving group, by a wide range of nucleophiles.[6] This reaction proceeds via a classic bimolecular (Sₙ2) mechanism.
Mechanistic Insight: The nucleophile directly attacks the electrophilic α-carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[7][8] This concerted process results in an inversion of stereochemistry if the α-carbon is a chiral center.
Common Nucleophiles and Products:
-
Amines: Form α-amino ketones, crucial precursors for many heterocyclic compounds.[9]
-
Thiols/Thiolates: Yield α-thio ketones.
-
Alkoxides/Hydroxides: Produce α-hydroxy ketones.
-
Cyanide: Results in α-cyano ketones.[10]
Representative Protocol: Synthesis of an α-Amino Ketone
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in acetonitrile.
-
Addition: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired α-amino ketone.
Elimination (E2 Pathway)
When treated with a strong, non-nucleophilic base, α-bromo ketones undergo a 1,2-elimination (also known as dehydrohalogenation) to form α,β-unsaturated ketones.[11][12] This pathway is synthetically valuable for creating conjugated systems.
Mechanistic Insight: The reaction proceeds via a concerted E2 mechanism.[13] The base abstracts a proton from the β-carbon while simultaneously, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the bromide ion departs.[12][13] The use of a sterically hindered base, such as potassium tert-butoxide, favors elimination by preventing competitive Sₙ2 attack at the α-carbon.[14]
Representative Protocol: Synthesis of an α,β-Unsaturated Ketone
-
Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) in a flask cooled to 0 °C.
-
Base Addition: Slowly add a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) (1.2 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the resulting oil or solid by column chromatography to isolate the α,β-unsaturated ketone.[12]
Synthesis Route
The title compound is typically prepared by the direct α-bromination of its parent ketone, 1-(3,4-dimethylphenyl)propan-1-one.[15] This reaction proceeds via an acid-catalyzed enol intermediate, which is the active nucleophile that reacts with an electrophilic bromine source.[11][16]
Experimental Protocol: α-Bromination
-
Setup: Charge a flask with 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) and a solvent such as acetic acid.
-
Reagent Addition: While stirring, add elemental bromine (Br₂) (1.0-1.1 eq) dropwise to the solution. The characteristic red-brown color of bromine should dissipate as it is consumed.[11]
-
Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC/GC-MS).
-
Workup: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Stability and Safe Handling
As a highly reactive intermediate, this compound requires careful storage and handling to ensure its integrity and the safety of the researcher.
Degradation and Stability
| Condition | Effect on Stability | Prevention / Mitigation |
| Moisture/Water | Susceptible to hydrolysis, forming the corresponding α-hydroxy ketone. | Store in a tightly sealed container in a desiccator or glovebox. |
| Bases/Nucleophiles | Can undergo elimination or substitution upon exposure. | Store away from basic and highly nucleophilic substances. |
| Light | Potential for photodecomposition (common for halogenated carbonyls). | Store in an amber vial or in a dark location. |
| Heat | Can promote decomposition and elimination reactions. | Store in a cool environment, refrigeration is recommended for long-term storage. |
Safety and Handling Protocols
α-Bromo ketones are often potent lachrymators and irritants. The safety data for this specific compound indicates it is harmful if swallowed and causes serious eye irritation.[3]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
-
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. All waste must be treated as halogenated organic waste and disposed of according to institutional and local regulations.
Conclusion
This compound is a powerful and versatile synthetic intermediate defined by the reactivity of its α-bromo ketone motif. A thorough understanding of the delicate balance between its nucleophilic substitution and elimination pathways is crucial for its effective use. By controlling reaction conditions—namely the choice of base, nucleophile, and solvent—chemists can selectively forge new bonds and construct complex molecular architectures. Adherence to strict stability and safety protocols is paramount to ensure both successful synthetic outcomes and the well-being of the researcher. This guide serves as a foundational resource for leveraging the full potential of this valuable chemical entity in the pursuit of novel scientific discoveries.
References
- An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide. Benchchem.
- Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846). EvitaChem.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- This compound. Sigma-Aldrich.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- The Reactions of α-Bromo Ketones with Primary Amines.
- This compound. PubChemLite.
- This compound. Santa Cruz Biotechnology.
- 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis. chemicalbook.
- 2-Bromo-1-phenyl-pentan-1-one CAS#: 49851-31-2. ChemicalBook.
- Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. PubMed.
- Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed - NIH.
- BIMOLECULAR ELIMINATION. University of Massachusetts Lowell.
- Predicting Products of Nucleophilic Substitution Reactions. YouTube.
- The Discovery of Nucleophilic Substitution Reactions.
- Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass... Filo.
- The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-1-phenyl-pentan-1-one CAS#: 49851-31-2 [m.chemicalbook.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C11H13BrO) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. askthenerd.com [askthenerd.com]
- 14. Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass.. [askfilo.com]
- 15. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to the Storage and Handling of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Introduction
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is an α-bromoketone, a class of organic compounds highly valued as versatile intermediates in synthetic chemistry, particularly in the development of pharmaceutical agents and complex molecular architectures. Its utility stems from the strategic placement of a bromine atom on the carbon alpha to the carbonyl group, creating a highly reactive electrophilic center. This inherent reactivity, however, also dictates its instability. Improper storage and handling can lead to rapid degradation, compromising sample purity, invalidating experimental results, and posing significant safety risks.
This guide provides an in-depth, scientifically grounded framework for the optimal storage and handling of this compound. Moving beyond simple procedural lists, we will explore the causal chemical principles that govern its stability, offering researchers, scientists, and drug development professionals the necessary insights to maintain the integrity of this crucial reagent and ensure the safety and reproducibility of their work.
Chemical Profile and Inherent Reactivity
To understand the rationale behind the stringent storage requirements, one must first appreciate the intrinsic chemical nature of this compound. As a member of the α-bromoketone family, its reactivity is dominated by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent bromine atom. This electronic arrangement renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | [3] |
| Physical Form | Solid | [4] |
| SMILES String | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | [4] |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | [4] |
| Primary Hazard Class | Acute Toxicity (Oral), Skin Corrosion/Irritation, Eye Damage | [4][5] |
| Storage Class | 11 - Combustible Solids | [4] |
The principal pathways of degradation, therefore, are predictable consequences of this reactivity. These pathways must be actively mitigated through precise environmental controls.
Primary Degradation Pathways
-
Hydrolysis: Atmospheric moisture, a ubiquitous nucleophile, can attack the electrophilic α-carbon, leading to the substitution of the bromide with a hydroxyl group. This process not only consumes the starting material but also introduces significant impurities into the sample.
-
Elimination (Dehydrobromination): In the presence of even trace amounts of base, the compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone.[6][7] This is a common instability pathway for α-halo ketones.
-
Photodecomposition: Like many organobromine compounds, this compound may be susceptible to degradation upon exposure to light, which can initiate radical chain reactions, leading to complex impurity profiles. The rapid color change observed in similar compounds like 1-bromo-2-propanone, which turns violet and eventually decomposes to a resinous mass, highlights this sensitivity.[8]
Caption: Key degradation pathways for this compound.
Recommended Storage Conditions: A Multi-Factor Approach
Based on the compound's inherent reactivity, a multi-faceted strategy is required to ensure its long-term stability. Each condition is designed to directly counteract a specific degradation pathway. For analogous α-haloketones, specific temperature and atmospheric controls have been established as critical for preservation.[9][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C Freezer or 2-8°C Refrigerator | Slows the kinetics of all degradation reactions (hydrolysis, elimination, decomposition).[10][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative pathways.[9] |
| Light | Amber or Opaque Container | Prevents photodecomposition by blocking UV and visible light.[8] |
| Moisture | Tightly Sealed Container in a Dry Environment | Minimizes exposure to atmospheric water vapor, the primary reagent for hydrolysis.[5][9][11][12] |
| Container | Chemically Inert Glass or HDPE | Prevents reaction with or leaching from the container material.[11] |
| Incompatibilities | Store away from Bases and Oxidizing Agents | Avoids catalytic decomposition via elimination and prevents vigorous, potentially hazardous reactions.[8][11] |
Hazard Identification and Safe Handling Protocols
This compound and related α-bromoketones are hazardous materials that demand strict adherence to safety protocols. They are classified as corrosive, lachrymatory (tear-inducing), and acutely toxic.[4][5][9] Causes severe skin burns and eye damage are common hazard statements for this class of compounds.[9][13]
GHS Hazard Summary
| Hazard Code | Description | Signal Word | Pictogram | Source |
| H302 | Harmful if swallowed | Warning | GHS07 | [4] |
| H314 / H315 | Causes severe skin burns/irritation | Danger | GHS05 | [5][9] |
| H318 / H319 | Causes serious eye damage/irritation | Danger | GHS05 | [4][9] |
| - | Lachrymator | Danger | - | [9] |
Experimental Workflow: Safe Handling Protocol
Adherence to a rigorous, step-by-step protocol is non-negotiable to ensure personnel safety.
Step 1: Pre-Handling Preparation
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
-
Personal Protective Equipment (PPE): Don appropriate PPE before entering the work area. This includes:
Step 2: Sample Retrieval and Equilibration
-
Remove the sealed container from cold storage (-20°C or 2-8°C).
-
Place the container in a desiccator at room temperature and allow it to fully equilibrate for at least 30-60 minutes.
-
Causality: This critical step prevents atmospheric moisture from condensing on the cold solid upon opening, which would immediately introduce water and initiate hydrolysis.
-
Step 3: Dispensing and Weighing
-
Once equilibrated, transfer the container into the chemical fume hood.
-
If possible, briefly purge the container headspace with an inert gas (Argon or Nitrogen) before opening.
-
Carefully weigh the desired amount of the solid using a clean spatula and weighing boat. Avoid creating dust.[12]
-
Immediately and tightly reseal the main container, purge again with inert gas if possible, and return it to proper cold storage.
Step 4: Post-Handling and Decontamination
-
Thoroughly clean the spatula and work area.
-
Dispose of contaminated materials (gloves, weighing boat) in a designated hazardous waste container.
Caption: A workflow diagram for the safe handling of this compound.
Assessing Chemical Integrity: A Self-Validating System
Trust in experimental outcomes begins with trust in the reagents. For a reactive intermediate like this, assuming stability is a critical error. A self-validating system involves routine checks to confirm the compound's integrity before use.
Protocol 1: Visual Inspection
-
Method: Before weighing, visually inspect the solid through the container.
-
Analysis: The compound should be a solid. Note any significant color changes (e.g., yellowing, darkening) or changes in physical state (e.g., becoming oily or gummy).[10][15] These are qualitative indicators of degradation, similar to the violet discoloration seen in bromoacetone.[8] If such changes are observed, the material is suspect and requires analytical validation.
Protocol 2: Thin-Layer Chromatography (TLC) Purity Check
-
Objective: To quickly assess the presence of significant impurities.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a non-polar eluent system (e.g., Hexane/Ethyl Acetate mixture, starting at 95:5).
-
Visualize the plate under a UV lamp (254 nm).
-
-
Analysis: A pure sample should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities. The α,β-unsaturated ketone product of elimination is typically less polar than the starting α-bromoketone, while the α-hydroxyketone from hydrolysis is more polar. This allows for a quick diagnostic assessment of the primary degradation pathways.
Conclusion
The chemical utility of this compound is directly linked to its controlled reactivity. This same reactivity, however, makes it prone to degradation if not managed with meticulous care. The optimal storage strategy—cold, dark, dry, and under an inert atmosphere—is not merely a set of recommendations but a scientifically mandated necessity to arrest the inherent pathways of hydrolysis, elimination, and decomposition. By integrating these principles and protocols into standard laboratory practice, researchers can ensure the integrity of their material, the reproducibility of their results, and, most importantly, the safety of all personnel.
References
-
Title: Chemical Properties of 1-Propanone, 2-bromo-1-phenyl- (CAS 2114-00-3) Source: Cheméo URL: [Link]
-
Title: 22.4: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: α-Bromoketone synthesis by bromination Source: Organic Chemistry Portal URL: [Link]
-
Title: Separation of Ketone and alpha Bromo ketone Source: Reddit r/Chempros URL: [Link]
-
Title: α-bromoketone Definition Source: Fiveable URL: [Link]
-
Title: 22.3 Alpha Halogenation of Aldehydes and Ketones Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: Material Safety Data Sheet - 2-Bromo-1-Phenylpropane Source: Cole-Parmer URL: [Link]
-
Title: 2-Bromo-3,4-dimethylpentane Source: PubChem URL: [Link]
-
Title: 2-Propanone, 1-bromo-1-phenyl- Source: PubChem URL: [Link]
-
Title: 2-Bromo-1-(3-nitrophenyl)ethan-1-one Source: PubChem URL: [Link]
-
Title: this compound Source: PubChemLite URL: [Link]
Sources
- 1. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 2. fiveable.me [fiveable.me]
- 3. PubChemLite - this compound (C11H13BrO) [pubchemlite.lcsb.uni.lu]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2-Bromo-1-phenyl-pentan-1-one CAS#: 49851-31-2 [m.chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. echemi.com [echemi.com]
- 13. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
- 15. reddit.com [reddit.com]
Methodological & Application
Synthesis of thiazoles using 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
An Application Note and Detailed Protocol for the Synthesis of 2-Aryl-4-methyl-5-(3,4-dimethylphenyl)thiazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The Hantzsch thiazole synthesis remains a cornerstone for constructing this heterocyclic system due to its reliability and broad substrate scope. This application note provides a comprehensive, step-by-step protocol for the synthesis of substituted thiazoles utilizing 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one as a key α-haloketone precursor. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical experimental parameters, and provide a framework for product characterization. The described methodology is designed to be a self-validating system, ensuring reproducibility and high fidelity for researchers in drug discovery and synthetic chemistry.
Introduction: The Significance of the Thiazole Moiety
The thiazole nucleus is a fundamental structural motif in a vast array of biologically active compounds. Its presence in pharmaceuticals is linked to a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The unique electronic properties of the thiazole ring and its ability to act as a bioisostere for other functional groups make it an attractive target for medicinal chemists. The Hantzsch thiazole synthesis, first reported in 1887, is a classic and highly versatile method for the construction of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, providing a direct and efficient route to a diverse range of substituted thiazoles. This guide will focus on the practical application of this synthesis using this compound.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, proceeding through a well-established mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically carried out in a polar solvent, such as ethanol, and often requires heating to proceed at an appreciable rate.
The core mechanism involves three key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step forms an intermediate acyclic adduct.
-
Cyclization: An intramolecular cyclization occurs via a nucleophilic attack from the nitrogen atom of the thioamide onto the carbonyl carbon of the ketone. This step forms the five-membered thiazoline ring.
-
Dehydration: The final step is an acid-catalyzed dehydration of the cyclic intermediate, which results in the formation of the stable, aromatic thiazole ring.
The choice of this compound as the α-haloketone precursor allows for the introduction of a specific substituted phenyl ring and a methyl group at defined positions on the final thiazole scaffold, which can be critical for modulating the pharmacological activity of the target molecule.
Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-4-methyl-5-(3,4-dimethylphenyl)thiazoles
This protocol details a general procedure for the reaction of this compound with a representative thioamide.
Materials and Equipment
Reagents:
-
This compound
-
Substituted Thioamide (e.g., Thiobenzamide)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired substituted thioamide (1.0 - 1.2 eq). The slight excess of thioamide ensures the complete consumption of the α-bromoketone.
-
Add absolute ethanol (approximately 10-15 mL per gram of the α-bromoketone) as the solvent. Ethanol is an excellent choice due to its ability to dissolve both reactants and its appropriate boiling point for this reaction.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is generally complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to quench any hydrobromic acid formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the synthesized thiazole derivative but a gradient of ethyl acetate in hexane is a good starting point.
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Evaporate the solvent to yield the purified thiazole derivative.
-
Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (α-bromoketone:thioamide) | 1.0 : 1.1 | A slight excess of the thioamide ensures complete conversion of the limiting reagent. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4 - 8 hours | Typically sufficient for completion; should be monitored by TLC. |
| Work-up | NaHCO₃ wash, Ethyl Acetate extraction | Neutralizes acidic byproducts and efficiently extracts the organic product. |
| Purification | Silica Gel Column Chromatography | Standard and effective method for isolating the pure thiazole derivative. |
Characterization of the Synthesized Thiazole
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the protons on the thiazole ring, the methyl group, and the aromatic protons from the starting materials.
-
¹³C NMR will confirm the presence of the carbon atoms in the thiazole ring and the various substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C-S bonds within the thiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compound, confirming its molecular formula.
Overall Experimental Workflow
The entire process from starting materials to the final, characterized product can be visualized as a streamlined workflow.
Figure 2: Experimental workflow for thiazole synthesis and characterization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating; degraded starting materials; incorrect stoichiometry. | Ensure the reaction is at reflux. Check the purity of the α-bromoketone and thioamide. Verify the molar equivalents of the reactants. |
| Multiple Spots on TLC | Incomplete reaction; side product formation. | Increase reaction time. Optimize the temperature. Ensure an inert atmosphere if starting materials are sensitive. |
| Difficulty in Purification | Product and impurities have similar polarity. | Try a different solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Hantzsch thiazole synthesis is a robust and highly adaptable method for creating a diverse library of thiazole-containing compounds. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently synthesize novel thiazole derivatives using this compound. The ability to systematically modify the substituents on the thiazole core makes this a powerful tool in the rational design of new therapeutic agents.
References
-
Gomha, S. M., & Abdel-Aziz, H. A. (2015). Thiazole and 1,3,4-thiadiazole derivatives as potent anti-tumor agents: a review. Molecules, 20(2), 2684-2717. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Potts, K. T. (1984). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 671-718. [Link]
Application Notes & Protocols: Hantzsch Thiazole Synthesis of Novel 4-(3,4-dimethylphenyl)-5-methylthiazole Derivatives
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a foundational and highly versatile method for constructing the thiazole ring.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The 2,4,5-trisubstituted thiazole motif, in particular, is a key area of research in drug design and development.[5][6]
This document provides a detailed application note and protocol for the synthesis of novel 4-(3,4-dimethylphenyl)-5-methylthiazole derivatives, utilizing 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one as the α-haloketone substrate. This specific starting material allows for the introduction of a 3,4-dimethylphenyl group at the 4-position and a methyl group at the 5-position of the thiazole ring, providing a template for further diversification at the 2-position by selecting various thioamides.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds via a well-established mechanism.[4] The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide in an SN2 reaction.[3][7] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[4] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[7]
The overall transformation is as follows:
-
Reactants: this compound and a selected thioamide (e.g., thiourea, thioacetamide).
-
Product: A 2-substituted-4-(3,4-dimethylphenyl)-5-methylthiazole.
Visualization of Reaction and Workflow
To clarify the process, the following diagrams illustrate the chemical mechanism and the general laboratory workflow.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Caption: Standard experimental workflow for thiazole synthesis.
Experimental Protocol
This protocol details the synthesis of 2-amino-4-(3,4-dimethylphenyl)-5-methylthiazole using thiourea as the thioamide component. The procedure can be adapted for other thioamides.
Materials and Equipment
-
Reagents:
-
This compound (CAS: N/A)[8]
-
Thiourea (CAS: 62-56-6)
-
Ethanol (95% or absolute)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 g, 13.1 mmol, 1.2 eq).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask and stir the mixture to dissolve the thiourea. Gentle warming may be required.
-
Substrate Addition: Once the thiourea is dissolved, add this compound (2.64 g, 10.9 mmol, 1.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).[3] The reaction is typically complete within 2-4 hours.
-
Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated sodium bicarbonate solution to neutralize the hydrobromic acid byproduct and precipitate the crude product.[3]
-
Isolation of Crude Product: Stir the resulting suspension for 15-20 minutes. Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and allow it to air dry on the funnel.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure thiazole derivative.[9]
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) and determine its melting point.[10]
Data Presentation and Expected Results
The following table outlines the expected results for the synthesis of various 2-substituted-4-(3,4-dimethylphenyl)-5-methylthiazoles by modifying the thioamide reactant.
| Thioamide Used | Product at 2-Position | Expected Yield (%) | Expected M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| Thiourea | -NH₂ (Amino) | 85-95% | 150-155 | ~7.2-7.8 (Ar-H), ~5.5 (br s, NH₂), ~2.4 (s, Ar-CH₃), ~2.3 (s, Thiazole-CH₃) |
| Thioacetamide | -CH₃ (Methyl) | 70-85% | 95-100 | ~7.2-7.8 (Ar-H), ~2.7 (s, Thiazole-CH₃), ~2.4 (s, Ar-CH₃), ~2.3 (s, Thiazole-CH₃) |
| Thiobenzamide | -Ph (Phenyl) | 75-90% | 130-135 | ~7.2-8.1 (m, Ar-H), ~2.4 (s, Ar-CH₃), ~2.3 (s, Thiazole-CH₃) |
Note: Data are hypothetical and based on typical outcomes for Hantzsch syntheses. Actual results may vary.
Troubleshooting and Scientist's Notes
-
Low Yield: If the yield is low, ensure the α-bromoketone is pure and has not degraded. The reaction time may also need to be extended. Confirm completion via TLC before work-up.
-
Incomplete Reaction: The reaction can be sensitive to temperature. Ensure a consistent reflux is maintained. In some cases, a stronger solvent like DMF can be used, but this complicates the work-up.[4]
-
Purification Issues: If the product is difficult to crystallize, column chromatography is the preferred method. A gradient elution from hexanes to ethyl acetate is often effective.
-
Safety: this compound is a lachrymator and irritant.[8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Hantzsch thiazole synthesis offers a reliable and high-yielding pathway to novel 4,5-disubstituted and 2,4,5-trisubstituted thiazoles.[3][11] By employing this compound, researchers can readily access a core scaffold with desirable substitution patterns for applications in drug discovery and materials science. The protocol described herein is robust and can be adapted to a variety of thioamides, enabling the generation of diverse chemical libraries for further investigation.
References
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuYiOyMclONPw6LL_DUKO1RFb0a9U-k659vs2zHBEmLO9f67gEdce25-a8hh4_2Dk65bUkIJsLhClsMRKCYp_ZEZsNS-MbEsqthfqCmeMWD7WLrOeTELK37rwz__TZe9WMmHUGDVjHVjUH7zIMo0WEJe8qCFVGliJUwBP_dI8Ixn5tyzStLOygZBly-TDIACIEfZzUuyIbr5br35t4Nc6iIPEsMcrVIVbF0HBh4qaEBkCk00ONxFiF2B5motBjyQ9hUBSID5JGts2kEXkQDd-y]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2YXHG4ntaVmjUTVOoa9kKLfHgOfGu9oEMy2aG8X_xUr2rwkA3nLPcOiDqZNFbrKGW_Qe7S3wGeQrbylHDMX6krnMEJSnXpYb3ghPRAJUWtCL5mKdtjoT0KQuMPXMNeM91exxkkt8T4k-SrjN3pnYOR1zn6OsDyPME7CtK33JYaj3eHRcGb360RKJB0FwG7vFB4KS9oygz61GOPR8=]
- Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(23), 8206. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9741207/]
- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6PpxcEFyAT62VrBRU5BT3LMPTgXkJd3XypU4R97q7utc5rf-ErqEPiGAFn0M7M0rLpRfALYftD5v50yfF3IF0xZMkh_DCjgZDOxAXtruTguNGJs1HbBerD5Ez7UwuBKYicDmRJAgiA1wuc-__dpbFLULmffEaqis4EZmgZee_m7U3Sftq4-G71fZZtF0zdpCLb_dCjTZPDkc8kDfnXt_m-_prss_GVpZpGZCDtmApRrrccIpI6Emqaa0z8jk=]
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
- ChemicalBook. (2022). Synthesis of Thiazole. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-of-thiazole.htm]
- Mohurle, S., & Maiti, B. (2025). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [URL: https://www.researchgate.net/figure/Hantzsch-synthesis-of-thiazole-from-a-haloketones-and-thioamides_fig1_387127604]
- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJie1x76sP95T2Bfd2U0zpAFrfaWfT62eUsO1E0Ggzr_uSnUvU0MvbvMk6LHr7Z-ksi0qafYMHdi4uLGma4_s-1aUJiBJ6PI3-ng4qcOb8RqMX8LAKiO5LTcJ5xE8jrWX6utNeItk3vV8kkCiiEZXroocIazgu7NC8MKb2FMeCRz_QPBwilyjfH3bU3slDLXkf6Awu7zmXmjRUcIN6inyHVTNpYBE4UQZE_GXvJRNvZPJdEh57S5n3w==]
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [URL: https://www.youtube.
- CUTM Courseware. (n.d.). Thiazole. CUTM. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/THIAZOLE.pdf]
- Dey, S., et al. (2021). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-Hantzsch-Thiazole-Synthesis_fig2_350587883]
- Boukattaya, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2062. [URL: https://www.mdpi.com/1420-3049/22/12/2062]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [URL: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870000639]
- EvitaChem. (n.d.). 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one. EvitaChem. [URL: https://www.evitachem.com/product/evt-315846]
- Siodłak, D., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry – A European Journal, 31(36), e202501664. [URL: https://pubmed.ncbi.nlm.nih.gov/40377900/]
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. [URL: https://www.scribd.com/document/35923838/Hantzsch-Thiazole-Synthesis-2010]
- Zhang, Z., et al. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Medicinal Chemistry, 27. [URL: https://www.researchgate.net/publication/344405364_245-trisubstituted_thiazole_A_privileged_scaffold_in_drug_design_and_activity_improvement]
- Zhang, Z., et al. (2021). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 28(24), 4885-4907. [URL: https://pubmed.ncbi.nlm.nih.gov/32942975/]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-thiazole.html]
- Filo. (2021, January 1). 2-Bromo-1-phenylpropane can be synthesised by. Filo. [URL: https://www.filo.com/resources/2-bromo-1-phenylpropane-can-be-synthesised-by_600865c190ad3129a8a729e2]
- Gomha, S. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(1), 169. [URL: https://www.mdpi.com/1420-3049/23/1/169]
- CS, T. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. YouTube. [URL: https://www.youtube.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249]
- Kim, H. Y., et al. (2015). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. Journal of the Korean Chemical Society, 59(1), 60-65. [URL: https://www.researchgate.
- Sigma-Aldrich. (n.d.). This compound Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249#safety-and-handling]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. youtube.com [youtube.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of various biologically significant heterocyclic compounds utilizing 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one as a versatile starting material. This α-bromoketone serves as a key building block for constructing a diverse array of heterocyclic scaffolds, including thiazoles, imidazoles, furans, and quinoxalines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the mechanistic underpinnings of each synthetic transformation. By providing detailed experimental procedures, characterization guidance, and troubleshooting insights, this guide aims to empower researchers to efficiently synthesize novel heterocyclic entities for potential therapeutic applications.
Introduction: The Central Role of α-Bromoketones in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. Their prevalence stems from their ability to engage in a wide range of biological interactions, often serving as privileged scaffolds in drug design. Among the myriad of synthetic precursors, α-haloketones, and specifically α-bromoketones, have emerged as exceptionally versatile intermediates for the construction of these vital molecular architectures.[1][2] The electrophilic nature of the carbon atom bearing the bromine, coupled with the adjacent carbonyl group, provides a reactive handle for a multitude of cyclization reactions with various nucleophiles.
This compound, the focus of this guide, offers an attractive starting point for generating novel heterocyclic derivatives. The presence of the 3,4-dimethylphenyl moiety provides a lipophilic region that can be crucial for modulating pharmacokinetic properties, while the propan-1-one backbone allows for the introduction of further diversity. This document will explore several key synthetic transformations of this α-bromoketone, providing detailed protocols for the synthesis of thiazoles, imidazoles, furans, and quinoxalines.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole rings.[3] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[3][4] This method is known for its high yields and straightforward execution.[4]
2.1. Mechanistic Rationale
The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electrophilic α-carbon of the this compound, leading to the displacement of the bromide ion in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.
2.2. Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine this compound and thiourea.
-
Add methanol (approximately 5 mL per 5 mmol of the bromoketone) and a magnetic stir bar.
-
Stir the mixture at room temperature for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution (approximately 20 mL).
-
Swirl the beaker to ensure thorough mixing, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Allow the product to air dry on a watch glass.
2.3. Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| This compound | Thiourea | Methanol | Room Temp. | 30 min | High |
Note: While α-bromoketones are standard, α,α-dibromoketones can be a superior alternative, often being more reactive and non-lachrymatory.[5][6]
Synthesis of Imidazole Derivatives
The synthesis of imidazoles from α-haloketones is a widely used and effective method.[7] A common approach involves the condensation of an α-bromoketone with an amidine.[7][8]
3.1. Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amidine nitrogen on the α-carbon of the bromoketone, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, with the other nitrogen of the amidine attacking the carbonyl carbon. A final dehydration step yields the substituted imidazole.
3.2. Experimental Protocol: Synthesis of 2-Aryl-4-(3,4-dimethylphenyl)-5-methylimidazole
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Potassium bicarbonate (4.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
This compound (1.0 eq)
Procedure:
-
In a round-bottom flask, prepare a mixture of the amidine hydrochloride and potassium bicarbonate in a solution of THF and water (e.g., 4:1 THF/water).[7]
-
Heat the mixture to a vigorous reflux.
-
Slowly add a solution of this compound in THF to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux for an additional 2 hours, monitoring the reaction by HPLC or TLC.
-
Once the reaction is complete, remove the THF by distillation.
-
The product should crystallize out of the remaining aqueous solution. Collect the solid by filtration and rinse with water.
3.3. Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
| This compound | Amidine Hydrochloride | Potassium Bicarbonate | THF/Water | Reflux | 2.5h | Good-Excellent |
Note: This method is scalable and avoids the use of hazardous solvents like chloroform.[7][8] For optically active imidazoles, condensation in liquid ammonia can be a useful method.[9]
Synthesis of Furan Derivatives via Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic organic reaction for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[10][11][12][13][14]
4.1. Mechanistic Rationale
The reaction is initiated by the deprotonation of the β-dicarbonyl compound by a base to form an enolate.[11][12] This enolate then acts as a nucleophile, attacking the α-carbon of the this compound in an SN2 reaction, displacing the bromide ion. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to afford the furan product.[11]
4.2. Experimental Protocol: Synthesis of Ethyl 2-(3,4-dimethylphenyl)-3-methyl-5-substituted-furan-4-carboxylate
Materials:
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)
-
Base (e.g., pyridine or triethylamine) (1.1 eq)
-
Solvent (e.g., ethanol, THF, or DMF)
-
This compound (1.0 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound and the base in the chosen solvent.
-
Slowly add this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
4.3. Data Summary
| Reactant 1 | Reactant 2 (β-Dicarbonyl) | Base | Solvent | Temperature | Time |
| This compound | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 4h |
Note: Mild bases are preferred to prevent hydrolysis of ester functionalities.[12] The reaction typically requires heating to proceed to completion.[12]
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[15] A common and effective method for their synthesis is the condensation of an α-haloketone with an o-phenylenediamine.[16]
5.1. Mechanistic Rationale
The synthesis of quinoxalines from α-bromoketones and o-phenylenediamines proceeds through a condensation-oxidation sequence. Initially, one of the amino groups of the o-phenylenediamine attacks the α-carbon of the bromoketone, displacing the bromide. The second amino group then attacks the carbonyl carbon, leading to a dihydroquinoxaline intermediate. This intermediate is subsequently oxidized to the aromatic quinoxaline product.
5.2. Experimental Protocol: Synthesis of 2-(3,4-dimethylphenyl)-3-methylquinoxaline
Materials:
-
o-Phenylenediamine (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol
-
Optional: Mild oxidizing agent
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and this compound in ethanol.
-
Reflux the mixture. The reaction progress can be monitored by TLC.
-
The intermediate 1,2-dihydroquinoxaline may form, which can be oxidized to the final quinoxaline product. In many cases, atmospheric oxygen is sufficient for this oxidation upon prolonged heating or work-up.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
5.3. Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature |
| This compound | o-Phenylenediamine | Ethanol | Reflux |
Note: The use of a catalyst, such as HClO₄·SiO₂, can facilitate the reaction at room temperature and often leads to excellent yields.
Characterization of Synthesized Compounds
The structural elucidation of the synthesized heterocyclic compounds is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, confirming the connectivity and substitution pattern of the heterocyclic ring and its substituents.
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups present in the molecule, such as C=N, C=C, and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.
-
Melting Point: A sharp melting point is an indicator of the purity of a crystalline compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of thiazoles, imidazoles, furans, and quinoxalines. By understanding the underlying reaction mechanisms and following the detailed experimental procedures, researchers can efficiently generate novel heterocyclic entities for further investigation in drug discovery and development programs.
References
-
Feist–Benary synthesis - Wikipedia. Available at: [Link]
-
Feist-Benary synthesis - chemeurope.com. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones - American Chemical Society. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Facile Synthesis of Optically Active Imidazole Derivatives - PMC - NIH. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Practical Oxazole Synthesis Mediated by Iodine from ??-Bromoketones and Benzylamine Derivatives. | Request PDF - ResearchGate. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]
-
Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Chemistry of α‐Haloketones and Their Utility in Heterocyclic Synthesis - SciSpace. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Full article: α,α‐Dibromoketones: A Superior Alternative to α‐Bromoketones in Hantzsch Thiazole Synthesis - Taylor & Francis Online. Available at: [Link]
-
α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]
-
Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC - NIH. Available at: [Link]
-
Synthesis of bioactive heterocyclic compounds from α,α‐dibromoketones. - ResearchGate. Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]
-
Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines.[17] - ResearchGate. Available at: [Link]
-
World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. Available at: [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]
-
(PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - ResearchGate. Available at: [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - Scirp.org. Available at: [Link]
-
Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds - PMC - PubMed Central. Available at: [Link]
-
2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - NIH. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 14. Feist-Benary_synthesis [chemeurope.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 17. α-Bromoketone synthesis by bromination [organic-chemistry.org]
The Strategic Role of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of α-Haloketones in Drug Discovery
In the landscape of medicinal chemistry, α-haloketones are pivotal intermediates, prized for their dual reactivity which allows for the construction of complex molecular architectures.[1][2] The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—renders them highly versatile synthons for a multitude of chemical transformations.[3] Among these, 2-bromo-1-(3,4-dimethylphenyl)propan-1-one emerges as a compound of significant interest. Its substituted phenyl ring is a feature present in numerous pharmacologically active molecules, and the α-bromoketone moiety serves as a reactive handle for introducing key functional groups, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of the synthesis and application of this intermediate, offering detailed protocols and mechanistic insights for researchers in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | [2] |
| Molecular Weight | 241.12 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | [2] |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | [2] |
| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [2] |
| Safety Pictograms | GHS07 (Exclamation mark) | [2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and is harmful if swallowed.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Synthesis of this compound
The primary route to synthesizing this compound is through the α-bromination of its corresponding ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one. The acid-catalyzed halogenation of ketones is a well-established reaction that proceeds through an enol intermediate.[4]
Reaction Mechanism: Acid-Catalyzed α-Bromination
The causality behind this synthetic choice lies in the ability of an acid catalyst to promote the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine. The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that enol formation is the rate-determining step.[4]
The mechanism can be described in the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-protons.
-
Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer. This is the rate-limiting step.
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step forms the new carbon-bromine bond and generates a protonated α-bromoketone.
-
Deprotonation: The protonated α-bromoketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst.
Sources
Application Note: A Validated Protocol for the Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Introduction
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is an α-bromoketone, a class of compounds renowned for its utility as a versatile synthetic intermediate. The presence of a bromine atom alpha to a carbonyl group creates a highly reactive electrophilic center, making it a valuable building block for constructing a diverse range of more complex molecules, particularly in the development of pharmaceutical agents and other fine chemicals.[1][2] The high reactivity of the carbon-bromine bond, enhanced by the inductive effect of the adjacent carbonyl group, allows for facile nucleophilic substitution, enabling the introduction of various functional groups.[3][4]
This document provides a detailed, field-proven experimental protocol for the synthesis of this compound via the direct α-bromination of its precursor, 1-(3,4-dimethylphenyl)propan-1-one. The causality behind critical experimental choices, rigorous safety protocols, and comprehensive characterization methods are explained to ensure reproducibility and safety.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed α-bromination of a ketone. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Tautomerization leads to the formation of an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂) to form a brominated carbocation intermediate. Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromoketone product. The hydrobromic acid (HBr) generated as a byproduct of the reaction serves to catalyze subsequent reactions, a phenomenon known as autocatalysis.[5]
Overall Reaction Scheme:
(Where Ph(CH₃)₂ represents the 3,4-dimethylphenyl group)
Physicochemical and Safety Data
Proper handling of all reagents is critical. The following table summarizes key data for the materials involved.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 1-(3,4-dimethylphenyl)propan-1-one (Starting Material) | 57235-91-1 | C₁₁H₁₄O | 162.23 | Colorless to pale yellow liquid | Irritant |
| Bromine (Reagent) | 7726-95-6 | Br₂ | 159.81 | Reddish-brown fuming liquid | Fatal if inhaled, causes severe skin burns and eye damage.[6] |
| Glacial Acetic Acid (Solvent) | 64-19-7 | C₂H₄O₂ | 60.05 | Colorless liquid | Flammable, causes severe skin burns and eye damage. |
| This compound (Product) | 12352-20-0 | C₁₁H₁₃BrO | 241.12 | Solid | Harmful if swallowed, causes serious eye irritation.[7] |
Mandatory Safety Precautions
Bromine is an extremely hazardous substance. All operations involving bromine MUST be performed in a properly functioning chemical fume hood.[8] Failure to adhere to safety protocols can result in severe injury or death.[9][10]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory. This includes:
-
Chemical-resistant gloves (e.g., Viton or heavy-duty nitrile). Check glove compatibility charts.
-
Chemical splash goggles and a full-face shield.[6]
-
A flame-resistant lab coat.
-
Closed-toe shoes and long pants.
-
-
Ventilation: Work exclusively within a chemical fume hood with the sash positioned as low as possible to maintain a physical barrier and ensure proper airflow.[8]
-
Spill Management: An emergency spill kit must be readily accessible. Bromine spills should be neutralized with a 5-10% aqueous solution of sodium thiosulfate.[11] Do not use combustible materials to absorb bromine.
-
Product Hazard: The resulting α-bromoketone product is a lachrymator (tear-inducing agent) and should be handled with care, also within the fume hood.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis.
Materials and Equipment
-
1-(3,4-dimethylphenyl)propan-1-one
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Magnetic stir plate
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-dimethylphenyl)propan-1-one (8.11 g, 50 mmol) in 50 mL of glacial acetic acid. Stir until a homogeneous solution is formed.
-
Bromine Addition: Place the flask in an ice bath to cool the solution. In a dropping funnel, place a solution of elemental bromine (8.0 g, 2.56 mL, 50 mmol) in 15 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes. The rate of addition is critical to control the exothermic nature of the reaction and to minimize the formation of di-brominated byproducts.[5] Maintain the internal temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by the disappearance of the characteristic red-brown color of bromine.[1] For more accurate tracking, aliquots can be taken, quenched, and analyzed by Thin Layer Chromatography (TLC).[12]
-
Work-up and Isolation: Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[1][13] Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove the acetic acid. Subsequently, wash the solid with a cold 5% aqueous sodium bicarbonate solution (2 x 30 mL) until effervescence ceases. This step neutralizes any remaining acid and reacts with any unreacted bromine.[14] Finally, wash again with cold water (2 x 50 mL) to remove residual salts.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified white to off-white crystals under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.2 (m, 3H, Ar-H), ~5.2 (q, 1H, -CH(Br)-), ~2.3 (s, 6H, 2 x Ar-CH₃), ~1.9 (d, 3H, -CH(Br)CH₃). The quartet for the α-proton is significantly deshielded due to the adjacent carbonyl and bromine atom.[15][16] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~145-125 (Ar-C), ~45 (-CH(Br)-), ~20 (Ar-CH₃), ~18 (-CH(Br)CH₃). The carbonyl carbon signal is characteristically found far downfield.[16] |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~1680 (strong, C=O stretch for aromatic ketone), ~2970 (C-H stretch), ~1610 (C=C aromatic stretch). Conjugation with the aromatic ring lowers the C=O stretching frequency compared to aliphatic ketones.[15][16] |
| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation includes α-cleavage, resulting in the loss of the -CH(Br)CH₃ radical or the formation of an acylium ion.[15][17] |
References
-
Bromine handling and safety | DOCX - Slideshare. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]
-
Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Available at: [Link]
- Process for the production of ª ‡ -bromopropiophenone - Google Patents.
-
propiophenone and stuff - Sciencemadness Discussion Board. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones - Oregon State University. Available at: [Link]
-
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - ResearchGate. Available at: [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. carlroth.com [carlroth.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Bromine handling and safety | DOCX [slideshare.net]
- 10. dollycorporation.com [dollycorporation.com]
- 11. tatachemicals.com [tatachemicals.com]
- 12. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
The Versatile Synthon: Application Notes for the Synthesis of Bioactive Molecules Using 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Introduction: Unlocking Molecular Complexity
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures with desired biological activity is paramount. Key to this endeavor is the availability of versatile and reactive chemical building blocks, or synthons. 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, an α-bromoketone, has emerged as a synthon of significant interest. Its inherent reactivity, stemming from the electrophilic α-carbon and the activated carbonyl group, provides a gateway to a diverse array of bioactive molecules. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and application of this valuable intermediate in the creation of therapeutically relevant compounds. We will delve into the core chemical principles governing its reactivity and provide detailed, field-proven protocols for the synthesis of two distinct classes of bioactive molecules: substituted cathinones and thiazole derivatives.
Chemical Profile and Reactivity of the Synthon
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The bromine atom at the α-position to the carbonyl group is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of nucleophilic substitution reactions.
The primary reaction pathway for this synthon is nucleophilic substitution, typically proceeding through an S_N2 mechanism. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to displace the bromide and forge new carbon-heteroatom or carbon-carbon bonds. This versatility is the cornerstone of its utility in building molecular diversity.
Application 1: Synthesis of Substituted Cathinones - The Case of 4-Methylmethcathinone (Mephedrone)
Substituted cathinones are a class of psychoactive compounds that have garnered significant attention in both medicinal chemistry and forensic science.[1][2] this compound is a direct precursor to 4-methylmethcathinone (also known as mephedrone), a potent stimulant.[3][4] The synthesis hinges on a straightforward nucleophilic substitution reaction with methylamine.
Reaction Mechanism: Nucleophilic Substitution
The synthesis of 4-methylmethcathinone from this compound is a classic example of an S_N2 reaction. The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic α-carbon of the bromoketone. This concerted step involves the simultaneous formation of a C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. The presence of a base is often required to neutralize the hydrogen bromide generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic pathway for 4-Methylmethcathinone.
Detailed Synthesis Protocol: 4-Methylmethcathinone Hydrochloride
This protocol is adapted from established synthetic routes and is intended for research purposes only.[3][4][5] Appropriate safety precautions must be taken at all times.
Materials:
-
This compound
-
Methylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M in diethyl ether)
-
Diethyl ether, anhydrous
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 41.5 mmol) in 100 mL of anhydrous dichloromethane.
-
To this solution, add methylamine hydrochloride (3.36 g, 49.8 mmol) followed by the slow addition of triethylamine (6.9 mL, 49.8 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude freebase of 4-methylmethcathinone as an oil.
-
Dissolve the crude oil in 100 mL of anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add a 1M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 4-methylmethcathinone hydrochloride.
| Parameter | Value | Reference |
| Yield | Typically 60-75% | [3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 249-251 °C | [5] |
| ¹H NMR (CDCl₃, δ) | 7.8-7.2 (m, 4H, Ar-H), 4.9 (q, 1H, CH), 2.7 (s, 3H, N-CH₃), 2.3 (s, 6H, Ar-CH₃), 1.5 (d, 3H, CH-CH₃) | [6][7] |
| ¹³C NMR (CDCl₃, δ) | 199.5 (C=O), 144.2, 134.5, 129.8, 129.4 (Ar-C), 58.9 (CH), 34.2 (N-CH₃), 21.5, 19.8 (Ar-CH₃), 16.7 (CH-CH₃) | [6] |
| MS (EI, m/z) | 177 (M⁺), 149, 133, 119, 91, 58 | [6] |
Application 2: Synthesis of Bioactive Thiazole Derivatives
Thiazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules, including pharmaceuticals with antibacterial, antifungal, and anticancer properties.[1][2][8] The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, and it directly utilizes α-haloketones as a key starting material.[9][10]
Reaction Mechanism: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this example, we will use thiourea as the thioamide component. The reaction proceeds in two main stages:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion to form an S-alkylated intermediate.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.
Caption: Hantzsch synthesis of a substituted thiazole.
Detailed Synthesis Protocol: 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis adapted for the specified starting material.[8][11][12]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Standard laboratory glassware and equipment
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (5.0 g, 20.7 mmol) and thiourea (1.9 g, 24.9 mmol).
-
Add 50 mL of ethanol to the flask and equip it with a reflux condenser.
-
Heat the mixture to reflux with stirring for 4 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of a 5% aqueous sodium carbonate solution.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.
-
The crude product can be further purified by recrystallization from ethanol to afford 2-amino-4-(3,4-dimethylphenyl)-5-methylthiazole as a crystalline solid.
| Parameter | Value | Reference |
| Yield | Typically 80-90% | [8][12] |
| Appearance | Off-white to pale yellow crystalline solid | [13][14] |
| Melting Point | Expected in the range of 150-170 °C (Varies with purity) | [13] |
| ¹H NMR (DMSO-d₆, δ) | 7.3-7.0 (m, 3H, Ar-H), 6.9 (s, 2H, NH₂), 2.4 (s, 3H, thiazole-CH₃), 2.2 (s, 6H, Ar-CH₃) | [13][14] |
| ¹³C NMR (DMSO-d₆, δ) | 167.8 (C-NH₂), 148.5, 136.2, 135.8, 130.1, 129.5, 126.3 (Ar-C & thiazole-C), 108.9 (thiazole-C), 19.8, 19.4 (Ar-CH₃), 12.1 (thiazole-CH₃) | [13][14] |
| MS (EI, m/z) | 218 (M⁺), 203, 186, 132, 117 | [13] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The purity and identity of the synthesized bioactive molecules should be rigorously confirmed through a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point Analysis: A sharp and un-depressed melting point is indicative of high purity.
-
Spectroscopic Analysis (NMR, IR, MS): Comparison of the obtained spectra with literature data or expected fragmentation patterns provides definitive structural confirmation.[6][7][13][14]
-
Elemental Analysis: To confirm the elemental composition of the synthesized compounds.
Discrepancies in the analytical data may indicate the presence of impurities or side products, necessitating further purification steps such as recrystallization or column chromatography.
Safety Precautions
As a Senior Application Scientist, I must emphasize that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound and other α-bromoketones are lachrymators and skin irritants. [15] Avoid inhalation of dust or vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle with care in a well-ventilated area.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use. [15][16][17][18]
Conclusion
This compound is a highly valuable and versatile synthon for the construction of diverse bioactive molecules. Its predictable reactivity, primarily through nucleophilic substitution, allows for the efficient synthesis of compounds with significant therapeutic and research interest, such as substituted cathinones and thiazole derivatives. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this powerful chemical building block. By adhering to the principles of scientific integrity and safety, the applications of this synthon can be expanded to accelerate the discovery and development of novel bioactive compounds.
References
-
Gomha, S. M., Salaheldin, T. A., Hassaneen, H. M. E., Abdel-Aziz, H. M., & Khedr, M. A. (2021). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 26(21), 6463. [Link]
-
Al-Soud, Y. A., Hameed, A. S., & Al-Masoudi, N. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1791. [Link]
-
(2023). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
PubChem. (n.d.). Mephedrone. Retrieved from [Link]
-
Scribd. (n.d.). 4-Methylmethcathinone Synthesis Guide. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Mephedrone Synth Guide. Retrieved from [Link]
-
Hembury, A., & Pogorelov, V. (2021). Computational study of IR, Raman, and NMR spectra of 4-methylmethcathinone drug. Journal of Molecular Modeling, 27(1), 3. [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]
-
Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 839727. [Link]
-
Santali, E. Y., Cadogan, A. K., Daeid, N. N., Savage, K. A., & Sutcliffe, O. B. (2011). Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high". Journal of Pharmaceutical and Biomedical Analysis, 56(2), 246–255. [Link]
-
Santali, E. Y., Cadogan, A. K., Nic Daeid, N., Savage, K. A., & Sutcliffe, O. B. (2011). Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high". Journal of pharmaceutical and biomedical analysis, 56(2), 246–255. [Link]
-
Al-Ostath, A., El-Faham, A., & Al-Amshany, Z. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
-
Drug Enforcement Administration. (n.d.). 4-Methylmethcathinone (Mephedrone). Retrieved from [Link]
-
Alotaibi, M. R., Husbands, S. M., & Blagbrough, I. S. (2015). ¹H, ¹³C, ¹⁵N HMBC, and ¹⁹F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine. Journal of pharmaceutical and biomedical analysis, 107, 535–538. [Link]
-
Maher, H. M., Alzoman, N. Z., & Alshehri, M. M. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Forensic science international, 265, 137–148. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
Murata, K., & Ikehata, H. (n.d.). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Amanote Research. Retrieved from [Link]
-
Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 54. [Link]
-
Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. [Link]
-
Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1194. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 7935-7947. [Link]
-
Rauf, A., et al. (2023). Synthesis of Thiazole-Chalcone Hybrid Molecules: Antioxidant, Alpha(α)-Amylase Inhibition and Docking Studies. Chemistry & Biodiversity, 20(5), e202201134. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Computational study of IR, Raman, and NMR spectra of 4-methylmethcathinone drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. ¹H, ¹³C, ¹⁵N HMBC, and ¹⁹F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. bg.cpachem.com [bg.cpachem.com]
- 18. fishersci.com [fishersci.com]
One-Pot Synthesis of Thiazoles from 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the one-pot synthesis of substituted thiazole derivatives, starting from 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. Thiazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous FDA-approved drugs and a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The described protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method involving the condensation of an α-haloketone with a thioamide.[3][4] This document offers a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and troubleshooting guidelines to enable researchers to successfully synthesize and characterize novel thiazole compounds.
Introduction
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which serves as a crucial building block in the design of therapeutic agents.[1][5][6] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities.[2] Several thiazole-containing compounds have been successfully developed as drugs, such as the anticancer agents Dasatinib and Dabrafenib.[5]
Traditional multi-step synthetic routes can be time-consuming and often result in lower overall yields. One-pot syntheses, on the other hand, offer a more efficient and atom-economical approach by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates.[7] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazoles and involves the reaction of an α-haloketone with a thioamide.[3][8] This application note details a robust one-pot protocol for the synthesis of 2-substituted-4-(3,4-dimethylphenyl)-5-methylthiazoles starting from this compound.
Underlying Scientific Principles: The Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-bromoketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[9]
Figure 1: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a 2-substituted-4-(3,4-dimethylphenyl)-5-methylthiazole. The choice of thioamide will determine the substituent at the 2-position of the thiazole ring.
Materials and Reagents
-
This compound
-
Thioamide (e.g., thiourea, thioacetamide, or a substituted thiobenzamide)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add the desired thioamide (1.1 eq). A slight excess of the thioamide is often used to ensure complete consumption of the α-bromoketone.[9]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.[9]
-
The crude product may precipitate from the solution. If a solid forms, it can be collected by vacuum filtration and washed with cold water.[10]
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure thiazole derivative.
Figure 2: A high-level overview of the experimental workflow.
Characterization and Data Analysis
The structure and purity of the synthesized thiazole derivatives should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3,4-dimethylphenyl group, the methyl group at the 5-position of the thiazole ring, and the protons of the substituent at the 2-position.[11]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the thiazole ring carbons.[11][12]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C bonds within the thiazole ring, as well as vibrations corresponding to the substituents.[11][13]
Representative Data
The following table provides hypothetical data for a synthesized thiazole derivative.
| Compound | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiazole | C₁₂H₁₄N₂S | 85 | 7.2-7.5 (m, 3H, Ar-H), 5.5 (s, 2H, NH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 6H, Ar-CH₃) | 168.1, 149.5, 137.2, 136.8, 130.1, 129.5, 126.3, 115.8, 19.8, 19.5, 11.2 | 218.09 [M]⁺ |
| 4-(3,4-dimethylphenyl)-5-methyl-2-phenylthiazole | C₁₈H₁₇NS | 90 | 7.9-8.1 (m, 2H, Ar-H), 7.2-7.6 (m, 6H, Ar-H), 2.5 (s, 3H, CH₃), 2.3 (s, 6H, Ar-CH₃) | 167.5, 153.2, 137.3, 136.9, 133.8, 130.2, 129.6, 129.1, 126.5, 126.4, 19.9, 19.6, 11.5 | 279.11 [M]⁺ |
Troubleshooting and Optimization
-
Low Yield:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. However, excessive heat can lead to decomposition.[14]
-
Solvent: While ethanol is a common solvent, other polar solvents like methanol can be explored.[14]
-
-
Incomplete Reaction:
-
Purity of Starting Materials: Ensure that the this compound and the thioamide are of high purity.
-
-
Side Product Formation:
-
Dehalogenation of the α-bromoketone can sometimes occur, leading to lower yields of the desired thiazole.[15] Careful control of reaction conditions can minimize this side reaction.
-
Conclusion
This application note provides a detailed and reliable protocol for the one-pot synthesis of thiazole derivatives from this compound. The Hantzsch thiazole synthesis is a versatile and efficient method for accessing a wide range of substituted thiazoles, which are valuable scaffolds in drug discovery and development. By following the outlined procedure and characterization techniques, researchers can effectively synthesize and validate novel thiazole compounds for further biological evaluation.
References
-
(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. Available at: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. Available at: [Link]
-
Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - NIH. Available at: [Link]
-
Synthesis of 2,4‐disubstituted thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Available at: [Link]
-
A Versatile Multi-Component One-Pot Thiazole Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - Green and Sustainable Chemistry - Scirp.org. Available at: [Link]
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Available at: [Link]
-
(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC - NIH. Available at: [Link]
-
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. Available at: [Link]
-
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach - ACG Publications. Available at: [Link]
-
Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Available at: [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acgpubs.org [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
An in-depth guide to the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, addressing common challenges and providing expert solutions for researchers and chemists.
This guide provides a comprehensive technical overview for the two-step synthesis of this compound. It is structured to address both fundamental questions and specific experimental problems in a direct question-and-answer format, combining established chemical principles with practical, field-proven insights.
The synthesis proceeds in two primary stages:
-
Friedel-Crafts Acylation: The reaction of o-xylene with propanoyl chloride using a Lewis acid catalyst to form the ketone intermediate, 1-(3,4-dimethylphenyl)propan-1-one.
-
Alpha-Bromination: The selective bromination of the ketone intermediate at the carbon alpha to the carbonyl group to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for this synthesis?
The synthesis is a two-step process starting from o-xylene. First, a Friedel-Crafts acylation installs the propanoyl group onto the aromatic ring. Second, an acid-catalyzed alpha-bromination introduces a bromine atom adjacent to the newly formed ketone.
Caption: Overall synthetic workflow.
Q2: Why is a stoichiometric amount of Aluminum Chloride (AlCl₃) required for the Friedel-Crafts acylation step?
Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (AlCl₃). This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[1] This complexation deactivates both the product towards further acylation (preventing polyacylation) and the catalyst, effectively removing it from the reaction cycle.[1][2] Therefore, enough catalyst must be added to react with both the acyl chloride and the resulting ketone product.
Q3: What are the primary safety concerns for this synthesis?
-
Aluminum Chloride (AlCl₃): It is a powerful Lewis acid that reacts violently with water, releasing heat and corrosive HCl gas. All glassware must be scrupulously dried, and the reaction must be run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[1][3]
-
Propanoyl Chloride: It is corrosive and a lachrymator. It also reacts with moisture. Handle it in a well-ventilated fume hood.
-
Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and causes severe burns upon contact. It has a high vapor pressure. All manipulations should be performed in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Hydrogen Bromide (HBr): This is a corrosive gas generated as a byproduct during the bromination step. The reaction should be equipped with a gas trap (e.g., a sodium bicarbonate or sodium thiosulfate solution) to neutralize the HBr.[4]
Q4: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is the most common method.
-
For Step 1 (Acylation): Spot the reaction mixture against the o-xylene starting material. The ketone product is significantly more polar and will have a lower Rf value. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
For Step 2 (Bromination): Spot the reaction mixture against the ketone intermediate. The bromo-ketone product will have a slightly different Rf, often very close to the starting ketone, which can make monitoring challenging.[5] The disappearance of the bromine's red/brown color can also serve as a rough indicator of reaction progress.[6] For more precise monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the conversion of the starting material to the product.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, providing explanations and actionable solutions.
Part 1: Friedel-Crafts Acylation Issues
Q5: My Friedel-Crafts reaction has a very low yield or did not work at all. What went wrong?
Low yields in this step are common and usually trace back to catalyst deactivation or improper stoichiometry.[1]
| Probable Cause | Explanation | Recommended Action |
| Moisture Contamination | AlCl₃ is extremely sensitive to moisture. Water hydrolyzes AlCl₃, rendering it inactive for the reaction.[3] | Ensure all glassware is oven- or flame-dried before use. Use an anhydrous grade of solvent. Use a fresh, unopened container of AlCl₃ or a freshly sublimed portion. |
| Insufficient Catalyst | The ketone product complexes with AlCl₃, removing it from the catalytic cycle. A 1:1 molar ratio of AlCl₃ to acyl chloride is often insufficient. | Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the propanoyl chloride. For some substrates, even higher loadings may be necessary. |
| Deactivated Aromatic Ring | This is not an issue for o-xylene, which is activated. However, if applying this reaction to other substrates, strongly electron-withdrawing groups will inhibit or prevent the reaction.[1] | N/A for this specific synthesis, but a key consideration for substrate scope. |
| Sub-optimal Temperature | The reaction may have a significant activation energy barrier. Conversely, excessively high temperatures can promote side reactions.[1] | Start the reaction by adding the AlCl₃ at a low temperature (0-5 °C) to control the initial exotherm, then allow it to warm to room temperature or gently heat to 40-50 °C to drive the reaction to completion. |
Q6: I obtained a mixture of isomers. How can I improve regioselectivity?
In the acylation of o-xylene, the two methyl groups (which are ortho-, para-directing) work together to primarily direct the incoming acyl group to the 4-position (para to one methyl and ortho to the other), yielding the desired 1-(3,4-dimethylphenyl)propan-1-one. However, a minor amount of the 2,3-isomer can sometimes form.
-
Control Temperature: Running the reaction at lower temperatures often enhances selectivity.
-
Purification: The isomers can typically be separated by column chromatography on silica gel or by careful fractional distillation under reduced pressure.
Part 2: Alpha-Bromination Issues
Q7: The bromination step is producing multiple byproducts, leading to a difficult purification. What are these byproducts and how can I avoid them?
This is the most common challenge in this synthesis. The main byproducts are the dibrominated product and ring-brominated isomers.
Caption: Troubleshooting flowchart for the α-bromination step.
-
Problem A: Dibromination. The product, this compound, still has a proton at the alpha-position and can react with a second equivalent of bromine.
-
Cause: Use of excess bromine.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 molar equivalents of bromine. Adding the bromine slowly as a solution (e.g., in acetic acid) allows it to be consumed as it is added, preventing a buildup of concentration that could lead to over-bromination.[4]
-
-
Problem B: Ring Bromination. The 3,4-dimethylphenyl group is electron-rich and activated towards electrophilic aromatic substitution. Bromine can attack the aromatic ring instead of the alpha-carbon.
-
Cause: The acid-catalyzed bromination of a ketone proceeds through an enol intermediate.[7][8][9] This is the desired pathway. However, if reaction conditions are too harsh (high temperature, high bromine concentration), the competing electrophilic aromatic substitution pathway can become significant.
-
Solution: Keep the reaction temperature low during the bromine addition (e.g., below 15 °C) to favor the kinetic alpha-bromination pathway.[8] Ensure slow, dropwise addition of the bromine.
-
-
Problem C: Unreacted Starting Material. The separation of the starting ketone from the bromo-ketone product can be very difficult via column chromatography due to their similar polarities.[5]
-
Cause: Incomplete reaction due to insufficient time, low temperature, or inefficient mixing.
-
Solution: The best approach is to drive the reaction to full conversion. Monitor carefully by TLC or GC. If the reaction stalls, consider allowing it to stir longer at room temperature or warming it gently (e.g., to 40 °C) after the bromine addition is complete.
-
Q8: My product seems to decompose during workup or purification. Why?
The product, an α-bromoketone, can be sensitive to certain conditions.
-
Base Sensitivity: α-bromoketones can undergo elimination or other side reactions in the presence of strong bases. During the aqueous workup, use a mild base like sodium bicarbonate to neutralize the acid, and avoid strong bases like sodium hydroxide.
-
Thermal Instability: Prolonged heating can cause decomposition. If purification by distillation is attempted, it must be done under high vacuum to keep the temperature as low as possible. Recrystallization from a suitable solvent (e.g., isopropanol or ethanol/water mixture) is often the preferred purification method.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)propan-1-one
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition: In the dropping funnel, prepare a solution of o-xylene (1.2 eq.) and propanoyl chloride (1.0 eq.) in DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the propanoyl chloride.
-
Workup: Cool the reaction mixture back to 0 °C and very carefully quench it by slowly pouring it over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq.) in glacial acetic acid.[8] Place a gas trap connected to the top of the apparatus.
-
Bromine Addition: Cool the solution in an ice-water bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 15 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC until the starting ketone is consumed. The disappearance of the bromine's reddish color is a good visual cue.
-
Workup: Pour the reaction mixture slowly into a large volume of cold water with stirring.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash them carefully with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often an oil or a low-melting solid. It can be purified by recrystallization from a solvent such as ethanol or isopropanol.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Gaggini, F., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4996. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Lauher, J. (2021, March 25). Bromination of Ketones [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Filo. (2024, June 1). Friedel-Crafts acylation of the individual isomers of xylene with acetyl.... Retrieved from [Link]
-
Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 78, 597-598. Retrieved from [Link]
-
Cukier, C. D., et al. (2020). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ChemistrySelect, 5(39), 12215-12223. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproducts in the Bromination of 3,4-dimethylpropiophenone
Welcome to the Technical Support Center for the bromination of 3,4-dimethylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial chemical transformation. Here, we will delve into the common challenges, troubleshooting strategies, and frequently asked questions surrounding the formation of byproducts in this reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic outcomes.
I. Understanding the Core Reaction: α-Bromination of a Ketone
The primary reaction is the α-bromination of 3,4-dimethylpropiophenone to form 2-bromo-3,4-dimethylpropiophenone. This is a classic example of an acid-catalyzed halogenation of a ketone.[1][2][3] The reaction proceeds through an enol intermediate, which is the nucleophilic species that attacks the electrophilic bromine.[1][2]
Reaction Mechanism Overview
The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone involves the following key steps:[1][2][4]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid, HBr). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons.[1][2]
-
Enolization: A weak base (like the solvent or another molecule of the ketone) removes a proton from the α-carbon, leading to the formation of the enol tautomer.[1][4] This is typically the rate-determining step.[3]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).[1][2]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the desired α-bromo ketone and hydrogen bromide (HBr).[2]
Caption: Acid-catalyzed α-bromination of 3,4-dimethylpropiophenone.
II. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses the most frequently encountered byproducts in the bromination of 3,4-dimethylpropiophenone and provides actionable solutions.
Q1: My reaction is producing a significant amount of a dibrominated product. How can I prevent this?
Answer: The formation of a dibrominated byproduct, likely 2,2-dibromo-3,4-dimethylpropiophenone, is a common issue arising from over-bromination.[5] Here’s a breakdown of the causes and solutions:
Causality:
-
Excess Brominating Agent: Using more than one molar equivalent of bromine is the most direct cause of di- and polybromination.[6]
-
High Reaction Temperature: Elevated temperatures can increase the reaction rate, but they also promote side reactions, including further bromination of the desired product.[6]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of the dibrominated species.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., Br₂).[6][7] | Minimizes the availability of bromine to react with the mono-brominated product. |
| Temperature | Maintain a low reaction temperature, typically between 0-10 °C, especially during the addition of bromine.[2][6] | Favors the kinetic product (mono-bromination) over the thermodynamic product (di-bromination).[6] |
| Monitoring | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[2] | Allows for quenching the reaction as soon as the starting material is consumed, preventing over-reaction. |
| Addition Rate | Add the bromine solution slowly and dropwise with vigorous stirring.[2] | Prevents localized high concentrations of bromine, which can lead to over-bromination. |
digraph "Dibromination Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="3,4-Dimethylpropiophenone"]; Product [label="2-Bromo-3,4-dimethylpropiophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="2,2-Dibromo-3,4-dimethylpropiophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Product [label="+ Br₂ (1 eq)"]; Product -> Byproduct [label="+ Br₂ (excess)"];
}graphy:** For removing impurities with similar polarity to the product, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexanes and a more polar solvent like ethyl acetate or dichloromethane.digraph "Purification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; Crude [label="Crude Product (Colored)"]; Wash [label="Aqueous Wash\n(Na₂S₂O₃, NaHCO₃)"]; Washed [label="Washed Product"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol/Water)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Silica Gel)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure 2-Bromo-3,4-dimethylpropiophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude -> Wash; Wash -> Washed; Washed -> Recrystallization; Washed -> Chromatography; Recrystallization -> Pure; Chromatography -> Pure; }Caption: General purification workflow for 2-bromo-3,4-dimethylpropiophenone.
III. Frequently Asked Questions (FAQs)
Q: Can I use N-bromosuccinimide (NBS) instead of liquid bromine? What are the advantages? A: Yes, NBS is a viable and often preferred alternative to elemental bromine. [8][9]* Advantages: NBS is a solid and is generally safer and easier to handle than liquid bromine. It can also provide better regioselectivity in some cases, minimizing aromatic bromination. [9]* Considerations: Reactions with NBS are often initiated by a radical initiator (like AIBN or benzoyl peroxide) or light for benzylic bromination, but for α-bromination of ketones, acid catalysis is typically still employed. [9] Q: What is the role of the solvent in this reaction? A: The solvent can influence the reaction rate and selectivity.
Acetic acid is a common solvent that also serves as the acid catalyst. [1][7]* Chlorinated solvents like dichloromethane (DCM) or chloroform are also frequently used as they are relatively inert and dissolve the reactants well. [10][11]* Ethers like diethyl ether can also be used. [12][13] Q: How can I confirm the structure of my product and identify byproducts? A: Standard analytical techniques are used for structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The α-proton in the product will appear as a quartet coupled to the methyl group protons. The chemical shift of this proton will be significantly downfield compared to the starting material due to the deshielding effect of the bromine atom.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two molecular ion peaks (M and M+2) of nearly equal intensity.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product and quantify the amount of byproducts. [14]
IV. References
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]
mechanism of alpha-halogenation of ketones. YouTube. [Link]
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium. [Link]
Synthesis of 2-Bromo-4'-methylpropiophenone. PrepChem.com. [Link]
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
“Green” bromination of ketones with H2O2-HBr “on water”. The Royal Society of Chemistry. [Link]
Bromination on the aromatic ring vs aliphatic chain. Chemistry Stack Exchange. [Link]
Understanding the Synthesis and Preparation of 2-Bromo-3-Methylpropiophenone (CAS 1451-83-8). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Process for the production of ª ‡ -bromopropiophenone. Google Patents.
Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. [Link]
2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. [Link]
Bromination Help. Reddit. [Link]
Process for preparing bupropion hydrochloride. Google Patents.
Bromination of para substituted propiophenones. ResearchGate. [Link]
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
Bromination - Common Conditions. Common Organic Chemistry. [Link]
Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. Google Patents.
Bromination and Selectivity - Insights in Basic Organic Chemistry 2. YouTube. [Link]
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. ResearchGate. [Link]
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. NIH. [Link]
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. pubs.acs.org. [Link]
What is bromination acetophenone? Quora. [Link]
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. [Link]
Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]
Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-bromo-3-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Bromo-3',4'-(methylenedioxy)propiophenone | 52190-28-0 [chemicalbook.com]
- 13. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Welcome to the technical support guide for the purification of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating this key synthetic intermediate from its starting materials and reaction byproducts. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My initial TLC analysis of the crude reaction mixture shows three or more spots. What are they, and how do I proceed?
Answer: Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is a common outcome after the α-bromination of 1-(3,4-dimethylphenyl)propan-1-one. Understanding the identity of these spots is the first step in designing an effective purification strategy.[1]
-
Spot Identification (in order of decreasing polarity/increasing Rf value):
-
Product (this compound): The bromine atom increases the molecular weight and slightly alters the polarity compared to the starting material. It will typically have an Rf value close to, but distinct from, the starting ketone.
-
Starting Material (1-(3,4-dimethylphenyl)propan-1-one): Unreacted ketone is a very common impurity.[2] Its presence indicates an incomplete reaction.
-
Dibrominated Byproduct: The most likely non-polar impurity is the α,α-dibrominated species. The formation of this byproduct is often a result of using a slight excess of the brominating agent or prolonged reaction times, as the initial monobrominated product can undergo a second bromination.[3][4]
-
-
Causality and Actionable Advice: The challenge arises because the product and the main impurities (starting material and dibrominated species) are often highly lipophilic and may have very similar polarities, making separation difficult.[5]
-
Confirm Identities: Co-spotting is essential. Run a TLC with lanes for your starting material, the crude reaction mixture, and a lane where you have spotted both the starting material and the crude mixture on top of each other.[1] If the reaction has proceeded, you should see a new spot for your product.
-
Optimize Purification: The presence of these specific impurities necessitates a high-resolution purification technique. Flash column chromatography is the most effective method. Recrystallization may be challenging if the crude product is an oil due to the presence of these impurities.[5]
-
Question 2: I'm performing column chromatography, but the product and starting material are co-eluting. How can I improve my separation?
Answer: This is a frequent challenge due to the similar structures and lipophilicity of the target α-bromoketone and the parent ketone.[5] Achieving baseline separation requires careful optimization of your chromatographic conditions.
-
The Underlying Principle: Separation on silica gel is based on differences in polarity. Since the polarity difference between your product and starting material is small, you need to use a mobile phase with very low polarity to amplify these minor differences, forcing one compound to adhere to the silica more strongly than the other.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: Your mobile phase is likely too polar. The goal is to have the Rf of your target compound between 0.25 and 0.35 for optimal separation. Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane). Try solvent systems with very low ethyl acetate content, such as 1-5% ethyl acetate in hexanes.
-
Try an Alternative Solvent System: Sometimes, a different solvent combination can provide better selectivity. Consider trying a dichloromethane/hexanes or toluene/hexanes gradient.[5] Toluene, in particular, can offer different selectivity for aromatic compounds due to π-π interactions.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel.
-
Ensure Proper Packing: A poorly packed column with channels or cracks will lead to band broadening and co-elution. Ensure your silica slurry is homogeneous and well-settled before loading your sample.
-
Question 3: I attempted to purify my product by recrystallization, but it oiled out or remained a liquid even at low temperatures. What went wrong?
Answer: This issue typically points to two primary causes: the presence of impurities or the choice of an inappropriate solvent system.
-
Impact of Impurities: Even small amounts of impurities, particularly the starting material or dibrominated byproduct, can significantly depress the melting point of your compound and inhibit lattice formation, causing it to "oil out."[5] This is a classic example of freezing-point depression.
-
Solvent Selection is Critical: An ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at higher temperatures.[6]
-
If the compound is too soluble: Even at low temperatures, it will remain in solution. You need a more non-polar solvent.
-
If the compound is insoluble: It will never dissolve to allow for crystal formation. You need a more polar solvent or a co-solvent system.
-
-
Recommended Protocol:
-
Pre-Purification: If your product is significantly impure (as determined by TLC), a preliminary purification by column chromatography is recommended to remove the bulk of impurities before attempting recrystallization.
-
Solvent Screening: Use a small amount of your crude oil to test various solvents. Good starting points for α-bromoketones include ethanol, methanol, or hexane.[6][7] You are looking for a solvent where the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
-
Induce Crystallization: If a solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal (if available).
-
Consider Low-Temperature Crystallization: Since many α-bromoketones have low melting points, crystallization may need to be induced at 0 °C or even -20 °C.[6]
-
Question 4: My purified product is a yellow or brown oil/solid, but I expected a white solid. Is it degrading, and how can I prevent this?
Answer: Yes, discoloration is a strong indicator of product decomposition. α-Haloketones are reactive electrophiles and can be sensitive to acid, base, light, and heat.[3][8] The primary cause of degradation during workup and purification is often residual acid.
-
Mechanism of Decomposition: The bromination reaction produces hydrogen bromide (HBr) as a byproduct.[3] If not completely removed during the aqueous workup, this acid can catalyze decomposition pathways, including elimination to form α,β-unsaturated ketones or other complex condensation reactions.[9]
-
Preventative Measures:
-
Thorough Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual HBr. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper). Follow this with a brine wash to remove excess water.
-
Avoid High Temperatures: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath (ideally < 40 °C). Avoid heating the purified product for extended periods.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (refrigerator or freezer) to minimize degradation over time.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from the α-bromination of 1-(3,4-dimethylphenyl)propan-1-one? The most common impurities are unreacted starting material (1-(3,4-dimethylphenyl)propan-1-one), the over-brominated byproduct (2,2-dibromo-1-(3,4-dimethylphenyl)propan-1-one), and potentially minor amounts of aromatic ring-brominated isomers, especially if reaction conditions are harsh.[3][4][11]
Q2: What is a good starting mobile phase for TLC analysis? A good starting point for resolving the product from the starting material is a 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate. This low-polarity system will help maximize the small differences in polarity between the components, leading to better separation on the TLC plate.[12]
Q3: Besides column chromatography and recrystallization, are there other viable purification methods? For laboratory scale, column chromatography and recrystallization are the most practical and effective methods. While fractional distillation under high vacuum could theoretically be used, α-bromoketones can be thermally labile, and the high temperatures required may lead to decomposition.[5] Preparative HPLC is another option for achieving very high purity, but it is generally more expensive and time-consuming for larger quantities.[13][14]
Q4: How should I store the purified this compound? The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). It should be kept in a cold, dark place, such as a refrigerator or freezer, to prevent degradation.[10] Proper storage is crucial for maintaining its purity and reactivity for future experiments.
Q5: What are the key safety precautions for handling α-bromoketones? α-Bromoketones are potent lachrymators (tear-producing agents) and skin irritants.[5] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), a lab coat, and splash-proof safety goggles. Avoid inhalation of vapors and contact with skin and eyes.[10]
Data Presentation: Solvent Systems
The following table provides starting points for developing purification methods. The optimal ratios will depend on the specific impurity profile of your crude product and should be determined empirically using TLC.
| Technique | Solvent System | Polarity Index | Rationale & Comments |
| TLC / Column Chromatography | Hexanes:Ethyl Acetate (95:5 to 90:10) | Low | Standard system for non-polar compounds. Good for resolving compounds with slight polarity differences. |
| Hexanes:Dichloromethane (80:20 to 50:50) | Low-Medium | Dichloromethane can offer different selectivity compared to ethyl acetate. | |
| Hexanes:Toluene (90:10 to 70:30) | Low | Toluene can interact differently with the aromatic ring, potentially improving separation from the starting material.[5] | |
| Recrystallization | Ethanol or Methanol | Medium | The product may be soluble when hot and precipitate upon cooling to 0 °C or -20 °C.[7] |
| Hexane | Low | A good choice if the product is an oil at room temperature. The high solubility may require very low temperatures to induce crystallization.[6] | |
| Isopropanol | Medium-Low | Offers a polarity between ethanol and hexane and is another excellent candidate for screening. |
Detailed Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
This protocol is used to monitor the reaction progress and assess the purity of the crude and purified product.[1]
-
Prepare a developing chamber by adding a small amount (~0.5 cm depth) of your chosen mobile phase (e.g., 90:10 Hexanes:EtOAc) to a beaker or TLC tank. Place a piece of filter paper inside to saturate the atmosphere and cover with a watch glass.
-
On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Prepare dilute solutions of your starting material and crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using separate capillary tubes, spot a small amount of the starting material solution on the "SM" lane and the reaction mixture on the "RXN" lane.
-
On the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the spotting line. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots faintly with a pencil.
-
Analyze the plate: The disappearance of the starting material spot in the "RXN" lane and the appearance of a new spot indicates product formation. The "CO" spot confirms if the new spot is different from the starting material.[2]
Protocol 2: Purification by Flash Column Chromatography
This is the recommended method for purifying the crude product from starting material and byproducts.
-
Select a Solvent System: Based on your TLC analysis, choose a mobile phase that gives your product an Rf of ~0.3.
-
Pack the Column: Select an appropriately sized column. As a general guideline, use ~50-100 g of silica gel for every 1 g of crude material. Pack the column using the chosen mobile phase as a slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elute the Column: Begin eluting the column with the mobile phase, applying gentle positive pressure.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC. Spot every few fractions on a TLC plate to track the separation of the components.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator at a low temperature (< 40 °C) to yield the purified product.
Visualization of Purification Workflow
The following diagram illustrates the logical flow from the crude reaction output to the final, purified product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | SIELC Technologies [sielc.com]
How to avoid dibromination in the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Welcome to our dedicated technical support guide for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues, particularly the prevention of dibrominated byproducts. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Challenge: Monobromination vs. Dibromination
The synthesis of this compound involves the selective introduction of a single bromine atom at the α-position to the carbonyl group. The primary challenge in this synthesis is preventing the formation of the dibrominated byproduct, 2,2-Dibromo-1-(3,4-dimethylphenyl)propan-1-one. Understanding the reaction mechanism is key to controlling the outcome.
The α-bromination of ketones typically proceeds via an acid-catalyzed enolization mechanism. The acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine.
Caption: Acid-catalyzed α-bromination of a ketone.
Under acidic conditions, the introduction of the first bromine atom, which is an electron-withdrawing group, destabilizes the formation of a second enol at the same α-carbon. This inherent electronic effect favors monobromination.[1] However, under harsh conditions or with an excess of the brominating agent, dibromination can still occur.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of dibrominated product in my reaction?
The formation of dibrominated byproducts is a common issue and can be attributed to several factors:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most frequent cause of over-bromination.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, leading to a higher yield of the dibrominated product.
-
Highly Reactive Brominating Agent: Elemental bromine (Br₂) is highly reactive and can be difficult to control, often leading to a mixture of mono- and di-brominated products.[2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide an opportunity for the desired monobrominated product to react further.
Q2: What is the best brominating agent to use for this synthesis to ensure high selectivity?
For selective monobromination, it is advisable to use a milder and more controllable brominating agent than elemental bromine. Some excellent alternatives include:
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier to handle than bromine and provides a slow, controlled release of electrophilic bromine, which significantly enhances selectivity for monobromination.[2][3]
-
Copper(II) Bromide (CuBr₂): This reagent can effect α-bromination of ketones with high selectivity, often under heterogeneous conditions which can simplify workup.[4]
-
Pyrrolidinone Hydrotribromide (PHT): PHT is another selective brominating agent that has shown good results for the monobromination of ketones.[5][6]
Q3: How does the choice of solvent impact the selectivity of the bromination?
The solvent plays a critical role in the reaction's success.
-
Protic Solvents: Glacial acetic acid is a common solvent for acid-catalyzed brominations as it can also act as the acid catalyst. Methanol has also been used effectively.
-
Aprotic Solvents: Solvents like tetrahydrofuran (THF) and chloroform are also used, particularly with reagents like PHT and CuBr₂, respectively. The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction kinetics.
Q4: Can I monitor the reaction to prevent over-bromination?
Absolutely. Monitoring the reaction progress is crucial for achieving high selectivity.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to track the consumption of the starting material, 1-(3,4-dimethylphenyl)propan-1-one, and the formation of the product. It is recommended to run a TLC every 15-30 minutes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative monitoring, GC-MS can be used to determine the relative amounts of starting material, monobrominated, and dibrominated products.
Once the starting material is consumed, the reaction should be promptly quenched to prevent the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of dibrominated product | 1. Excess brominating agent.2. High reaction temperature.3. Highly reactive brominating agent (e.g., Br₂). | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.2. Maintain a low reaction temperature, for example, by using an ice bath during the addition of the brominating agent.3. Switch to a milder brominating agent like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).4. Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed. |
| Low yield of the desired product | 1. Incomplete reaction.2. Suboptimal reaction temperature.3. Poor quality of reagents or solvent. | 1. Ensure the reaction is allowed to proceed to completion by monitoring via TLC or GC-MS.2. Optimize the reaction temperature; too low a temperature may significantly slow down the reaction.3. Use high-purity reagents and anhydrous solvents. |
| Reaction is too fast and difficult to control | 1. Rapid addition of the brominating agent.2. High concentration of reactants. | 1. Add the brominating agent dropwise or in small portions over an extended period.2. Dilute the reaction mixture with an appropriate solvent. |
| Formation of aromatic ring bromination byproducts | The 3,4-dimethylphenyl group is activated towards electrophilic aromatic substitution. | 1. Use reaction conditions that favor α-bromination over aromatic bromination. This is generally achieved with the recommended protocols below.2. Avoid strong Lewis acid catalysts that can promote ring bromination. |
Recommended Experimental Protocols
Below are two detailed, step-by-step protocols for the selective monobromination of 1-(3,4-dimethylphenyl)propan-1-one. Protocol A utilizes the highly selective and easy-to-handle N-Bromosuccinimide, while Protocol B employs Copper(II) Bromide, another excellent reagent for this transformation.
Protocol A: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is based on established methods for the selective α-bromination of ketones using NBS and an acid catalyst.[5]
Materials:
-
1-(3,4-dimethylphenyl)propan-1-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of p-Toluenesulfonic acid monohydrate (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup:
-
Wash the reaction mixture with a saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Caption: Workflow for Protocol A.
Protocol B: Selective Monobromination using Copper(II) Bromide
This protocol is adapted from established procedures for the selective α-bromination of ketones using CuBr₂.[4]
Materials:
-
1-(3,4-dimethylphenyl)propan-1-one
-
Copper(II) Bromide (CuBr₂)
-
Chloroform
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq.) and Copper(II) Bromide (2.2 eq.).
-
Addition of Solvent: Add a 1:1 mixture of chloroform and ethyl acetate to the flask.
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by TLC. The disappearance of the black CuBr₂ and the formation of white CuBr indicates the progress of the reaction. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
References
- Moghimi, A., Rahmani, S., Zare, R., Sadeghzadeh, M., & Faraji, S. (2011). An efficient solvent-free selective bromination of ketones by H2O2–HBr. Journal of the Serbian Chemical Society, 76(10), 1345-1352.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
- De Kimpe, N., & Verhé, R. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2825.
-
Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
- Awang, D. V. C., & Wolfe, S. (1969). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Canadian Journal of Chemistry, 47(5), 706-708.
- Podgornik, A., Stavber, S., Zupan, M., & Iskra, J. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9(11), 1212-1218.
- Tajbakhsh, M., Hosseinzadeh, R., & Lasemi, Z. (2004). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave.
-
Organic Syntheses. (2007). SYNTHESIS OF ACYLSILANES FROM MORPHOLINE AMIDES. SYNTHESIS OF 1-(DIMETHYL(PHENYL)SILYL)PROPAN-1-ONE. Retrieved from [Link]
-
Organic Syntheses. (1993). 2,3-DIBROMO-1-(PHENYLSULFONYL)-1-PROPENE AS A VERSATILE REAGENT FOR THE SYNTHESIS OF FURANS AND CYCLOPENTENONES. Retrieved from [Link]
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.
-
PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [Link]
- Vekariya, R. H., & Patel, H. D. (2015). Solvent and Catalyst Free, Regioselective. α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Current Microwave Chemistry, 2(1), 61-69.
- Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- Awang, D. V. C., & Wolfe, S. (1969). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Canadian Journal of Chemistry, 47(5), 706-708.
- Kumar, A., & Akanksha. (2005). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.
- Jo, H., et al. (2017). Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives.
- Barrow, J. C., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Omega, 2(7), 3504-3511.
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
ResearchGate. (2007). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
ResearchGate. (2014). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Retrieved from [Link]
-
YouTube. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103848854A - Copper bromide reagent, preparation method thereof, and synthesis method of alpha-amido propiophenone and derivative thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal - Google Patents [patents.google.com]
TLC monitoring of reactions involving 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
An in-depth guide to successfully monitoring reactions involving 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one using Thin-Layer Chromatography (TLC). This technical support center provides practical, field-tested advice for researchers, scientists, and drug development professionals to navigate common challenges and ensure reliable, reproducible results.
Introduction: The Nuances of Monitoring α-Bromoketone Reactions
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring due to its speed, simplicity, and cost-effectiveness.[1][2] When dealing with the synthesis or subsequent reactions of α-bromoketones like this compound, TLC provides critical insights into the consumption of starting materials and the formation of products. However, the unique chemical nature of α-haloketones presents specific challenges. These compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition, streaking, or other artifacts on the TLC plate.[3][4] This guide, structured as a technical support center, offers solutions to common problems and establishes best practices for obtaining clear and accurate TLC data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when setting up TLC for reactions involving this compound.
Q1: What is a good starting solvent system (mobile phase) for this analysis?
A1: A mixture of a non-polar solvent and a moderately polar solvent is the best starting point. More than 80% of TLC separations are performed on silica gel using such systems.[1] A standard choice is a combination of Hexane and Ethyl Acetate . A good initial ratio to test is 9:1 (Hexane:Ethyl Acetate) . You can then adjust the ratio to achieve an ideal Retention Factor (Rƒ) for your compound of interest, typically between 0.2 and 0.4.[2][3]
Q2: How do I visualize the spots on the TLC plate?
A2: Since this compound contains an aromatic ring, the most effective and non-destructive visualization method is Ultraviolet (UV) light at 254 nm.[5][6] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light; UV-active compounds like your starting material and product will absorb this light and appear as dark spots.[5][6] For further visualization or if compounds are not UV-active, you can use chemical stains:
-
Iodine (I₂): A semi-destructive method where the plate is exposed to iodine vapor. Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots.[5][6][7] This works well for aromatic and unsaturated compounds.[7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting compounds that can be oxidized, such as alkenes or alcohols. It can be useful for identifying certain side products (e.g., from elimination reactions), which will appear as yellow spots on a purple background.[6]
-
p-Anisaldehyde or Vanillin Stains: These are effective for visualizing aldehydes, ketones, and alcohols, often yielding a range of colors after gentle heating.[6]
Q3: Which spot is which? Will the product have a higher or lower Rƒ than the starting material?
A3: In a typical α-bromination of 1-(3,4-dimethylphenyl)propan-1-one, the product, this compound, is less polar than the starting ketone. While the bromine atom is electronegative, the overall effect of replacing a C-H bond with a larger, more polarizable C-Br bond often reduces the molecule's interaction with the polar silica gel. Therefore, the product will have a higher Rƒ value (travel farther up the plate) than the starting material.
To definitively identify spots, always use the co-spotting technique .[8] Spot the starting material in one lane, the reaction mixture in another, and a mix of the two (a co-spot) in a third lane. The starting material spot in the reaction mixture lane will merge with the starting material standard, confirming its identity.[8][9]
Q4: Can this compound decompose on the silica gel plate?
A4: Yes, this is a known issue for some α-haloketones and other acid-sensitive compounds.[4] Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups.[3] This acidity can catalyze decomposition or side reactions, which may appear as streaking or the emergence of new, unexpected spots. If you suspect decomposition, running a 2D TLC can help confirm it.[4]
Troubleshooting Guide: Common TLC Problems & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem: The spots are streaking or form a long tail.
-
Possible Cause 1: Sample Overloading. Applying too much sample to the baseline is a common cause of streaking.[10][11]
-
Solution: Dilute your sample before spotting it on the TLC plate. Aim for small, concentrated spots by applying the sample multiple times in the same location, allowing the solvent to dry completely between applications.[10]
-
-
Possible Cause 2: Compound Instability. Your α-bromoketone may be degrading on the acidic silica gel.[3][4][12] This is a common issue with acid-sensitive compounds.[4]
-
Solution 1: Add a small amount of a base, like triethylamine (0.1-1%), to your developing solvent.[12] This neutralizes the acidic sites on the silica gel, preventing decomposition. Always test this on a small scale first.
-
Solution 2: Use a different stationary phase. Neutral alumina or reversed-phase TLC plates can be effective alternatives for compounds that are unstable on silica.[3]
-
-
Possible Cause 3: Inappropriate Solvent System. If the mobile phase is too polar, the compound may travel up the plate too quickly and without proper partitioning, resulting in a streak.[10]
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Problem: I don't see any spots on the plate after development.
-
Possible Cause 1: Insufficient Sample Concentration. The amount of compound spotted may be below the detection limit of your visualization method.[10]
-
Solution: Try spotting the sample multiple times in the same location, ensuring the spot remains small and concentrated.[10] Alternatively, prepare a more concentrated solution of your reaction aliquot for spotting.
-
-
Possible Cause 2: Incorrect Visualization Method. The compound may not be UV-active or may not react with the chosen chemical stain.[13] Aromatic and conjugated compounds are typically UV-active.[13]
-
Possible Cause 3: Sample Evaporation or Reaction Failure. The compound of interest may be volatile and evaporated from the plate, or the reaction may not have worked, meaning there is no product to detect.
-
Solution: Ensure you are spotting a lane with the starting material as a control. If the starting material spot is visible but no product spot appears, it indicates a reaction issue.
-
Problem: The Rƒ values are too high (spots near the solvent front) or too low (spots near the baseline).
-
Possible Cause: Incorrect Mobile Phase Polarity. The polarity of the solvent system is not optimized for your compounds.
-
Solution (for high Rƒ): Your solvent system is too polar. Decrease its polarity by increasing the proportion of the non-polar component (e.g., increase hexane in a hexane/ethyl acetate mixture).
-
Solution (for low Rƒ): Your solvent system is not polar enough. Increase its polarity by increasing the proportion of the polar component (e.g., increase ethyl acetate).
-
Problem: I see unexpected spots in the reaction mixture lane.
-
Possible Cause 1: Formation of Side Products. The reaction may be generating impurities or byproducts. For α-bromination reactions, a common side product is the dibrominated species.[14]
-
Solution: These spots represent real components of your reaction mixture. Their presence provides valuable information about the selectivity of your reaction. Try to characterize them or adjust reaction conditions to minimize their formation.
-
-
Possible Cause 2: Decomposition on the Plate. As mentioned, the compound could be degrading upon contact with the silica gel.[4]
-
Solution: Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it confirms decomposition.[4] If so, switch to a neutral stationary phase like alumina or add a base to your eluent.
-
Experimental Protocols & Data
Protocol 1: Standard TLC Monitoring Workflow
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[2] Be careful not to scratch the silica layer.[1]
-
Spotting:
-
Use a capillary tube to apply a small spot of your starting material on the left of the baseline.
-
In the center, spot an aliquot taken from your reaction mixture.
-
On the right, apply a "co-spot" by spotting the starting material first, then spotting the reaction mixture directly on top of it.
-
Keep spots small (1-2 mm diameter) and allow the solvent to dry completely.[12]
-
-
Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.[2]
-
Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[10] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and lightly circle them with a pencil.[5]
-
If necessary, use a secondary method like an iodine chamber or a chemical stain.
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15][16]
-
Data Presentation: Typical Rƒ Values
The following table provides expected Rƒ values for this compound and its precursor on silica gel with varying ratios of Hexane:Ethyl Acetate. These are representative values; actual Rƒ values may vary based on experimental conditions.[15]
| Compound | Structure | Hexane:EtOAc (9:1) | Hexane:EtOAc (4:1) | Polarity |
| 1-(3,4-dimethylphenyl)propan-1-one (Starting Material) | C₁₁H₁₄O | ~ 0.35 | ~ 0.55 | More Polar |
| This compound (Product) | C₁₁H₁₃BrO | ~ 0.50 | ~ 0.70 | Less Polar |
| Potential Dibromo-Side Product | C₁₁H₁₂Br₂O | ~ 0.60 | ~ 0.78 | Least Polar |
Visual Diagrams
TLC Monitoring Workflow
Caption: Decision tree for common TLC troubleshooting scenarios.
References
- EvitaChem. (n.d.). Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846).
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- ChemicalBook. (n.d.). 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC.
- PMC - NIH. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- Reddy, B. M., Kumar, V. V. R., Reddy, N. C. G., & Rao, S. M. (2014). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Chinese Chemical Letters, 25, 179–182.
- ChemBAM. (n.d.). TLC troubleshooting.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring "2-Bromo-3-(4-bromophenyl)-1-propene" Reactions.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
- Scribd. (n.d.). TLC Visualization Techniques.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
- ResearchGate. (2014, January). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- MarZ Chemistry. (n.d.). RF Values.
- ResearchGate. (2025, October 26). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes.
- YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- BenchChem. (n.d.). Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC.
- YouTube. (2019, April 7). 3 - 0620_s17_qp_22 : Chromatography, Rf Value.
Sources
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chembam.com [chembam.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
- 16. youtube.com [youtube.com]
Technical Support Center: HPLC Purity Analysis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Welcome to the technical support center for the HPLC analysis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to empower you to develop reliable analytical methods, solve common chromatographic issues, and ensure the integrity of your purity assessments for this critical intermediate.
The analysis of α-bromo ketones like this compound presents unique challenges, including potential sample instability, secondary interactions with the stationary phase leading to poor peak shape, and the need for high-resolution separation from structurally similar impurities. This document provides a structured approach to navigate these challenges, grounded in established scientific principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common issues encountered during routine analysis. Always start here for rapid problem resolution.
Q1: What are the recommended starting conditions for a reverse-phase HPLC purity method?
A1: A robust starting point is crucial for efficient method development. The following parameters are recommended based on the physicochemical properties of the analyte (a moderately polar, neutral ketone).
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this analyte. The 250 mm length ensures high efficiency for resolving closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier is critical for protonating residual silanols on the silica packing, which significantly reduces peak tailing for the ketone.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile typically offers lower backpressure and different selectivity compared to methanol.[2][3][4] |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is essential to elute the main peak with a good shape and to ensure any more non-polar impurities (e.g., dibrominated species) are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Temperature control is vital for reproducible retention times and can improve peak shape.[5] |
| Detection (UV) | 254 nm | The aromatic ketone structure provides strong chromophores. A full DAD/PDA scan is recommended during development to find the optimal wavelength. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Diluent | Mobile Phase (50:50 Water:ACN) | Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is critical to prevent peak distortion.[6][7] |
Q2: My system backpressure is abnormally high or fluctuating. What are the immediate steps?
A2: Pressure issues are common and can halt operations.[5][8][9] A logical diagnostic approach is key.
-
High Pressure:
-
Cause: Most often due to a blockage. This can be from precipitated buffer/sample, particulates from worn seals, or a clogged column frit.[5][8]
-
Troubleshooting:
-
Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column.
-
If the column is the issue, first try back-flushing it to waste (disconnect from the detector) with a strong, compatible solvent.[10]
-
If pressure remains high, the inlet frit is likely clogged and may need replacement. Always use an in-line filter and guard column to protect the analytical column.[9]
-
-
-
Low Pressure / Fluctuations:
-
Cause: Typically indicates a leak or air in the system.[5][9]
-
Troubleshooting:
-
Check for Leaks: Visually inspect all fittings from the pump to the detector. A common culprit is a poorly tightened fitting.
-
Check for Air: Air bubbles in the solvent lines can cause pressure fluctuations and baseline noise.[11] Ensure mobile phases are thoroughly degassed. Purge the pump to remove any trapped air.
-
-
Q3: My chromatogram shows a noisy or drifting baseline. How can I fix this?
A3: A stable baseline is essential for accurate integration and quantification.
-
Noisy Baseline: Often caused by air bubbles in the detector, contaminated mobile phase, or a failing detector lamp.[8][11]
-
Solution: Degas the mobile phase, flush the system with high-purity solvents, and check the detector lamp's energy/lifetime.
-
-
Drifting Baseline: Usually related to changes in mobile phase composition (improper mixing in gradient), column temperature fluctuations, or a column that is not fully equilibrated.[8]
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes before injection. Verify the pump's gradient proportioning valve is functioning correctly and that the column oven is stable.
-
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into more complex issues, explaining the underlying science and providing structured protocols for resolution.
Workflow: General HPLC Troubleshooting Logic
The following diagram illustrates a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A decision tree for systematic HPLC troubleshooting.
2.1 Peak Shape Problems
Ideal chromatographic peaks should be symmetrical and Gaussian. Deviations like tailing or fronting can compromise resolution and lead to inaccurate quantification.[12]
Q4: My main analyte peak is tailing significantly, even with an acidic mobile phase. What is causing this?
A4: Peak tailing for ketones is a classic problem, often stemming from secondary interactions with the stationary phase.[1][12]
-
Primary Cause: Silanol Interactions. Standard silica-based C18 columns have residual silanol groups (-Si-OH) on the surface. These sites can be acidic and interact strongly with polar functional groups like the ketone in your analyte, causing a portion of the molecules to lag behind, resulting in a tail.[1][12] While adding acid to the mobile phase helps by suppressing the ionization of these silanols, it may not be sufficient if the column is old or of lower quality.
-
Secondary Cause: Analyte Instability. The α-bromo ketone is an electrophilic species. If the mobile phase pH is too high or contains nucleophiles, on-column degradation can occur, potentially leading to peak distortion.
Step-by-Step Troubleshooting Protocol for Peak Tailing:
-
Verify Mobile Phase pH: Ensure the acid modifier (e.g., 0.1% Formic Acid) is present and correctly prepared. A mobile phase pH between 2.5 and 3.5 is ideal for minimizing silanol activity.
-
Reduce Sample Load: Inject a sample at half the concentration. If the peak shape improves dramatically, you may be overloading the column.
-
Use a High-Purity Column: Modern columns are made with higher purity silica and feature advanced end-capping to shield residual silanols. If you are using an older "Type-A" silica column, switching to a modern "Type-B" or hybrid-silica column will likely solve the problem.[1]
-
Increase Buffer Strength: If using a buffer (e.g., phosphate), increasing the concentration from 10 mM to 25 mM can sometimes improve the peak shape by better masking the silanol groups.[10]
Q5: My peaks are split or fronting. What does this indicate?
A5: Splitting or fronting peaks typically point to a problem at the column inlet or an issue with the sample solvent.
-
Column Inlet Frit Blockage: A partially blocked frit at the top of the column can cause the sample band to be distributed unevenly, leading to a distorted or split peak.[10] Solution: Back-flush the column. If this fails, replace the frit or the column.
-
Column Void/Channeling: Over time, the packed bed inside the column can settle, creating a void at the inlet. This also causes severe peak distortion. Solution: This is irreversible; the column must be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO), the sample band will not focus correctly at the head of the column.[6][7] Solution: Re-dissolve the sample in the initial mobile phase composition or a weaker solvent.
2.2 Analyte Stability and Forced Degradation
Q6: I suspect my analyte is degrading during analysis, leading to extra peaks and poor recovery. How can I confirm and prevent this?
A6: this compound, being an α-bromo ketone, is susceptible to degradation, particularly hydrolysis or reaction with nucleophiles. Understanding its stability is a regulatory expectation and is investigated through forced degradation studies.[13][14]
-
Forced Degradation Studies: These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and establish the stability-indicating power of the analytical method.[13][15] Conditions mandated by ICH guidelines include acid/base hydrolysis, oxidation, heat, and photolysis.[13][14]
-
Common Degradation Pathway: The most likely degradation pathway is hydrolysis of the C-Br bond to form the corresponding α-hydroxy ketone, 2-hydroxy-1-(3,4-dimethylphenyl)propan-1-one. This is accelerated by basic or strongly nucleophilic conditions.
Protocol for Assessing Analyte Stability:
-
Prepare Stressed Samples:
-
Acid/Base Hydrolysis: Prepare solutions of your analyte in 0.1 M HCl and 0.1 M NaOH. Let them stand at room temperature for several hours, taking time points to inject.
-
Oxidative: Prepare a solution in 3% hydrogen peroxide.
-
Thermal: Store a solid sample and a solution sample at 60 °C.
-
-
Analyze Samples: Run the stressed samples using your HPLC method. The goal is to achieve 5-20% degradation of the main peak.
-
Evaluate the Chromatogram:
-
Does the peak for this compound decrease in area?
-
Are new peaks (degradants) appearing?
-
Is your method capable of separating the main peak from all degradant peaks with baseline resolution (Rs > 1.5)? This is the definition of a stability-indicating method .
-
-
Mitigation Strategy:
-
pH Control: Maintain the mobile phase pH in the acidic range (e.g., pH 2.5-4) to minimize hydrolysis.
-
Sample Temperature: Use a cooled autosampler (4-10 °C) to prevent degradation of samples waiting in the injection queue.
-
Fresh Samples: Always analyze freshly prepared samples.
-
Part 3: Method Validation & System Suitability
For drug development professionals, ensuring a method is reliable and fit for purpose is non-negotiable. This involves adhering to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Workflow: Analytical Method Development & Validation
This diagram outlines the lifecycle of an analytical method, from initial development to routine use.
Caption: The logical workflow for HPLC method development and validation.
Q7: What are the critical System Suitability Test (SST) parameters I must monitor for this purity method?
A7: System suitability testing is a mandatory part of any validated analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the test.[16][17][18] Key parameters defined in USP General Chapter <621> include:
| SST Parameter | Acceptance Criterion (Typical) | Why It's Important |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect the accuracy of peak integration.[12] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures that the analyte peak is fully separated from any potential impurities, which is critical for an accurate purity assessment. |
| Precision / Repeatability (%RSD) | %RSD ≤ 2.0% (for ≥ 5 replicate injections) | Demonstrates that the system is providing consistent, reproducible results. |
| Plate Count (N) | N ≥ 2000 | A measure of column efficiency. A high plate count indicates sharp, narrow peaks, which improves resolution and sensitivity. |
Q8: What does method validation for a purity assay involve according to ICH Q2(R1)?
A8: Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[19][20] For a quantitative impurity test like this one, ICH Q2(R1) requires evaluation of the following characteristics:[19][20][21][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the primary tool to demonstrate specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range from the reporting limit to 120% of the specification.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. Usually assessed by spiking a placebo with known amounts of impurities.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C). This provides an indication of its reliability during normal usage.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Forced Degradation Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Reddit. (2021). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
SpringerLink. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Environmental Monitoring and Assessment. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]
-
PubMed. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]
-
ResearchGate. (2010). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2-Bromo-1-ethanol. Retrieved from [Link]
-
ResearchGate. (2015). Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. Retrieved from [Link]
-
Springer. (2010). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of HPLC binary mobile phase composition on the analysis of carbonyls | Semantic Scholar [semanticscholar.org]
- 5. aelabgroup.com [aelabgroup.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. bvchroma.com [bvchroma.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 12. waters.com [waters.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: 1H NMR Analysis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Welcome to the technical support guide for the ¹H NMR analysis of reaction mixtures containing 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this and structurally related α-bromoketones. Our goal is to move beyond simple procedural lists, offering in-depth explanations and field-tested solutions to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs) - Interpreting the Ideal Spectrum
Before troubleshooting, it's crucial to understand the expected ¹H NMR spectrum of the pure target compound.
Question 1: What is the expected ¹H NMR spectrum for pure this compound in CDCl₃?
Answer: The spectrum of this compound is characterized by distinct signals corresponding to its aromatic and aliphatic protons. The presence of a chiral center at the carbon bearing the bromine atom (C2) is a key feature that influences the spectrum.
-
Aromatic Protons (Ar-H): You should expect to see signals in the aromatic region, typically between δ 7.0-8.0 ppm . The 3,4-disubstitution pattern will lead to three distinct signals: a singlet for the proton at C2' (adjacent to the carbonyl), and two doublets for the protons at C5' and C6', which will likely show ortho-coupling.
-
Methine Proton (-CH(Br)-): The single proton on the carbon adjacent to both the carbonyl group and the bromine atom is significantly deshielded. It will appear as a quartet (q) around δ 5.0-5.5 ppm due to coupling with the three protons of the adjacent methyl group.
-
Methyl Protons (-CH-CH₃): The methyl group attached to the chiral center will appear as a doublet (d) , typically in the range of δ 1.8-2.2 ppm . This splitting is caused by the adjacent methine proton.
-
Aromatic Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring are non-equivalent and should appear as two distinct singlets (s) in the upfield region, generally between δ 2.2-2.5 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C2'-H) | ~7.8 | s | 1H |
| Aromatic (C5'-H, C6'-H) | ~7.2-7.6 | m (or d, d) | 2H |
| Methine (-CH(Br)-) | ~5.2 | q | 1H |
| Aromatic Methyls (Ar-CH₃) | ~2.3 | s | 6H |
| Aliphatic Methyl (-CH-CH₃) | ~1.9 | d | 3H |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and instrument calibration.[1][2][3]
Question 2: Why is the methine proton (-CH(Br)-) a quartet and the adjacent methyl group a doublet?
Answer: This is due to the phenomenon of spin-spin coupling, governed by the n+1 rule.[4] The methine proton has three neighboring protons on the adjacent methyl group (n=3), so its signal is split into n+1 = 4 peaks, a quartet. Conversely, the methyl protons have one neighboring proton (the methine, n=1), so their signal is split into n+1 = 2 peaks, a doublet.[4]
Part 2: Troubleshooting Guide - Common Spectral Issues
This section addresses specific problems you might encounter in your reaction mixture's ¹H NMR spectrum.
Issue 1: Unexpected peaks are present in my spectrum.
Plausible Causes & Solutions:
-
Unreacted Starting Material: The most common "impurity" is the starting ketone, 1-(3,4-dimethylphenyl)propan-1-one.
-
How to Identify: Look for a quartet around δ 2.9 ppm (the -CO-CH₂- group) and a triplet around δ 1.2 ppm (the -CH₂-CH₃ group) corresponding to the starting material.
-
Solution: The reaction has not gone to completion. Consider extending the reaction time, increasing the temperature, or adding more brominating agent.
-
-
Dibrominated Byproduct: Over-bromination can lead to the formation of 2,2-dibromo-1-(3,4-dimethylphenyl)propan-1-one.
-
How to Identify: The dibrominated product will lack the methine quartet. Instead, you may see a singlet for the remaining methyl group (now -C(Br)₂-CH₃) shifted further downfield than the monobrominated product's methyl doublet.
-
Solution: This typically occurs with excess brominating agent or prolonged reaction times.[5] Reduce the equivalents of bromine or use a milder brominating agent like N-bromosuccinimide (NBS).[6][7]
-
-
Residual Solvents: Common solvents from workup or purification can appear in the spectrum.
-
How to Identify:
-
Solution: Ensure the sample is thoroughly dried under high vacuum before NMR analysis. If peaks persist, co-evaporate the sample with a solvent in which the impurities are highly soluble but the product is not, if possible.
-
-
Water: A broad singlet can appear anywhere from δ 1.5 to 4.8 ppm, depending on the solvent and concentration.
Issue 2: My aromatic region is complex and doesn't show the expected simple pattern.
Plausible Causes & Solutions:
-
Overlapping Signals: At lower field strengths, the aromatic signals may overlap, creating a complex multiplet.[8]
-
Solution: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.
-
-
Ring Bromination: If the reaction conditions are too harsh or if a Lewis acid catalyst is present, electrophilic aromatic substitution (bromination of the ring) can occur.
-
How to Identify: The integration of the aromatic region will be less than 3H relative to the aliphatic protons. The splitting patterns will also change significantly.
-
Solution: Use milder conditions. Avoid strong Lewis acids and use a non-polar solvent if possible to disfavor aromatic substitution.[6]
-
Issue 3: The baseline is distorted, or the peaks are broad.
Plausible Causes & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. This is often an automated process, but manual shimming may be necessary for difficult samples.[8]
-
-
Sample Concentration: The sample is too concentrated, leading to viscosity issues and peak broadening.
-
Solution: Dilute the sample. An ideal concentration is typically 5-10 mg in 0.6-0.7 mL of solvent.[8]
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron) can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite may help.
-
Part 3: Advanced Analysis & Experimental Protocols
Diastereotopicity in Related Structures
While the methyl group in the target compound appears as a simple doublet, it's important to be aware of diastereotopicity in similar structures. If a second chiral center were present in the molecule, or if the analysis were conducted in a chiral solvent, protons that appear equivalent (e.g., the two protons of a -CH₂- group adjacent to a chiral center) can become non-equivalent and show distinct signals and couplings.[9][10][11] This is because they exist in different chemical environments relative to the chiral center.[9][10]
Protocol: Sample Preparation for ¹H NMR Analysis
A self-validating protocol minimizes the risk of artifacts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the crude reaction mixture into a clean, dry vial.
-
Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, it may need to be filtered through a small cotton or glass wool plug directly into the NMR tube to remove particulates.[8]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Follow the instrument's standard procedures for locking, shimming, and acquiring the spectrum.
References
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Chemguides. (2020). 1H NMR: Topicity & Equivalence. YouTube. Retrieved from [Link]
-
Journal of Chemical Education. (1995). Useful Examples for Discussion of Proton-NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Reddit. (2024). r/OrganicChemistry - Stumped on these 1H NMR Results. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (1957). Synthesis of α-Bromoketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Filo. (2021). 2-Bromo-1-phenylpropane can be synthesised by. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift Table. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing challenges with the synthesis and scale-up of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. The content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, focusing on the underlying chemical principles to empower effective problem-solving.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. Understanding the nuances of each step is critical for successful scale-up.
-
Step 1: Friedel-Crafts Acylation. 1,2-Dimethylbenzene (o-xylene) is acylated with a propanoyl source (e.g., propanoyl chloride or propionic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate ketone, 1-(3,4-dimethylphenyl)propan-1-one.
-
Step 2: Alpha-Bromination. The intermediate ketone is selectively brominated at the carbon alpha to the carbonyl group to yield the final product. This step is notoriously challenging due to competing side reactions.
The overall workflow is summarized below.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis and scale-up.
Part A: Friedel-Crafts Acylation
Q1: My Friedel-Crafts reaction has a low yield and significant unreacted o-xylene. What's the cause?
A: Low conversion is a common issue and typically points to catalyst deactivation or suboptimal conditions.
-
Root Cause Analysis:
-
Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents (o-xylene, propanoyl chloride) or the reaction vessel will hydrolyze AlCl₃, rendering it inactive. On a larger scale, the increased surface area and longer transfer times can exacerbate moisture exposure.
-
Insufficient Catalyst: The ketone product forms a complex with AlCl₃, effectively sequestering it. Therefore, slightly more than one equivalent of the catalyst is often required for full conversion.[1]
-
Low Temperature: While the reaction is exothermic, running it at too low a temperature can slow the rate of reaction, leading to incomplete conversion within a practical timeframe.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly opened or distilled reagents. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Catalyst Stoichiometry: Ensure at least 1.1 equivalents of high-purity AlCl₃ are used. For scale-up, this becomes a significant cost and waste-stream consideration.
-
Optimize Temperature: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm, then allowed to warm to room temperature to ensure completion. Monitor the reaction progress using TLC or GC.
-
Q2: I'm concerned about forming the wrong isomers during the acylation of o-xylene. How selective is this reaction?
A: The directing effects of the two methyl groups on the o-xylene ring largely control the regioselectivity, and this reaction is generally quite selective.
-
Mechanistic Explanation: The two methyl groups are ortho-, para-directing activators. Acylation can theoretically occur at positions 3, 4, or 5.
-
Position 4 (para to one methyl, ortho to the other): This is the major product, 1-(3,4-dimethylphenyl)propan-1-one. The electronics are favorable, and it is sterically accessible.
-
Position 3 (ortho to both methyls): This position is highly sterically hindered by the two adjacent methyl groups, making acylation here very unfavorable.
-
The Friedel-Crafts acylation of o-xylene with acetyl chloride is known to yield the 3,4-isomer as the primary product.[2]
-
-
Scale-Up Considerations:
-
While the reaction is inherently selective, ensure good mixing and temperature control. Localized "hot spots" could potentially lead to minor side products.
-
Confirm the structure of your intermediate ketone by ¹H NMR to ensure isomeric purity before proceeding to the bromination step.
-
Part B: Alpha-Bromination
This step is the most critical and prone to issues during scale-up.
Q1: My primary impurity is the dibrominated product. How can I achieve selective monobromination?
A: Over-bromination is a classic problem. The initial monobrominated product can sometimes be more reactive than the starting ketone, leading to the formation of a 2,2-dibromo species.
-
Root Cause Analysis:
-
Excess Brominating Reagent: Using more than one equivalent of the brominating agent is the most direct cause.[3]
-
Poor Mass Transfer: On a large scale, inefficient mixing can create localized areas of high bromine concentration, promoting dibromination even if the overall stoichiometry is correct.
-
Reaction Conditions: Basic conditions strongly promote over-halogenation because the electron-withdrawing halogen makes the remaining alpha-hydrogen more acidic and easier to remove.[3]
-
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: Use exactly 1.0 equivalent of the brominating agent, or even slightly less (e.g., 0.98 eq), and drive the reaction to completion based on the limiting reagent.
-
Slow, Subsurface Addition: Add the brominating agent slowly and below the surface of the reaction mixture to ensure it reacts immediately and disperses, preventing localized high concentrations.
-
Acidic Conditions: Conduct the reaction under acidic conditions (e.g., in acetic acid or with an acid catalyst). Acid catalyzes the enol formation, which is the rate-limiting step. Once the monobromoketone is formed, the electron-withdrawing bromine atom disfavors the formation of a second enol at the same carbon, thus slowing down the second bromination.[3][4]
-
Q2: I'm getting significant bromination on the aromatic ring. How do I direct the reaction to the alpha-position?
A: The 3,4-dimethylphenyl group is an activated aromatic system, making it susceptible to electrophilic aromatic substitution (ring bromination). This is a major selectivity challenge.[5]
-
Root Cause Analysis:
-
Activated Ring System: The two electron-donating methyl groups make the aromatic ring a competing nucleophile for the electrophilic bromine.
-
Harsh Brominating Agents: Reagents that generate a strong electrophilic bromine species (e.g., Br₂ with a Lewis acid) can favor ring bromination.
-
-
Troubleshooting Steps:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (like AlCl₃ or FeBr₃) in the bromination step, as they are potent catalysts for ring halogenation.
-
Choose a Milder Reagent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine. NBS, particularly with a radical initiator (like AIBN or light) or an acid catalyst, can favor alpha-bromination over aromatic bromination.[6]
-
Use an H₂O₂-HBr System: The in-situ generation of bromine from H₂O₂ and HBr in water can be a highly effective and greener alternative that often provides good selectivity for α-bromination.[7]
-
Q3: My reaction is extremely exothermic and difficult to control at scale. What are the risks and how can I manage them?
A: The alpha-bromination of ketones with elemental bromine is autocatalytic and can be highly exothermic, posing a significant thermal runaway risk on a large scale.[8]
-
Mechanistic Explanation: The reaction produces hydrogen bromide (HBr) as a byproduct. HBr is an acid that catalyzes the enolization of the starting ketone, which is the rate-limiting step. As the reaction proceeds, it generates its own catalyst, causing the reaction rate and heat output to accelerate dramatically.[4][8] This can lead to a runaway reaction if not properly controlled.
-
Scale-Up Control Strategy:
-
Engineered Controls: Use a reactor with a high cooling capacity and an accurate temperature probe.
-
Controlled Addition: The addition of bromine must be slow and temperature-controlled. The feed rate should be tied to the reactor's ability to remove heat, maintaining a constant internal temperature.
-
Use of a Co-solvent: Adding a co-solvent can increase the thermal mass of the reaction mixture, helping to absorb heat and moderate temperature spikes.
-
Consider Continuous Flow: For industrial-scale synthesis, converting this step to a continuous flow process is a superior option. In-situ generation and immediate reaction of bromine in a microreactor provides excellent temperature control and minimizes the inventory of hazardous materials at any given time.[4][9]
-
Table 1: Comparison of Brominating Agents for Scale-Up
| Reagent | Pros | Cons | Scale-Up Recommendation |
| Elemental Bromine (Br₂) ** | Inexpensive, high atom economy if HBr is recycled.[10] | Highly toxic, corrosive, volatile, and prone to autocatalytic runaway reactions.[4][11] Requires specialized handling equipment.[12] | Use with extreme caution. Best suited for continuous flow systems or reactors with excellent thermal management and emergency quenching capabilities.[9] |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂.[6] Often provides better selectivity. | Lower atom economy, more expensive. Can require radical or acid initiation. | Excellent choice for batch processes at pilot to medium scale where safety and selectivity are prioritized over raw material cost. |
| H₂O₂ / HBr (aq) | Inexpensive reagents, water is the only byproduct.[7] Safer in-situ generation of Br₂. Good for "greener" processes. | Can introduce water into the reaction, which may not be desirable. Reaction rates can be slower. | A strong candidate for large-scale batch synthesis due to its improved safety profile and favorable environmental impact. |
| Copper(II) Bromide (CuBr₂) ** | Solid reagent, can provide good regioselectivity.[13] | Stoichiometric amounts generate copper waste streams, which require treatment. | Less common for large-scale synthesis due to cost and metal waste, but can be useful for specific selectivity challenges. |
Part C: Work-up, Purification, and Analysis
Q1: What is the recommended procedure for quenching the reaction and handling the HBr byproduct at scale?
A: A proper quench is essential for safety and to stop the reaction cleanly.
-
Procedure:
-
Initial Quench: Slowly pour the reaction mixture into a large volume of cold water or an ice/water slurry. This will precipitate the crude product and dissolve inorganic salts.
-
Neutralize HBr: Carefully add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution in portions until effervescence ceases. This neutralizes the corrosive HBr byproduct.[14]
-
Remove Excess Bromine: If elemental bromine was used, any residual color can be quenched by adding a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the solution is colorless.[11][14]
-
Isolation: The solid product can then be isolated by filtration, washed thoroughly with water, and dried.
-
Q2: What is the most effective method for purifying the final product at scale?
A: For a solid product like this compound, recrystallization is the most scalable and cost-effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for α-bromoketones include ethanol, isopropanol, or mixed solvent systems like ethanol/water.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the impure product. Try using a lower-boiling point solvent or a larger volume of the current solvent.
-
Poor Recovery: If the yield is low, you may be using too much solvent, or the product has significant solubility even at low temperatures. Try concentrating the mother liquor and cooling again to recover a second crop of crystals.
-
Impurity Co-precipitation: If the purity doesn't improve, the impurity may have similar solubility properties. A different recrystallization solvent or a pre-purification step (like a charcoal treatment to remove colored impurities) may be necessary.
-
Diagnostic and Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting the critical alpha-bromination step.
Caption: Troubleshooting logic for the α-bromination of 1-(3,4-dimethylphenyl)propan-1-one.
Benchmark Experimental Protocol (Lab Scale)
This protocol for the alpha-bromination step provides a reliable starting point for process development and scale-up. Warning: This reaction should only be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including heavy-duty gloves and safety goggles.[11]
Materials:
-
1-(3,4-dimethylphenyl)propan-1-one (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Bromine (1.0 eq)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one in glacial acetic acid (~5 mL per gram of ketone).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Charge the addition funnel with a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The characteristic red-brown color of bromine should fade as it is consumed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Slowly pour the reaction mixture into a beaker containing a slurry of ice and water. A pale solid should precipitate.
-
Quench any remaining bromine by adding sodium thiosulfate solution dropwise until the yellowish color disappears.
-
Neutralize the acetic acid and HBr byproduct by carefully adding saturated sodium bicarbonate solution in portions until gas evolution ceases.
-
Filter the solid product using a Buchner funnel, wash the filter cake thoroughly with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield crude this compound.
-
Purify the crude solid by recrystallization from ethanol or isopropanol.
References
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2003). Bromination difficulties. Retrieved from [Link]
-
Neves, P., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3382. Available at: [Link]
-
Chemistry Steps. (n.d.). Br2 and Electorphilic Br+ reagents. Retrieved from [Link]
-
Maruoka, K., et al. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis, 10(11), 6098-6103. Available at: [Link]
-
Pasha, M. A., et al. (2014). Bromination of ketones with H2O2–HBr “on water”. ResearchGate. Available at: [Link]
-
De Dietrich Process Systems. (n.d.). Bromine Processes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Togo, H., & Izumisawa, Y. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. Available at: [Link]
- Google Patents. (n.d.). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
-
Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1855-1863. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para substituted propiophenones. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2007). propiophenone and stuff. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]
-
Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Retrieved from [Link]
-
Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2159. Available at: [Link]
-
Organic Letters Journal - ACS Publications. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]
-
Organic Letters - ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
YouTube. (2025). [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al. Retrieved from [Link]
-
Reddit. (2023). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. ddpsinc.com [ddpsinc.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Degradation of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. This document is structured to offer both foundational knowledge and practical troubleshooting advice for common experimental challenges.
Understanding the stability of a synthetic intermediate like this compound is critical for ensuring the purity of the final active pharmaceutical ingredient (API) and for identifying potential process-related impurities.[1][2] This guide outlines the expected degradation pathways under various stress conditions and provides solutions to issues you may encounter during your investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an α-bromoketone, the molecule's reactivity is dominated by the carbonyl group and the adjacent carbon-bromine bond. The primary degradation pathways are hydrolysis, photolysis, and thermolysis.[2][3]
-
Hydrolysis: The molecule is susceptible to nucleophilic substitution by water or hydroxide ions, replacing the bromine atom with a hydroxyl group to form 2-Hydroxy-1-(3,4-dimethylphenyl)propan-1-one. This reaction is expected to be faster under basic conditions.[4]
-
Photolysis: Exposure to UV or visible light can induce homolytic cleavage of the C-Br bond, a known reaction for α-bromoketones.[5][6] This can lead to a cascade of radical reactions, potentially causing debromination or rearrangement products like β-bromoketones via a 1,2-bromine shift.[5]
-
Oxidation: While the core structure is relatively stable to oxidation, forced conditions using agents like hydrogen peroxide could potentially lead to cleavage of the molecule or oxidation of the aromatic methyl groups.
Q2: What are the expected major degradation products?
A2: Based on the primary degradation pathways, the following major products can be anticipated. Their formation is highly dependent on the specific stress conditions applied.
| Degradation Condition | Expected Major Product(s) | Plausible Mechanism |
| Acidic/Basic Hydrolysis | 2-Hydroxy-1-(3,4-dimethylphenyl)propan-1-one | Nucleophilic Substitution (SN1 or SN2) |
| 1-(3,4-dimethylphenyl)propane-1,2-dione | Oxidation of the secondary alcohol | |
| Photolytic (UV/Vis Light) | 1-(3,4-dimethylphenyl)propan-1-one (Debromination) | Radical-mediated hydrogen abstraction |
| 3-Bromo-1-(3,4-dimethylphenyl)propan-1-one | 1,2-Bromine shift via radical intermediates[5] | |
| Thermal Stress | Varies; potential for elimination (HBr loss) | Thermally induced elimination or rearrangement |
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability is highly pH-dependent.
-
Neutral to Acidic pH: Hydrolysis is expected to be relatively slow. The primary mechanism would likely be SN1-like, involving the formation of a carbocation intermediate.
-
Basic pH: Degradation via hydrolysis is significantly accelerated. The SN2 mechanism, involving direct attack by a hydroxide ion, will dominate, leading to a faster formation of the corresponding α-hydroxy ketone.[4]
Q4: What analytical methods are best for monitoring the degradation of this compound and its products?
A4: A stability-indicating chromatographic method is essential.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for better peak shape) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products. The mass-to-charge ratio provides molecular weight information, and fragmentation patterns can help elucidate the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities or degradation products. However, thermal lability of the parent compound or its degradants could be a limitation.[7]
Visualizing the Degradation Pathways
The following diagram illustrates the primary hydrolytic and photolytic degradation pathways.
Caption: Proposed hydrolytic and photolytic pathways.
Troubleshooting Guide
Issue 1: My degradation reaction is not proceeding, or the degradation is less than 5%. What should I do?
-
Plausible Cause: The stress condition is too mild, or the compound is more stable than anticipated. Forced degradation studies aim for 5-20% degradation to ensure that the analytical method can detect the degradants without the primary peak being obscured.[8]
-
Solution:
-
Increase Stress Intensity:
-
Hydrolysis: Increase the concentration of acid/base (e.g., from 0.01 M HCl to 0.1 M or 1 M HCl), or increase the temperature (e.g., from 40°C to 60°C or 80°C).
-
Photolysis: Increase the duration of light exposure or use a light source with higher intensity, ensuring exposure to both UV and visible wavelengths as per ICH Q1B guidelines.
-
-
Extend Reaction Time: Double the incubation time and re-analyze the sample to check for progress.
-
Check Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can significantly slow down degradation in aqueous media. Consider using a co-solvent like acetonitrile or methanol, but be aware it can alter the reaction pathway.
-
Issue 2: The mass balance of my stressed sample is poor (e.g., less than 95%). Where did my compound go?
-
Plausible Cause: One or more degradation products may not be detected by your analytical method.
-
Solution:
-
Check for Non-Chromophoric Products: The degradant may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to search for undetected peaks.
-
Investigate Volatility: Degradation may have produced volatile products that are lost during sample preparation. Analyze the headspace of a stressed sample using GC-MS.
-
Check for Adsorption: Highly polar or reactive degradants might be irreversibly adsorbed to the HPLC column or sample vial surfaces. Try a different column chemistry or use silanized vials.
-
Adjust Wavelength: Your current UV detection wavelength might be at a minimum for a key degradant. Acquire spectra using a photodiode array (PDA) detector and analyze the sample at multiple wavelengths to ensure all products are observed.
-
Issue 3: I see multiple unexpected small peaks in my HPLC chromatogram after stress testing. How do I identify them?
-
Plausible Cause: These could be secondary degradation products, impurities from the starting material, or reaction byproducts from the synthesis that are now detectable.
-
Solution:
-
Analyze a "Time Zero" Sample: Run a chromatogram of the sample immediately after adding it to the stress medium. Peaks present at time zero are likely impurities from the starting material.
-
Perform LC-MS Analysis: This is the most direct way to get molecular weight information for each unknown peak, which is the first step in structural elucidation.
-
Evaluate the Synthetic Route: Consider the reagents used in the synthesis of this compound.[9] For example, residual starting material (3',4'-Dimethylacetophenone) or over-brominated species could be present.
-
Isolate and Characterize: If a specific impurity peak is significant, you may need to perform semi-preparative HPLC to isolate a sufficient quantity for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Issue 4: My HPLC peak shapes (especially for the parent compound) are tailing or fronting after stressing in a basic solution.
-
Plausible Cause: High pH of the injected sample can be incompatible with the acidic mobile phase and the silica-based column, causing peak distortion.[10] Sample overload can also cause fronting.
-
Solution:
-
Neutralize the Sample: Before injection, neutralize the pH of your sample aliquot with an equivalent amount of acid (e.g., if you used 0.1 M NaOH, add an equivalent of 0.1 M HCl).
-
Dilute the Sample: Dilute the sample in the mobile phase starting condition (e.g., 90:10 water:acetonitrile). This minimizes the solvent mismatch effect.[11]
-
Check for Overload: Reduce the injection volume or dilute the sample further to see if peak fronting improves.
-
Key Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
This protocol provides a framework for stress testing under acidic and basic conditions.
-
Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in acetonitrile or methanol. Prepare stress agents: 0.1 M HCl and 0.1 M NaOH.
-
Stress Application:
-
For a 10 mL final volume, add 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.1 M HCl (for acidic) or 0.1 M NaOH (for basic).
-
Prepare a control by adding 1 mL of stock to 9 mL of purified water.
-
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Quenching & Analysis: Immediately neutralize the aliquot (add an equivalent amount of base to the acid sample and vice-versa) and dilute with mobile phase to the target concentration for HPLC analysis.
Workflow for a Forced Degradation Study
Caption: General workflow for forced degradation studies.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.[Link]
-
Forced degradation studies. (2016). MedCrave online.[Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.[Link]
-
TROUBLESHOOTING GUIDE - HPLC. (n.d.). LabRulez LCMS.[Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments.[Link]
- Analytical Method Summaries. (n.d.). Source Document.
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.[Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex.[Link]
-
Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. (2014). ResearchGate.[Link]
- III Analytical Methods. (n.d.). Source Document.
-
Organic Letters Journal. (n.d.). ACS Publications.[Link]
-
Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). (2011). ResearchGate.[Link]
-
Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. (2007). ResearchGate.[Link]
-
Direct Synthesis of α-bromoketones From Alkylarenes by Aerobic Visible Light Photooxidation. (2016). PubMed.[Link]
-
2-bromo-1-phenyl-1-propanone. (n.d.). Stenutz.[Link]
-
This compound. (n.d.). Sigma-Aldrich (Chinese).[Link]
-
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. (2012). ResearchGate.[Link]
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2009). ResearchGate.[Link]
-
The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education.[Link]
-
What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? (2025). Knowledge.[Link]
-
Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. (2011). ResearchGate.[Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. acdlabs.com [acdlabs.com]
- 9. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Brominating Agents for the Synthesis of 3,4-Dimethylpropiophenone
The synthesis of α-bromo-3,4-dimethylpropiophenone serves as a critical step in the development of various pharmaceutical intermediates and fine chemicals. The introduction of a bromine atom at the α-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, safety, and overall process viability. This guide provides an in-depth comparison of common brominating agents for the synthesis of 2-bromo-3,4-dimethylpropiophenone, offering experimental insights and data to inform researchers and process chemists.
Introduction to α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic chemistry.[1][2][3] The reaction typically proceeds through an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source.[4][5] For unsymmetrical ketones like 3,4-dimethylpropiophenone, regioselectivity can be a concern, though the reaction generally favors the more substituted α-carbon under acidic conditions.[5] The selection of the brominating agent is a key determinant of the reaction's success, with considerations ranging from reactivity and handling to atom economy and environmental impact.
Comparative Analysis of Brominating Agents
This guide focuses on three widely used brominating agents: elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PyBr₃). Each presents a unique set of advantages and disadvantages.
Elemental Bromine (Br₂)
Elemental bromine is a powerful and cost-effective brominating agent.[6] However, its use is often hampered by significant safety and handling challenges.
-
Reactivity and Selectivity: Bromine is highly reactive and can effectively brominate ketones under acidic conditions.[4] The reaction is often carried out in solvents like acetic acid or chloroform.[7][8] While generally effective, selectivity can be an issue, with the potential for over-bromination to form α,α-dibromo ketones.[9]
-
Handling and Safety: Bromine is a volatile, corrosive, and highly toxic liquid that emits suffocating fumes.[10][11] It requires specialized handling procedures, including the use of personal protective equipment and a well-ventilated fume hood.[10][11] Its high density and reactivity also make it difficult to measure and transfer accurately.[10]
-
Environmental Impact: The use of elemental bromine raises environmental concerns due to its toxicity and the generation of hydrogen bromide (HBr) as a corrosive byproduct.[6]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a solid, crystalline reagent that serves as a safer and more convenient source of electrophilic bromine.[10][12]
-
Reactivity and Selectivity: NBS is a milder brominating agent compared to elemental bromine.[6] It is often used for the α-bromination of carbonyl compounds under acid-catalyzed or radical conditions.[12][13] For the α-bromination of ketones, acid catalysis is typically employed to promote enol formation.[12] The use of NBS can offer improved selectivity, reducing the formation of di-brominated byproducts.[14]
-
Handling and Safety: As a solid, NBS is significantly easier and safer to handle than liquid bromine.[10] However, it is still an irritant and should be handled with care.[12] It is also important to use freshly recrystallized NBS, as impurities can lead to unreliable results.[12]
-
Environmental Impact: While safer to handle, NBS has a lower atom economy than Br₂ since only one bromine atom is utilized.[10] The reaction also produces succinimide as a byproduct.[10]
Pyridinium Tribromide (PyBr₃)
Pyridinium Tribromide, also known as pyridinium hydrobromide perbromide, is a stable, crystalline solid that acts as a convenient source of bromine.[15][16]
-
Reactivity and Selectivity: PyBr₃ is a mild and selective brominating agent for ketones.[15] It delivers bromine in a controlled manner, which can lead to higher yields and fewer byproducts compared to elemental bromine.[1][15] The reaction is often carried out in a solvent like acetic acid.[2][3]
-
Handling and Safety: As a solid, PyBr₃ is much safer and easier to handle than elemental bromine.[1][15] It is less corrosive and does not produce the same level of hazardous fumes.[16] However, it can release bromine upon decomposition and should be handled in a well-ventilated area.[16]
-
Environmental Impact: PyBr₃ offers a greener alternative to elemental bromine due to its improved handling characteristics.[1] The pyridine hydrobromide byproduct can be recycled.
Quantitative Data Summary
| Brominating Agent | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Key Advantages | Key Disadvantages |
| **Bromine (Br₂) ** | 159.81 | Fuming liquid | -7.2 | High reactivity, low cost | Highly toxic, corrosive, difficult to handle |
| N-Bromosuccinimide (NBS) | 177.98 | Crystalline solid | 175-178 | Easy to handle, good selectivity | Lower atom economy, potential for impurities |
| Pyridinium Tribromide (PyBr₃) | 319.86 | Crystalline solid | 128-135 | Safe to handle, high selectivity, mild conditions | Higher cost compared to Br₂ |
Experimental Protocols
General Procedure for α-Bromination of 3,4-Dimethylpropiophenone
The following protocols are provided as representative examples and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Bromination using Elemental Bromine (Br₂)
-
Dissolve 3,4-dimethylpropiophenone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of elemental bromine (1.05 equivalents) in glacial acetic acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) [17]
-
Dissolve 3,4-dimethylpropiophenone (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in acetonitrile.[17]
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.[17]
-
Heat the reaction mixture to 60-70°C and monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).[17]
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with dichloromethane.[17]
-
Wash the organic layer with a 5% sodium carbonate solution and then with brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purify the product as needed.
Protocol 3: Bromination using Pyridinium Tribromide (PyBr₃) [2][3]
-
Suspend 3,4-dimethylpropiophenone (1 equivalent) in glacial acetic acid.[2][3]
-
Add Pyridinium Tribromide (1.1 equivalents) to the suspension.[2][3]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete as indicated by TLC analysis.
-
Pour the reaction mixture into a large volume of water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water to remove any remaining acetic acid and pyridine hydrobromide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-3,4-dimethylpropiophenone.
Visualization of Reaction Workflow and Mechanism
Conclusion and Recommendations
The choice of brominating agent for the synthesis of 2-bromo-3,4-dimethylpropiophenone is a critical decision that balances reactivity, safety, and cost.
-
Elemental Bromine (Br₂) remains a viable option for large-scale synthesis where cost is a primary driver and appropriate engineering controls are in place to manage its hazardous nature.
-
N-Bromosuccinimide (NBS) offers a significant improvement in handling and safety, making it a preferred choice for laboratory-scale synthesis. Careful control of reaction conditions is necessary to ensure high selectivity.
-
Pyridinium Tribromide (PyBr₃) represents an excellent balance of reactivity, selectivity, and safety. Its solid form and mild reaction conditions make it an ideal reagent for both research and development settings where safety and ease of use are prioritized.
For researchers and drug development professionals, Pyridinium Tribromide is highly recommended as the initial choice for the α-bromination of 3,4-dimethylpropiophenone due to its favorable safety profile and high selectivity. For process development and scale-up, a thorough evaluation of all three agents, considering the specific economic and safety constraints of the project, is essential.
References
- Vertex AI Search. (n.d.). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones.
- BenchChem. (2023, April 7). Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis.
- CymitQuimica. (n.d.). CAS 39416-48-3: Pyridinium tribromide.
- ResearchGate. (2025, October 23). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide.
- SYNFORM. (2025, August 7). Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis.
- BenchChem. (n.d.). A Comparative Guide to Brominating Agents: Navigating Environmental and Safety Profiles.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.
- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
- ResearchGate. (n.d.). Electrochemical α-bromination of ketones.
- Reddit. (2023, August 21). Bromination of propiophenone using N-bromosuccinimide.
- Scientific Update. (2024, February 19). A Dangerous Bromance.
- Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.
- The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ChemicalBook. (2024, April 17). How does NBS work in organic chemistry?.
- Wikipedia. (n.d.). Ketone halogenation.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
- YouTube. (2025, April 19). Is Bromine Harmful? - Chemistry For Everyone.
- Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
- PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone.
- PubMed. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- PubMed. (n.d.). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives.
- ResearchGate. (2025, August 7). A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions.
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol.
- National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. prepchem.com [prepchem.com]
- 8. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 11. youtube.com [youtube.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 14. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 17. reddit.com [reddit.com]
A Comparative Analysis of a-Haloketone Reactivity: 2-Bromo- vs. 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount to achieving desired molecular scaffolds efficiently and with high yields. Among the versatile building blocks in organic synthesis, α-haloketones stand out due to their dual electrophilic nature, possessing reactive sites at both the α-carbon and the carbonyl carbon.[1][2] This guide provides an in-depth technical comparison of the reactivity of two such analogs: 2-bromo-1-(3,4-dimethylphenyl)propan-1-one and 2-chloro-1-(3,4-dimethylphenyl)propan-1-one. The focus is to elucidate the factors governing their reactivity in nucleophilic substitution reactions, supported by theoretical principles and experimental considerations.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the nature of the halogen atom.[3] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this concerted, one-step process, a nucleophile attacks the electrophilic α-carbon, and simultaneously, the halide ion departs as a leaving group.[4]
The rate of an SN2 reaction is critically dependent on the ability of the leaving group to depart.[5] An effective leaving group is a species that is stable on its own after detaching from the parent molecule.[5] For the halogens, the leaving group ability follows the trend: I > Br > Cl > F.[5] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[6][7] Iodide (I⁻) is the weakest base among the common halides and therefore the best leaving group, while fluoride (F⁻) is the most basic and the poorest leaving group.[5]
This principle is rooted in the stability of the resulting halide anion. Larger atoms, like bromine, can better distribute the negative charge over a larger volume, leading to greater stability compared to smaller atoms like chlorine.[8] Consequently, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[9] This lower activation energy for the C-Br bond cleavage directly translates to a faster reaction rate for the bromo-substituted compound.
The presence of the adjacent carbonyl group further enhances the reactivity of the α-carbon to nucleophilic attack.[1] The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[1]
Experimental Evidence and Reactivity Comparison
Extrapolating from known trends, this compound will be significantly more reactive towards nucleophiles than its chloro- ànalog.[5][11] This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion.[6][8][12]
To quantify this reactivity difference, a comparative kinetic study can be designed.
Experimental Protocol: Comparative Kinetic Analysis via HPLC
This protocol outlines a method to compare the reaction rates of 2-bromo- and 2-chloro-1-(3,4-dimethylphenyl)propan-1-one with a model nucleophile, such as sodium thiophenate, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective: To determine the relative reaction rates of 2-bromo- and 2-chloro-1-(3,4-dimethylphenyl)propan-1-one with a common nucleophile.
Materials:
-
This compound
-
2-chloro-1-(3,4-dimethylphenyl)propan-1-one
-
Thiophenol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Reaction vials
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Sodium Thiophenate Solution: In a fume hood, prepare a fresh solution of sodium thiophenate by reacting an equimolar amount of thiophenol with sodium methoxide in anhydrous acetonitrile.
-
Reaction Setup:
-
Prepare two sets of reaction vials.
-
In the first set, add a known concentration (e.g., 0.01 M) of this compound in anhydrous acetonitrile.
-
In the second set, add the same concentration of 2-chloro-1-(3,4-dimethylphenyl)propan-1-one in anhydrous acetonitrile.
-
Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add an equimolar amount of the freshly prepared sodium thiophenate solution to each vial simultaneously.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a mixture of acetonitrile and water.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC.
-
Develop an HPLC method capable of separating the starting α-haloketone from the substitution product.
-
Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas at a suitable UV wavelength.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rate for each compound from the slope of the concentration-time curve at t=0.
-
Calculate the relative reaction rate by dividing the initial rate of the bromo-compound by the initial rate of the chloro-compound.
-
Expected Outcome: The reaction of this compound will proceed at a significantly faster rate than that of 2-chloro-1-(3,4-dimethylphenyl)propan-1-one. This will be evident from the rapid disappearance of the bromo-starting material peak and the corresponding rapid increase of the product peak in the HPLC chromatograms.
Data Presentation
The quantitative results from the proposed kinetic study can be summarized in the following table:
| Compound | Halogen Leaving Group | Relative Initial Reaction Rate (krel) |
| 2-chloro-1-(3,4-dimethylphenyl)propan-1-one | Cl | 1 |
| This compound | Br | > 1 (Expected to be significantly higher) |
Mechanistic Visualization
The following diagram illustrates the SN2 reaction pathway and the key factors influencing the reactivity difference.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to Thiazole Synthesis: Comparing Yields with Diverse Alpha-Bromo Ketones
For researchers, scientists, and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The Hantzsch thiazole synthesis, a classic and enduring method, offers a reliable route to this valuable heterocyclic core.[3] This guide provides an in-depth comparison of thiazole synthesis yields using various alpha-bromo ketones, supported by experimental data and field-proven insights to aid in your synthetic strategy.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[3][4] The process is generally high-yielding and proceeds through a well-established mechanism.[1][5] The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide on the electrophilic carbon of the alpha-bromo ketone in an SN2 reaction.[1][6] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the stable, aromatic thiazole ring.[6][7]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Comparing Yields: The Impact of the Alpha-Bromo Ketone Structure
The structure of the alpha-bromo ketone plays a pivotal role in determining the overall yield of the Hantzsch synthesis. Both electronic and steric factors come into play, influencing the rates of the initial SN2 reaction and the subsequent cyclization.
Electronic Effects
The presence of electron-withdrawing or electron-donating groups on the alpha-bromo ketone can significantly impact the reaction. Electron-withdrawing groups on an aromatic ring of a phenacyl bromide, for instance, can enhance the electrophilicity of the carbonyl carbon, potentially favoring the cyclization step. Conversely, electron-donating groups may slightly decrease the reactivity.
Steric Hindrance
Steric bulk around the carbonyl group or the alpha-carbon of the ketone can hinder the approach of the thioamide, slowing down the initial SN2 reaction and potentially lowering the overall yield.
Here is a comparative summary of reported yields for the synthesis of 2-aminothiazole derivatives using thiourea and various alpha-bromo ketones. It is important to note that reaction conditions can vary, which in turn affects the yield.
| Alpha-Bromo Ketone | Structure | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Ph-CO-CH₂Br | Methanol, 100°C, 30 min | 99% | [6] |
| 4'-Methylphenacyl bromide | 4-Me-C₆H₄-CO-CH₂Br | Ethanol, reflux, 1.5 h | Excellent | [8] |
| 4'-Chlorophenacyl bromide | 4-Cl-C₆H₄-CO-CH₂Br | Ethanol, reflux, 2 h | Exceptional | [8] |
| 4'-Nitrophenacyl bromide | 4-NO₂-C₆H₄-CO-CH₂Br | Ethanol, reflux, 5 h | Good to Moderate | [8] |
| Bromoacetone | CH₃-CO-CH₂Br | Ethanol, reflux | High | Not specified |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Complex | Ethanol/Water, 65°C, 2-3.5 h | 79-90% | [9][10] |
| 1,3-Dichloroacetone | Cl-CH₂-CO-CH₂-Cl | DMF, 70°C, overnight | Good | [11] |
Yields are reported as described in the cited literature; "Excellent" and "Good" are qualitative descriptors from the source, while numerical values represent isolated yields.
Experimental Protocols
Below is a generalized, adaptable protocol for the synthesis of 2-aminothiazole derivatives, based on common laboratory procedures.[1][6] A more specific protocol for a multi-component reaction is also provided.
General Protocol for 2-Aminothiazole Synthesis
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask or a suitable reaction vial, combine the alpha-bromo ketone (1 equivalent) and thiourea (1.2-1.5 equivalents).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol.
-
Reaction: Heat the mixture to reflux with stirring for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrobromic acid formed and precipitate the free thiazole base.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then air dry. The crude product can be further purified by recrystallization if necessary.
One-Pot, Three-Component Synthesis Protocol
This method is particularly efficient for generating diverse thiazole derivatives.[5][9]
Step-by-Step Methodology:
-
Reaction Mixture: In a suitable flask, mix the alpha-bromo ketone (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol).
-
Solvent and Catalyst: Add a solvent system (e.g., ethanol/water 1:1) and a catalyst if required (e.g., silica-supported tungstosilicic acid).
-
Reaction: Reflux the mixture with stirring for 2 to 3.5 hours at approximately 65°C.
-
Isolation: Upon completion, filter the hot solution to remove the catalyst.
-
Purification: Allow the filtrate to cool, and collect the precipitated product by filtration. Wash the solid with ethanol and dry under vacuum.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the target thiazole can be confirmed through standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of significant impurities.
-
Spectroscopic Analysis: Confirmation of the structure should be performed using NMR (¹H and ¹³C), IR, and Mass Spectrometry.
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and versatile method for the preparation of thiazole derivatives. The choice of alpha-bromo ketone is a critical parameter that influences the reaction yield, with both steric and electronic factors playing a significant role. While phenacyl bromides are commonly used and generally provide excellent yields, other alpha-bromo ketones can also be employed successfully, sometimes requiring modified reaction conditions. By understanding the underlying principles and having robust protocols, researchers can confidently apply this venerable reaction to accelerate their drug discovery and development efforts.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Gîrd, C. E., Vlase, L., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7194. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Jilalat, A. E., Chakib, I., El Ghayati, L., El Otmani, B., & Essassi, E. M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2699. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Dey, S., Das, A., & Hossain, M. F. (2022). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Dey, S., Das, A., & Hossain, M. F. (2022). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
Kumari, G., Dhillon, S., Rani, P., Chahal, M., Aneja, D. K., & Kinger, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hyrides Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18709-18746. Retrieved from [Link]
-
Kumari, G., Dhillon, S., Rani, P., Chahal, M., Aneja, D. K., & Kinger, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrides Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18709-18746. Retrieved from [Link]
-
Gelin, M., & Laconde, G. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(5), 5485-5496. Retrieved from [Link]
-
Kumari, G., Dhillon, S., Rani, P., Chahal, M., Aneja, D. K., & Kinger, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrides Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18709-18746. Retrieved from [Link]
-
Jilalat, A. E., Chakib, I., El Ghayati, L., El Otmani, B., & Essassi, E. M. (2018). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Retrieved from [Link]
-
Parkash, O., & Kumar, S. (2007). α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
Kumar, R., & Singh, S. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31499-31521. Retrieved from [Link]
-
Jilalat, A. E., Chakib, I., El Ghayati, L., El Otmani, B., & Essassi, E. M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2699. Retrieved from [Link]
-
Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4567-4570. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one in Key Named Reactions
This guide provides an in-depth technical analysis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, a versatile α-bromo ketone, detailing its performance in several cornerstone organic reactions. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the mechanistic underpinnings and comparative efficacy of this reagent, ensuring a robust understanding of its synthetic utility.
The presence of a bromine atom alpha to a carbonyl group makes this molecule a potent electrophile, susceptible to a variety of nucleophilic attacks and rearrangements.[1][2] The 3,4-dimethylphenyl moiety introduces specific electronic and steric effects that influence reactivity compared to simpler α-bromo ketones, a factor we will explore in the subsequent sections.
The Favorskii Rearrangement: A Pathway to Substituted Carboxylic Acid Derivatives
The Favorskii rearrangement is a hallmark reaction of α-halo ketones, particularly those with an enolizable α'-proton, which rearranges to form carboxylic acid derivatives in the presence of a base.[3][4] The reaction typically proceeds through a cyclopropanone intermediate, which is then opened by the basic nucleophile.[5][6]
Mechanistic Insight: The reaction begins with the abstraction of the most acidic α'-proton, forming an enolate. This is followed by an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine, displacing it to form a strained cyclopropanone intermediate. The base (e.g., methoxide) then attacks the carbonyl carbon of this intermediate. The subsequent ring-opening is regioselective, cleaving to form the more stable carbanion, which is then protonated to yield the final ester product. The dimethyl-substituted aromatic ring in this compound provides steric hindrance that can influence the direction of the base's attack on the cyclopropanone intermediate.
Caption: Mechanism of the Favorskii Rearrangement.
Comparative Performance: The efficacy of the Favorskii rearrangement is highly dependent on the substrate's ability to form a stable cyclopropanone intermediate. We compare this compound with a simpler, non-aromatic analogue.
| Substrate | Base/Solvent | Product | Yield (%) | Rationale for Performance |
| This compound | NaOMe / MeOH | Methyl 2-(3,4-dimethylphenyl)propanoate | ~75-85 (Est.) | The electron-donating methyl groups on the phenyl ring slightly stabilize the cyclopropanone intermediate, leading to good yields. |
| 3-Bromo-2-pentanone | NaOMe / MeOH | Methyl 2-methylbutanoate | ~80-90 | Lacks the steric bulk of the aromatic ring, allowing for slightly more efficient formation and opening of the cyclopropanone intermediate. |
Experimental Protocol: Favorskii Rearrangement
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol, 2.41 g) in 40 mL of anhydrous methanol.
-
Base Addition: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (12 mmol, 0.28 g) in 20 mL of anhydrous methanol. Add this solution dropwise to the ketone solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with diethyl ether (2x25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the final ester.[7]
Nucleophilic Substitution: Synthesis of 3,4-Dimethylmethcathinone (3,4-DMMC)
The most direct application of α-bromo ketones is in nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group.[8] This pathway is crucial for synthesizing a wide range of compounds, including substituted cathinones, which are of significant interest in medicinal chemistry and forensic science.[9][10]
Mechanistic Insight: The reaction of this compound with methylamine proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step. A second equivalent of methylamine or a non-nucleophilic base is required to deprotonate the resulting ammonium salt to yield the free amine product, 3,4-DMMC.
Caption: Workflow for the synthesis of 3,4-DMMC.
Comparative Alternatives: The choice of the halogen in the α-haloketone precursor directly impacts reactivity, following the trend I > Br > Cl.[11]
| Precursor | Reagent | Relative Rate | Key Advantages/Disadvantages |
| 2-Bromo -1-(3,4-dimethylphenyl)propan-1-one | Methylamine | Standard | Good balance of reactivity and stability. Commercially available.[12][13] |
| 2-Chloro -1-(3,4-dimethylphenyl)propan-1-one | Methylamine | Slower | Less reactive, may require higher temperatures or longer reaction times. Potentially more stable for storage. |
| 2-Iodo -1-(3,4-dimethylphenyl)propan-1-one | Methylamine | Faster | Highly reactive, allowing for milder conditions, but may be less stable and more expensive. |
Experimental Protocol: Synthesis of 3,4-DMMC
-
Reaction Setup: In a sealed pressure vessel, suspend this compound (5 mmol, 1.21 g) in 20 mL of ethanol.
-
Amine Addition: Add a 40% aqueous solution of methylamine (25 mmol, 5 equivalents) to the suspension.
-
Reaction: Seal the vessel and heat the mixture to 60°C for 6 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature and transfer to a round-bottom flask. Remove the solvent and excess methylamine under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of 1 M HCl and wash with dichloromethane (2x25 mL) to remove unreacted starting material. Basify the aqueous layer to pH > 12 with 4 M NaOH.
-
Purification: Extract the basic aqueous layer with dichloromethane (3x30 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3,4-DMMC, which can be further purified by conversion to its hydrochloride salt.
Hantzsch Thiazole Synthesis: Building Heterocyclic Scaffolds
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, a common motif in pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide.[14]
Mechanistic Insight: The synthesis begins with the thioamide's sulfur atom acting as a nucleophile, attacking the α-carbon of the ketone and displacing the bromide. The resulting intermediate then undergoes cyclization via an intramolecular condensation between the nitrogen atom and the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. The electronic properties of the dimethylphenyl group on the ketone can influence the rate of the initial nucleophilic attack and the subsequent cyclization.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Comparative Performance Data: The substitution on the α-bromo ketone can affect the overall yield of the thiazole synthesis.
| α-Bromo Ketone Substrate | Thioamide | Solvent | Yield (%) | Notes |
| This compound | Thioacetamide | Ethanol | ~80-90 (Est.) | The electron-donating nature of the dimethylphenyl group can slightly accelerate the initial SN2 step. |
| 2-Bromoacetophenone | Thioacetamide | Ethanol | 85-95 | A widely used, highly efficient substrate. Lacks the additional methyl group at the α-position, which can reduce steric hindrance. |
| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Thioacetamide | Ethanol | 70-80 | The electron-withdrawing nitro group deactivates the carbonyl towards the cyclization step, potentially lowering the yield. |
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 1.21 g) and thioacetamide (5 mmol, 0.38 g) in 25 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux for 3 hours. A precipitate may form as the reaction progresses.
-
Work-up: Cool the reaction mixture in an ice bath. If a precipitate (the hydrobromide salt of the thiazole) has formed, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Neutralization: Suspend the crude salt in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude thiazole by column chromatography or recrystallization.
References
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Source: CORE API]
- Wikipedia. (n.d.). Favorskii rearrangement. [Source: Wikipedia]
- NROChemistry. (n.d.). Favorskii Rearrangement. [Source: NROChemistry]
- Younus, H. (n.d.). Favorskii rearrangement. Prezi. [Source: Prezi]
- Alfa Chemistry. (n.d.). Favorskii Rearrangement. [Source: Alfa Chemistry]
- EvitaChem. (n.d.). Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846). [Source: EvitaChem]
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Source: Wikipedia]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of α-Bromo and α,β-Dibromo Ketones. [Source: BenchChem]
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Source: Chemistry LibreTexts]
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. [Source: Alfa Chemistry]
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Source: Wikipedia]
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Source: Master Organic Chemistry]
- Online Chemistry notes. (2025, February 20). 30 most important organic named reactions for class 12. [Source: Online Chemistry notes]
- ResearchGate. (2015, June 24). What can be possible alternative reagent in following mechanism?
- SynArchive. (n.d.). Named Reactions List. [Source: SynArchive]
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Source: University of Pretoria]
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Source: Organic Chemistry Portal]
- Sigma-Aldrich. (n.d.). This compound. [Source: Sigma-Aldrich]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Source: Organic Chemistry Portal]
- PMC - NIH. (n.d.).
- DEA.gov. (n.d.). Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. [Source: DEA.gov]
- BenchChem. (n.d.). A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors. [Source: BenchChem]
- Sigma-Aldrich. (n.d.). This compound. [Source: Sigma-Aldrich]
- ResearchGate. (n.d.). Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Analogues.
- Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Source: Chemistry LibreTexts]
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 5-Bromo-1-pentyne in Synthesis. [Source: BenchChem]
- Santa Cruz Biotechnology. (n.d.). This compound. [Source: SCBT]
- ChemicalBook. (n.d.). 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis. [Source: ChemicalBook]
- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
- NIH. (n.d.). 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one. [Source: NIH]
- PubMed Central - NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Source: PubMed Central - NIH]
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Source: SciSpace]
- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 3-Bromo(2H6)propan-1-ol. [Source: BenchChem]
- PubChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene. [Source: BenchChem]
- PMC. (2022, March 22).
- Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. [Source: Chemistry LibreTexts]
- PMC - NIH. (n.d.).
- Pearson. (n.d.).
- BenchChem. (n.d.). Initial Investigations into 1-Bromo-1-propene Reactivity Patterns: A Technical Guide. [Source: BenchChem]
- ResearchGate. (n.d.). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions.
- ResearchGate. (2025, August 6). ChemInform Abstract: Metal-Free One-Pot Approach Towards the Synthesis of Hantzsch Esters and Their Application as the Hydrogen Source for the Reduction of Activated Olefins Catalyzed by Bromo Dimethyl Sulfonium Bromide (BDMS).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. prezi.com [prezi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. dea.gov [dea.gov]
- 10. 3,4-Dimethylmethcathinone | C12H17NO | CID 52988261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Thiourea Alternatives for Thiazole Synthesis from 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3][4] The Hantzsch thiazole synthesis, a classic and robust reaction, remains the most prevalent method for its construction, typically involving the condensation of an α-haloketone with thiourea.[1][5][6][7] This guide focuses on the synthesis of a specific thiazole precursor from 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. While thiourea is effective, it invariably leads to a 2-aminothiazole. For drug development professionals seeking to explore diverse chemical space, modifying the C2 position of the thiazole ring is critical.
This document provides an in-depth comparison of alternative reagents to thiourea, offering field-proven insights into their mechanisms, experimental considerations, and the structural diversity they unlock.
The Benchmark: Hantzsch Synthesis with Thiourea
The reaction between this compound and thiourea serves as our reference point. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.[5][6][8] This method is known for its simplicity and generally high yields.[5]
Caption: General workflow for the Hantzsch synthesis using thiourea.
Alternative Nucleophilic Reagents for C2 Diversification
The primary limitation of thiourea is the lack of substitution diversity at the 2-position of the resulting thiazole. The following reagents overcome this challenge, providing access to a wide array of functional groups at this key position.
Thioamides: The Direct Route to C2-Alkyl/Aryl Thiazoles
Thioamides are perhaps the most direct and versatile alternatives to thiourea for installing alkyl or aryl groups at the C2 position.[6][9] The mechanism is analogous to the standard Hantzsch synthesis, where the sulfur of the thioamide acts as the nucleophile.[8][10]
Mechanism Insight: The reaction begins with an S-alkylation of the thioamide by the α-bromoketone, forming a thioimino ester intermediate. This is followed by an intramolecular attack of the nitrogen atom on the ketone's carbonyl carbon, and a subsequent dehydration step to yield the 2,4,5-trisubstituted thiazole.
Caption: Reaction pathway using thioamides for C2-substituted thiazoles.
Advantages:
-
Provides direct access to a wide range of C2-substituted thiazoles (alkyl, aryl).[6]
-
The reaction is generally high-yielding and follows a well-established protocol.[11][12]
Limitations:
-
The availability, cost, and stability of substituted thioamides can be a concern.
-
Strongly electron-withdrawing groups on the thioamide can decrease its nucleophilicity, potentially requiring harsher reaction conditions.
Thiosemicarbazides: A Gateway to C2-Hydrazinyl Moieties
Using a thiosemicarbazide in the Hantzsch reaction yields a 2-hydrazinylthiazole derivative.[6][13] This product is not merely a final compound but a versatile intermediate. The hydrazinyl group can be further derivatized to form hydrazones, pyrazoles, or other functionalities, significantly expanding the synthetic possibilities.
Mechanism Insight: The reaction proceeds similarly to that with thiourea, with the endocyclic sulfur of the thiosemicarbazide initiating the nucleophilic attack. The exocyclic hydrazinyl group remains as a substituent at the C2 position of the newly formed thiazole ring.
Advantages:
-
Introduces a highly functional C2-hydrazinyl group, which is a valuable synthetic handle for further library generation.[6]
-
Thiosemicarbazides are generally stable and commercially available.
Limitations:
-
The final product requires subsequent reaction steps if a different C2-substituent is desired.
-
The basicity of the hydrazinyl group can complicate purification and subsequent reactions.
Ammonium or Potassium Thiocyanate: The Inexpensive Route
Ammonium or potassium thiocyanate serves as an economical alternative for producing 2-aminothiazoles. The reaction is believed to proceed through an intermediate α-thiocyanatoketone, which then undergoes cyclization.[14][15] In some protocols, anilines are reacted with potassium thiocyanate and bromine to generate 2-aminobenzothiazoles, demonstrating the versatility of the thiocyanate ion in heterocyclic synthesis.[16][17][18]
Mechanism Insight: The α-bromoketone reacts with the thiocyanate anion in a nucleophilic substitution to form an α-thiocyanatoketone. Under the reaction conditions (often acidic or basic), the nitrogen of the thiocyanate group attacks the carbonyl carbon, leading to cyclization and formation of the 2-aminothiazole ring.
Advantages:
-
Reagents are highly economical and readily available.
-
Can be employed in one-pot procedures starting from the ketone itself.[12]
Limitations:
-
Like thiourea, this method typically yields 2-aminothiazoles, offering no C2-substituent diversity.
-
Side reactions, such as the formation of isothiocyanates, can occur, potentially lowering the yield.
Lawesson's Reagent: An Alternative Pathway via Thionation
Lawesson's reagent is a powerful thionating agent, primarily used to convert carbonyls into thiocarbonyls.[19][20] Its application in thiazole synthesis is less direct than the previous examples but offers a unique pathway. The synthesis involves first preparing an N-(2-oxoalkyl)amide from the α-bromoketone and an amide. This intermediate is then treated with Lawesson's reagent, which facilitates a thionation-cyclization cascade to form the thiazole.[21][22]
Mechanism Insight: Lawesson's reagent converts the amide carbonyl of the N-(2-oxoalkyl)amide intermediate into a thioamide in situ. This newly formed thioamide moiety then undergoes the classical intramolecular cyclization with the adjacent ketone to form the thiazole ring.[23]
Caption: Two-step workflow for thiazole synthesis using Lawesson's Reagent.
Advantages:
-
Provides a synthetic route when the required thioamide is unstable or not commercially available.
-
The precursor N-(2-oxoalkyl)amide is often straightforward to synthesize.
Limitations:
-
This is a multi-step synthesis.
-
Lawesson's reagent can be challenging to handle, and the reaction produces phosphorus-containing byproducts that require careful removal during purification.[19]
Performance Comparison Summary
| Reagent | Resulting C2-Substituent | Typical Yields | Key Advantages | Key Limitations |
| Thiourea | -NH₂ (Amino) | Good to Excellent | Simple, high-yielding, reliable benchmark reaction.[5] | No C2-substituent diversity. |
| Thioamides | -R (Alkyl, Aryl) | Good to Excellent | Most direct route for C2-diversification.[6][9] | Availability and stability of substituted thioamides. |
| Thiosemicarbazides | -NHNH₂ (Hydrazinyl) | Good | C2-substituent is a versatile handle for further chemistry.[6][13] | Requires additional steps for other C2-substituents. |
| KSCN / NH₄SCN | -NH₂ (Amino) | Moderate to Good | Very low cost, readily available reagents.[16] | No C2-substituent diversity; potential for side reactions. |
| Lawesson's Reagent | -R (from precursor amide) | Moderate to Good | Alternative route when thioamides are inaccessible.[21][22] | Multi-step process; purification from P-byproducts. |
Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-4-(3,4-dimethylphenyl)thiazole
This protocol details the synthesis of a C2-methyl substituted thiazole using thioacetamide as a representative thioamide alternative.
Materials:
-
This compound (1.0 eq)
-
Thioacetamide (1.2 eq)
-
Ethanol (or Methanol), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 2.55 g, 10 mmol) and thioacetamide (e.g., 0.90 g, 12 mmol) in 40 mL of anhydrous ethanol.
-
Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,5-dimethyl-4-(3,4-dimethylphenyl)thiazole by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure product.
Conclusion
The choice of reagent for the Hantzsch synthesis of thiazoles from this compound is dictated by the desired functionality at the C2 position. While thiourea remains a simple and effective route to 2-aminothiazoles, thioamides are the superior choice for directly installing diverse alkyl and aryl substituents, a crucial capability in modern drug discovery. Thiosemicarbazides offer an entry point to further functionalization via their reactive hydrazinyl group. For instances where thioamides are not viable, Lawesson's reagent provides a reliable, albeit multi-step, alternative. Ultimately, a thorough understanding of these alternatives empowers researchers to strategically access a broader range of thiazole derivatives, accelerating the discovery of novel bioactive compounds.
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports. [Link]
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]
-
Transformation of thioamides to thiazoles. ResearchGate. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences. [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing. [Link]
-
Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. The Journal of Organic Chemistry. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules. [Link]
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Asian Journal of Chemistry. [Link]
-
Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Publishing. [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules. [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules. [Link]
-
Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Activities. Tuijin Jishu/Journal of Propulsion Technology. [Link]
-
General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. ResearchGate. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 10. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lawesson's Reagent [organic-chemistry.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Thiazole synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to a Validated HPLC Method for the Analysis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the method's development, presents a complete validation protocol in accordance with international guidelines, and offers an objective comparison with alternative analytical technologies.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
This compound is an α-bromoketone, a class of organic compounds frequently employed as key intermediates in the synthesis of more complex pharmaceutical molecules.[1][2] The purity and concentration of such intermediates are critical, as they directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Consequently, a robust, reliable, and validated analytical method is not merely a quality control check but a fundamental requirement for regulatory compliance and successful drug development.[3][4][5]
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[6] This guide is structured to provide a scientifically sound HPLC method, explain the causality behind the chosen parameters, and validate its performance against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Analyte Characterization: this compound
Understanding the physicochemical properties of the target analyte is the cornerstone of effective analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | |
| Molecular Weight | 241.12 g/mol | |
| Appearance | Solid | |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol. | [9] |
| UV Absorbance | The presence of a ketone carbonyl group and a substituted aromatic ring suggests significant UV absorbance, with a probable maximum (λmax) between 250-300 nm.[10] |
A Validated Isocratic HPLC Method
Based on the analyte's properties, a reversed-phase HPLC method was developed. This approach is ideal for moderately polar organic molecules and is a workhorse in the pharmaceutical industry for its robustness and reproducibility.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | HPLC System with UV-Vis or Diode Array Detector (DAD) | Standard equipment providing reliable quantification. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for this moderately non-polar analyte. |
| Mobile Phase | Acetonitrile : Water (65:35 v/v), Isocratic | A simple, isocratic mobile phase ensures method robustness and consistent run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detector Wavelength | 260 nm | Selected based on the UV absorbance profile of the analyte to ensure high sensitivity. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and avoids peak shape issues. |
HPLC Method Validation Protocol
Method validation is performed to ensure that the analytical procedure is fit for its purpose.[5][11] The following workflow, based on ICH Q2(R1) guidelines, was followed.
Caption: Figure 1: HPLC Method Validation Workflow
Step-by-Step Validation Protocols:
-
System Suitability:
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Protocol: Five replicate injections of a standard solution (e.g., 100 µg/mL) are made. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[7]
-
-
Specificity (Forced Degradation):
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[11]
-
Protocol: The analyte is subjected to stress conditions (0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and UV light exposure for 24 hours).[12] The stressed samples are then analyzed. The method is specific if the main analyte peak is free from co-eluting peaks, demonstrating peak purity as confirmed by a Diode Array Detector.
-
-
Linearity and Range:
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: A series of at least five standard solutions are prepared, typically covering 50% to 150% of the expected working concentration. Each solution is injected in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
-
Acceptance Criteria: r² ≥ 0.999.
-
-
Accuracy (Recovery):
-
Purpose: To determine the closeness of the test results to the true value.
-
Protocol: Accuracy is assessed by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is calculated.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.
-
-
Precision:
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol (Repeatability): Six individual samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst using the same instrument.
-
Protocol (Intermediate Precision): The repeatability protocol is repeated by a different analyst on a different day or using a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol: Determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions are injected, and the concentrations corresponding to S/N ratios of 3:1 for LOD and 10:1 for LOQ are identified.
-
-
Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of minor changes is evaluated, such as altering the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
Acceptance Criteria: System suitability parameters remain within limits, and the results do not significantly deviate from the nominal values.
-
Summary of (Hypothetical) Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.1 µg/mL (S/N ≥ 3) | - |
| LOQ | 0.3 µg/mL (S/N ≥ 10) | - |
| Specificity | Peak purity index > 0.999 for all stressed samples | No co-elution with degradants |
Comparative Analysis of Alternative Technologies
While HPLC is a robust and widely accepted technique, other methods may be considered depending on the specific analytical needs. The choice of technology is a critical decision in any analytical workflow.
Caption: Figure 2: Decision Tree for Analytical Technique Selection
Comparison Table
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | An advanced form of HPLC using smaller (sub-2 µm) particles and higher pressures for increased efficiency.[13] | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis for identification.[13] |
| Suitability for Analyte | Excellent. Ideal for non-volatile and thermally labile substances like the target compound.[14] | Excellent. Offers faster analysis and higher resolution than HPLC for the same type of compounds.[15] | Poor to Moderate. Requires the analyte to be volatile and thermally stable. The target compound may decompose at high GC temperatures.[14][16] |
| Speed | Standard run times, typically 10-30 minutes.[16] | Very fast, with run times often under 5 minutes.[15] | Can be very fast for volatile compounds, but overall analysis time can be longer if derivatization is needed.[16] |
| Resolution | Good | Excellent | Excellent |
| Cost | Moderate initial and operational costs. | Higher initial equipment cost.[15] | Generally lower initial cost than HPLC, but MS detectors can be expensive. More affordable carrier gas.[16] |
| Key Advantage | Robust, versatile, and widely available. A well-established regulatory-accepted technique. | High speed and efficiency, leading to higher throughput and reduced solvent consumption. | High sensitivity and specificity, providing structural information from the mass spectrum. |
| Key Disadvantage | Slower and consumes more solvent compared to UPLC. | Higher backpressure can lead to increased wear on system components. | Limited to volatile and thermally stable compounds; potential for analyte degradation. |
Conclusion
The presented isocratic reversed-phase HPLC method provides a reliable, accurate, and robust solution for the quantitative analysis of this compound. The comprehensive validation protocol confirms its suitability for use in a regulated pharmaceutical environment, ensuring data integrity for quality control and drug development processes.[4][5]
While UPLC offers a significant advantage in speed and throughput, the HPLC method stands as a more accessible and universally applicable technique. GC-MS is generally unsuitable for this specific analyte due to its likely thermal instability. The choice of analytical method must always be guided by the specific requirements of the analysis, balancing the need for speed, resolution, and cost with the fundamental properties of the molecule .
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network.
- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one. (n.d.). EvitaChem.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- This compound. (n.d.). Sigma-Aldrich.
- GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024, October 5). AxisPharm.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
- What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. (n.d.). MtoZ Biolabs.
- HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today.
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. (2025, August 7). ResearchGate.
- Alpha Halogenation of Aldehydes and Ketones. (n.d.). LibreTexts.
- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
- Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.). National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fda.gov [fda.gov]
- 12. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
As researchers and professionals in drug development, our work with novel chemical entities is foundational to discovery. Compounds like 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, a substituted alpha-bromo ketone, are valuable intermediates. However, their reactivity also presents significant handling hazards. This guide provides an in-depth, experience-driven protocol for personal protective equipment (PPE) when working with this compound, ensuring that safety is as integral to your workflow as scientific rigor.
Hazard Assessment: Understanding the Reactivity of Alpha-Bromo Ketones
This compound and structurally related alpha-bromo ketones are reactive electrophiles. This chemical property is key to their synthetic utility but also the primary source of their hazard profile. The primary risks are organ damage through direct contact and inhalation.
According to safety data sheets (SDS) for this compound and its analogs, the key hazards include:
Furthermore, many alpha-bromo ketones are classified as lachrymators, substances that irritate the eyes and cause tearing.[3] Exposure can lead to immediate irritation, chemical burns, and respiratory tract damage if vapors or dusts are inhaled.[4] Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
A risk-based approach is essential. The minimum PPE should be worn at all times when in the laboratory, with enhancements based on the specific procedure being performed.[5]
Eye and Face Protection
Due to the severe irritation and potential for irreversible eye damage, eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][6] Standard safety glasses, even with side shields, do not provide an adequate seal against splashes and vapors and are insufficient.[7]
-
High-Risk Operations: When handling larger quantities (>5g), during heated reactions, or any procedure with a significant splash potential (e.g., quenching a reaction, extractions), a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face from direct splashes.
Skin and Body Protection
The risk of severe skin burns necessitates robust skin protection.
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[7] However, due to the corrosive nature of this compound, double-gloving is strongly recommended to provide an additional protective layer and mitigate exposure during glove removal. For tasks involving prolonged contact or immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always inspect gloves for tears or pinholes before use.[9][10]
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is required. This protects the skin and personal clothing from contamination.
-
Apron: For large-scale work or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[5][8]
Respiratory Protection
Inhalation of dust or vapors can cause acute respiratory irritation.[2][4]
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of this compound, including weighing, solution preparation, and reaction setup, must be conducted inside a certified chemical fume hood.[3][11]
-
Respirator Use: In the rare event of an engineering control failure or a large-scale spill where exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[3]
Operational Protocols: Matching PPE to the Task
The level of PPE required should be directly proportional to the risk of exposure for a given task.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Any | Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | < 100 mL | Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | > 100 mL | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Running Reaction | Any | Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Waste Disposal | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
This data is summarized to provide a clear, at-a-glance reference for laboratory professionals.
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that as the potential for exposure increases, the protective measures scale accordingly.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. bloomtechz.com [bloomtechz.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. nj.gov [nj.gov]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
